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M3541

Cat. No.: B12381934
M. Wt: 428.4 g/mol
InChI Key: OOCGUVCGJIUQKC-UHFFFAOYSA-N
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Description

DNA-PK-IN-11 is a high-purity, potent chemical inhibitor targeting the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). DNA-PKcs is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in mammalian cells. Inhibition of DNA-PKcs disrupts this repair pathway, leading to the accumulation of DNA damage and increased cellular sensitivity to genotoxic insults. In research settings, DNA-PK-IN-11 is a valuable tool for investigating the DNA damage response (DDR) signaling network and the specific roles of DNA-PKcs within it. Studies involving such inhibitors have shed light on DNA-PK's functions beyond canonical repair, including its roles in transcriptional regulation, telomere maintenance, and cancer cell metabolism. Preclinical research utilizing DNA-PK inhibitors suggests potential for sensitizing cancer cells to radiotherapy and certain chemotherapeutic agents, such as those that cause DNA double-strand breaks. By impairing the tumor's ability to repair its DNA, DNA-PK-IN-11 can help elucidate mechanisms to overcome treatment resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17FN6O2 B12381934 M3541

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17FN6O2

Molecular Weight

428.4 g/mol

IUPAC Name

3-fluoro-4-[7-methoxy-3-methyl-8-(1-methylpyrazol-4-yl)-2-oxoimidazo[4,5-c]quinolin-1-yl]benzonitrile

InChI

InChI=1S/C23H17FN6O2/c1-28-12-14(10-27-28)15-7-16-18(8-21(15)32-3)26-11-20-22(16)30(23(31)29(20)2)19-5-4-13(9-25)6-17(19)24/h4-8,10-12H,1-3H3

InChI Key

OOCGUVCGJIUQKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=C(C=C5)C#N)F)C)OC

Origin of Product

United States

Foundational & Exploratory

M3541 mechanism of action in DNA repair

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of M3541 in DNA Repair

Introduction

This compound is a potent, orally administered, and highly selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase[1][2]. ATM is a master regulator of the DNA damage response (DDR), a complex network of signaling pathways that detects and repairs DNA lesions, particularly DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage[3][4]. By inhibiting ATM, this compound is designed to suppress DSB repair and abrogate cell-cycle checkpoints, thereby sensitizing cancer cells to the effects of DNA-damaging agents like ionizing radiation (IR) and certain chemotherapies[5][6]. This document provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental validation of this compound.

Core Mechanism of Action: ATM Inhibition

The primary mechanism of action of this compound is the direct inhibition of ATM kinase activity. In response to DSBs induced by agents like IR, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DDR[3][4].

Key consequences of ATM inhibition by this compound include:

  • Suppression of Downstream Signaling: this compound blocks the autophosphorylation of ATM at Ser1981 and the subsequent phosphorylation of its key downstream targets, including CHK2, KAP1, and p53[7]. This effectively halts the signaling cascade that leads to DNA repair and cell cycle arrest.

  • Impairment of DNA Double-Strand Break Repair: By inhibiting the ATM signaling pathway, this compound prevents the efficient repair of DSBs[6][7]. This leads to the persistence of DNA damage, as evidenced by a significant increase in γH2AX foci, a marker for unrepaired DSBs[5][7].

  • Abrogation of Cell-Cycle Checkpoints: A critical function of ATM is to initiate cell-cycle arrest, providing time for DNA repair before the cell enters mitosis. This compound disrupts this process, leading to aberrant cell-cycle progression[7]. Specifically, in combination with radiation, it can cause an accumulation of cells in the G2/M phase, as the ATR-CHK1 pathway attempts to compensate for the increased number of unrepaired DSBs entering the S phase[8]. This ultimately leads to mitotic catastrophe and cell death in cancer cells entering mitosis with damaged DNA[6][7].

Preclinical studies have demonstrated that this compound is a sub-nanomolar inhibitor of ATM and is highly selective against other related kinases, such as ATR and DNA-PK, minimizing off-target effects[3][9].

Quantitative Data Presentation

The preclinical efficacy of this compound has been quantified in various assays, both in vitro and in vivo.

Table 1: Potency and Selectivity of this compound

Kinase IC50 Value Source
ATM 0.25 nM [1][2]
ATR >100 nM [3][9]
DNA-PK >100 nM [3][9]
PI3K isoforms >100 nM [3][9]
mTOR >100 nM [3][9]

This compound shows high selectivity, with an IC50 of >100 nM for 99.3% of 292 investigated human kinases[3].

Table 2: Cellular Effects of this compound in A549 Non-Small Cell Lung Cancer Cells

Experiment Condition Result Source
ATM Signaling 1 µM this compound + 5Gy IR Effective suppression of IR-induced ATM pathway response. [6][7]
DSB Repair (γH2AX foci) 1 µM this compound + 5Gy IR (24h post-IR) Substantial increase in γH2AX positive cells, indicating impaired DSB repair. [5][7]
Clonogenic Survival 1 µM this compound + varying IR doses Strong enhancement of IR-induced inhibition of colony formation. [5][7]

| Cell Cycle Progression | 1 µM this compound + 5Gy IR (24h post-IR) | Shift from G1 to a predominant G2/M phase arrest. |[8] |

Table 3: In Vivo Efficacy of this compound

Xenograft Model Treatment Regimen Outcome Source
FaDu (Head and Neck) This compound (10, 50, or 200 mg/kg) + Fractionated RT (10 Gy total) Dose-dependent tumor growth inhibition. [6]

| Multiple Human Tumor Xenografts | Oral this compound + Clinically relevant RT regimen | Strong enhancement of antitumor activity, leading to complete tumor regressions. |[5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of this compound.

  • Kinase Activity Assays: The potency and selectivity of this compound were determined using cell-free kinase activity assays. The IC50 value for ATM was measured by assessing the ability of this compound to inhibit the phosphorylation of a specific substrate by purified ATM enzyme in the presence of ATP[1][10]. Selectivity was confirmed by testing against a large panel of other protein kinases[3][9].

  • Western Blot Analysis for ATM Signaling:

    • Cell Culture and Treatment: A549 cells were cultured and pre-treated with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour.

    • Induction of DNA Damage: Cells were exposed to 5Gy of ionizing radiation (IR).

    • Lysate Preparation: After 6 hours of incubation post-IR, whole-cell lysates were prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

    • Protein Quantification and Electrophoresis: Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.

    • Immunoblotting: Proteins were transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of ATM (Ser1981), CHK2 (Thr68), KAP1 (Ser824), and p53 (Ser15).

    • Detection: Membranes were incubated with secondary antibodies and visualized using chemiluminescence to assess the inhibition of phosphorylation of ATM and its downstream targets[6][7].

  • Immunofluorescence for γH2AX Foci:

    • Cell Treatment: A549 cells were grown on coverslips and treated with this compound and/or 5Gy IR as described for Western blotting.

    • Fixation and Permeabilization: At specified time points (e.g., 24 hours post-IR), cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

    • Staining: Cells were incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

    • Imaging and Quantification: Images were captured using a fluorescence microscope. The number of γH2AX foci per cell, or the percentage of cells with more than a threshold number of foci (e.g., >10), was quantified using imaging software like ImageJ to measure the extent of unrepaired DSBs[5][8].

  • Colony Formation Assay:

    • Cell Plating and Treatment: A549 cells were seeded at low density and allowed to attach. They were then treated with a fixed concentration of this compound (e.g., 1 µM) in combination with various doses of IR.

    • Incubation: Cells were incubated for approximately 14 days to allow for colony formation.

    • Staining and Quantification: Colonies were fixed with methanol and stained with 0.5% crystal violet. The number of colonies containing at least 50 cells was counted to determine the surviving fraction relative to untreated controls[5].

Visualizations: Pathways and Workflows

M3541_Mechanism_of_Action cluster_0 Cellular Response to DNA Double-Strand Breaks (DSBs) cluster_1 Effect of this compound DNA_Damage DNA Double-Strand Break (DSB) (e.g., from Ionizing Radiation) ATM ATM Kinase DNA_Damage->ATM activates Downstream Downstream Effectors (CHK2, p53, KAP1) ATM->Downstream phosphorylates This compound This compound This compound->ATM inhibits Repair DNA Repair Downstream->Repair promotes Checkpoint Cell Cycle Checkpoint (G1/S, G2/M Arrest) Downstream->Checkpoint activates Apoptosis Mitotic Catastrophe & Cell Death Downstream->Apoptosis leads to Survival Cell Survival & Proliferation Repair->Survival Checkpoint->Survival

Caption: this compound inhibits ATM kinase, blocking downstream signaling for DNA repair and cell cycle checkpoints.

Experimental_Workflow_DSB_Repair cluster_workflow Assessing DSB Repair via γH2AX Foci start 1. Seed A549 cells on coverslips treatment 2. Treat with: - DMSO (Control) - this compound - 5Gy IR - this compound + 5Gy IR start->treatment incubation 3. Incubate for 24 hours treatment->incubation fix_perm 4. Fix and Permeabilize Cells incubation->fix_perm stain 5. Stain with: - Anti-γH2AX Ab - DAPI fix_perm->stain image 6. Fluorescence Microscopy stain->image quantify 7. Quantify Foci per Nucleus image->quantify result Result: Increased foci in This compound+IR group quantify->result

Caption: Workflow for immunofluorescence analysis of γH2AX foci to measure unrepaired DNA DSBs.

Logical_Relationship_this compound cluster_logic Logical Flow of this compound-Induced Radiosensitization dna_damage DNA Damage (Ionizing Radiation) block_repair DSB Repair Blocked dna_damage->block_repair atm_inhibition ATM Inhibition by this compound atm_inhibition->block_repair block_checkpoint Cell Cycle Checkpoints Abrogated atm_inhibition->block_checkpoint unrepaired_dsb Persistence of Unrepaired DSBs block_repair->unrepaired_dsb mitotic_entry Premature Entry into Mitosis block_checkpoint->mitotic_entry mitotic_catastrophe Mitotic Catastrophe unrepaired_dsb->mitotic_catastrophe mitotic_entry->mitotic_catastrophe cell_death Enhanced Cancer Cell Death mitotic_catastrophe->cell_death

Caption: How this compound's ATM inhibition leads to enhanced cancer cell death with radiation.

Clinical Development and Conclusion

Despite strong preclinical data demonstrating its potential as a radiosensitizer, the clinical development of this compound was halted. A Phase I clinical trial (NCT03225105) evaluated this compound in combination with palliative radiotherapy in 15 patients with solid tumors[3][11]. While doses up to 300 mg were well-tolerated, the study was terminated early due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship[3][11]. Consequently, no further clinical development of this compound was pursued[3][11].

References

M3541: A Technical Guide to a Potent and Selective ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of M3541, a potent and selective small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. It details the mechanism of action, preclinical efficacy, and clinical development of this compound, with a focus on its role in modulating the DNA Damage Response (DDR) for cancer therapy.

Introduction: The Role of ATM in DNA Damage Response

The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which are among the most lethal forms of DNA damage.[1][2][3][4] In response to DSBs, ATM is activated and phosphorylates a multitude of downstream targets to orchestrate a coordinated response that includes cell cycle checkpoint activation, DNA repair, and, in cases of irreparable damage, apoptosis.[4][5][6] Key proteins involved in this signaling cascade include CHK2, p53, and KAP1.[1][4][7] By arresting the cell cycle, ATM provides time for the cell to repair the damage, primarily through the high-fidelity homologous recombination (HR) pathway.[3] Given its critical role in protecting genomic integrity, ATM has emerged as a key therapeutic target in oncology. Inhibiting ATM kinase activity can prevent cancer cells from repairing DNA damage induced by radiotherapy or chemotherapy, thereby enhancing the efficacy of these treatments.[2][3][8]

This compound: A Novel ATM Inhibitor

This compound is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of ATM kinase.[7][9][10] Developed by Merck KGaA, Darmstadt, Germany, it belongs to a novel structural class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-one compounds.[1] Preclinical studies have demonstrated its ability to sensitize a wide range of tumor cell lines to ionizing radiation (IR) and various DNA-damaging chemotherapeutic agents, including topoisomerase and PARP inhibitors.[1][2][3]

Mechanism of Action

This compound directly targets and binds to the ATP-binding pocket of ATM, inhibiting its catalytic kinase activity.[5][7] This inhibition prevents the autophosphorylation of ATM and the subsequent phosphorylation of its downstream effector proteins.[4] The consequences of this inhibition are twofold:

  • Abrogation of Cell Cycle Checkpoints: By preventing the activation of downstream targets like CHK2 and p53, this compound disrupts the DNA damage-induced cell cycle arrest (primarily the G1 checkpoint), forcing cells with damaged DNA to enter mitosis.[5][11]

  • Inhibition of DNA Repair: this compound suppresses the repair of DSBs.[2][9][10] This leads to the persistence of lethal DNA lesions.

The combination of checkpoint abrogation and repair inhibition results in mitotic catastrophe, chromosomal abnormalities, and ultimately, tumor cell apoptosis.[5][6][8]

Quantitative Data

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of this compound

Kinase Target IC₅₀ (nM) Notes
ATM 0.25 Potent, sub-nanomolar inhibition.[9][10]
ATR >100 Highly selective against the related ATR kinase.[4]
DNA-PK >100 Highly selective against DNA-dependent protein kinase.[4]
PI3K isoforms >100 Negligible inhibition of PI3K family members.[4]
mTOR >100 Negligible inhibition of mTOR.[4]

Data compiled from multiple sources demonstrating the high selectivity of this compound for ATM over other closely related kinases in the PI3K-related kinase (PIKK) family.[1][4]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell Line Assay IC₅₀ (nM)
A549 (Lung Cancer) p-CHK2 (Thr⁶⁸) Inhibition (ELISA) 1.8
FaDu (Head & Neck Cancer) p-CHK2 (Thr⁶⁸) Inhibition (ELISA) 2.5
HT29 (Colon Cancer) p-CHK2 (Thr⁶⁸) Inhibition (ELISA) 1.1
MCF-7 (Breast Cancer) p-CHK2 (Thr⁶⁸) Inhibition (ELISA) 2.0

This table presents the concentration of this compound required to inhibit the phosphorylation of the direct ATM substrate CHK2 by 50% in various tumor cell lines following treatment with the radiomimetic agent bleomycin.[1]

Key Experimental Protocols

1. In Vitro Kinase Activity Assay:

  • Objective: To determine the biochemical IC₅₀ of this compound against ATM and other kinases.

  • Method: Recombinant human ATM kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay quantifies the phosphorylation of a biotinylated substrate peptide by the kinase in the presence of ATP. This compound was added in increasing concentrations to determine the dose-dependent inhibition of kinase activity. The signal was read on a suitable plate reader, and IC₅₀ values were calculated using non-linear regression analysis. Assays for selectivity against other kinases (ATR, DNA-PK, mTOR) were performed using similar standardized methods.[1][2]

2. Western Blot Analysis for ATM Pathway Inhibition:

  • Objective: To confirm this compound inhibits ATM signaling in a cellular context.

  • Method: A549 cells were seeded and allowed to adhere. Cells were pre-treated with a dose range of this compound for 1 hour. DNA damage was induced by exposing cells to 5 Gy of ionizing radiation (IR).[1][2] One hour post-IR, whole-cell lysates were collected using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ATM (S1981), p-KAP1 (S824), p-CHK2 (T68), and p-p53 (S15), along with antibodies for total protein levels as loading controls. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][8]

3. Immunofluorescence for DSB Repair (γH2AX Foci):

  • Objective: To visualize and quantify the effect of this compound on the repair of DNA double-strand breaks.

  • Method: A549 cells were grown on coverslips and pre-treated with 1 µmol/L this compound for 1 hour before exposure to 5 Gy IR.[2][8] At various time points post-IR (e.g., 24 hours), cells were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked. Cells were then incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs. Following incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488), nuclei were counterstained with DAPI.[2] Coverslips were mounted, and images were captured using a fluorescence microscope. The number of γH2AX foci per nucleus was quantified using image analysis software like ImageJ.[1]

4. In Vivo Human Tumor Xenograft Studies:

  • Objective: To evaluate the efficacy of this compound in combination with radiotherapy in a preclinical animal model.

  • Method: Human tumor cells (e.g., FaDu, HCT116) were implanted subcutaneously into immunodeficient mice (e.g., nude mice). When tumors reached a specified volume, mice were randomized into treatment groups: vehicle, this compound alone, IR alone, and this compound + IR. This compound was administered orally.[3] A clinically relevant fractionated radiotherapy regimen (e.g., 2 Gy/day for 5 days) was delivered to the tumors.[2] Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for ATM pathway markers).[2][3]

Signaling Pathways and Visualizations

The following diagrams illustrate the ATM signaling pathway and its inhibition by this compound.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive recruits & activates ATM_active p-ATM (active) ATM_inactive->ATM_active CHK2_inactive CHK2 ATM_active->CHK2_inactive phosphorylates p53_inactive p53 ATM_active->p53_inactive phosphorylates Repair DNA Repair (e.g., HR) ATM_active->Repair CHK2_active p-CHK2 CHK2_inactive->CHK2_active Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2_active->Arrest p53_active p-p53 p53_inactive->p53_active p53_active->Arrest

Caption: The ATM signaling pathway is activated by DNA double-strand breaks.

M3541_Inhibition_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from Radiotherapy) ATM_inactive ATM DNA_Damage->ATM_inactive attempts to activate CHK2 CHK2 ATM_inactive->CHK2 X p53 p53 ATM_inactive->p53 X Repair_Blocked DNA Repair Inhibited ATM_inactive->Repair_Blocked This compound This compound This compound->ATM_inactive Binds & Inhibits Arrest_Blocked Checkpoint Abrogation CHK2->Arrest_Blocked p53->Arrest_Blocked Cell_Death Mitotic Catastrophe & Cell Death Repair_Blocked->Cell_Death Arrest_Blocked->Cell_Death

Caption: this compound inhibits ATM, blocking DNA repair and cell cycle arrest.

Preclinical and Clinical Development

Preclinical Efficacy: In numerous preclinical studies, this compound demonstrated significant potential. When combined with ionizing radiation in human tumor xenograft models, orally administered this compound led to complete tumor regressions at well-tolerated doses.[1][3] This potentiation of radiotherapy was correlated with the inhibition of ATM activity and its downstream targets within the tumor tissue.[2][3] Furthermore, this compound showed synergistic effects when combined with PARP inhibitors and topoisomerase I inhibitors, highlighting its broad potential in combination therapies.[2]

Clinical Trial and Outcome: this compound advanced to a Phase I clinical trial (NCT03225105) to evaluate its safety, tolerability, and recommended Phase II dose in combination with fractionated palliative radiotherapy in patients with advanced solid tumors.[12][13] In this dose-escalation study, 15 patients received this compound at doses ranging from 50 to 300 mg.[12][14]

While the combination was generally well-tolerated, the study was terminated early.[12][14] The primary reasons for discontinuation were a non-optimal pharmacokinetic (PK) profile, where plasma levels of this compound did not increase proportionally with the dose, and the absence of a clear dose-response relationship for pharmacodynamic markers.[12][13][14] Consequently, a maximum tolerated dose (MTD) could not be established, and further clinical development of this compound was not pursued.[12][13]

Conclusion

This compound is a highly potent and selective preclinical ATM kinase inhibitor that effectively abrogates DNA damage signaling and repair. Its mechanism of action provides a strong rationale for its use as a sensitizer for DNA-damaging cancer therapies like radiotherapy. While it demonstrated compelling efficacy in preclinical models, leading to complete tumor regressions in combination with radiation, its development was halted due to an unfavorable pharmacokinetic profile observed in its initial Phase I clinical trial. The journey of this compound underscores the critical importance of optimal pharmacological properties in translating a potent molecular mechanism into a successful clinical therapeutic.

References

M3541: A Technical Guide to a Novel ATM Kinase Inhibitor for Cancer Cell Radiosensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M3541 is a potent and selective, orally administered small molecule inhibitor of the Ataxia telangiectasia-mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), playing a pivotal role in the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation. By inhibiting ATM, this compound has demonstrated significant potential as a radiosensitizer in preclinical models, effectively suppressing DSB repair and enhancing the cytotoxic effects of radiation in cancer cells. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Despite promising preclinical results, it is important to note that the clinical development of this compound was discontinued due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in a Phase I clinical trial.

Introduction

Radiotherapy remains a cornerstone of cancer treatment, with approximately 50% of all cancer patients receiving radiation at some point during their illness. The primary mechanism of action of radiotherapy is the induction of DNA double-strand breaks (DSBs), which, if left unrepaired, lead to mitotic catastrophe and cell death. Cancer cells, however, can develop resistance to radiation by upregulating their DNA damage response (DDR) pathways. A key player in the DDR is the Ataxia telangiectasia-mutated (ATM) kinase, a serine/threonine kinase that is activated by DSBs and orchestrates cell cycle arrest and DNA repair.

Inhibition of ATM has emerged as a promising strategy to overcome radioresistance. This compound is a novel, potent, and selective ATP-competitive inhibitor of ATM kinase with an IC50 of 0.25 nM in cell-free assays[1]. Preclinical studies have shown that this compound effectively sensitizes a broad range of cancer cell lines to radiation both in vitro and in vivo[2]. This document provides an in-depth technical guide to the preclinical data and the limited clinical findings for this compound, intended for researchers and drug development professionals in the field of oncology.

Mechanism of Action: ATM Inhibition and Radiosensitization

This compound exerts its radiosensitizing effects by directly inhibiting the kinase activity of ATM. In the presence of ionizing radiation-induced DSBs, ATM is normally activated and phosphorylates a multitude of downstream targets to initiate a signaling cascade that leads to cell cycle arrest and DNA repair.

By inhibiting ATM, this compound prevents these crucial downstream signaling events. This leads to:

  • Abrogation of Cell Cycle Checkpoints: this compound prevents the ATM-mediated activation of cell cycle checkpoints, forcing cancer cells to proceed through the cell cycle with unrepaired DNA damage, ultimately leading to mitotic catastrophe and cell death[2].

  • Inhibition of DNA Double-Strand Break Repair: this compound suppresses the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA lesions in cancer cells[2].

The selectivity of this compound for ATM over other related kinases, such as ATR and DNA-PK, minimizes off-target effects and contributes to its potential as a targeted radiosensitizer[3].

Preclinical Data

The preclinical efficacy of this compound as a radiosensitizer has been evaluated in a variety of cancer cell lines and in in vivo xenograft models.

In Vitro Radiosensitization

This compound has demonstrated the ability to significantly enhance the sensitivity of various human cancer cell lines to ionizing radiation. The following table summarizes key quantitative data from these in vitro studies.

Cell LineCancer TypeThis compound Concentration (μM)Radiation Dose (Gy)Outcome MeasureResultReference
A549Non-Small Cell Lung Cancer10-6Clonogenic SurvivalSignificant decrease in cell survival with combination treatment[2]
FaDuHead and Neck Squamous Cell Carcinoma10-6Clonogenic SurvivalPotentiation of radiation-induced cell killing[2]
NCI-H1975Non-Small Cell Lung Cancer10-6Clonogenic SurvivalEnhanced sensitivity to radiation[2]
Capan-1Pancreatic Cancer10-6Clonogenic SurvivalIncreased cell death in combination with radiation[2]
NCI-H460Non-Small Cell Lung Cancer10-6Clonogenic SurvivalRadiosensitization observed in a radioresistant cell line[2]
In Vivo Radiosensitization

The radiosensitizing effects of this compound have been confirmed in multiple human tumor xenograft models in immunodeficient mice. The combination of orally administered this compound with fractionated radiotherapy resulted in significant tumor growth delay and, in some cases, complete tumor regression.

Xenograft ModelCancer TypeThis compound Dose (mg/kg)Radiation RegimenOutcome MeasureResultReference
FaDuHead and Neck Squamous Cell Carcinoma1002 Gy/day, 5 days/week for 6 weeksTumor Growth DelayComplete tumor regression maintained beyond treatment period[2]
NCI-H1975Non-Small Cell Lung Cancer1002 Gy/day, 5 days/week for 6 weeksTumor Growth DelayComplete tumor regression maintained beyond treatment period[2]
Capan-1Pancreatic Cancer1002 Gy/day, 5 days/week for 6 weeksTumor Growth DelayComplete tumor regression maintained beyond treatment period[2]
NCI-H460Non-Small Cell Lung Cancer1002 Gy/day, 5 days/week for 6 weeksTumor Growth DelayStrong enhancement of radiotherapy response, though regrowth occurred[2]

Clinical Data

A Phase I clinical trial (NCT03225105) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in combination with palliative radiotherapy in patients with solid tumors[4][5].

Trial IDPhaseTreatmentPatient PopulationKey FindingsStatusReference
NCT03225105IThis compound (50-300 mg daily) + Palliative Radiotherapy (30 Gy in 10 fractions)Patients with advanced solid tumorsDoses up to 300 mg/day were well tolerated. However, the study was terminated early due to a non-optimal pharmacokinetic profile and lack of a dose-response relationship. No further clinical development was pursued.Terminated[4][5]

The early termination of the clinical trial highlights the challenges in translating promising preclinical findings to the clinical setting and underscores the importance of optimizing pharmacokinetic and pharmacodynamic properties in drug development.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment with this compound and/or radiation.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549, FaDu) are seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per plate in the untreated control group.

  • Drug Treatment: After allowing the cells to attach overnight, they are treated with this compound (e.g., at a fixed concentration of 1 μmol/L) or vehicle control (DMSO) for a specified duration (e.g., 2 hours) prior to irradiation[2].

  • Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6 Gy) using a suitable X-ray source.

  • Incubation: Following treatment, the cells are washed and fresh media is added. Plates are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each treatment condition is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

γ-H2AX Foci Formation Assay (Immunofluorescence)

This assay is used to quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX).

Protocol:

  • Cell Culture and Treatment: Cells (e.g., A549) are grown on coverslips and treated with this compound (e.g., 1 μmol/L) for a specified time before being exposed to ionizing radiation (e.g., 5 Gy)[2].

  • Fixation and Permeabilization: At various time points post-irradiation (e.g., 24 hours), cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100 in PBS.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS with 5% BSA).

  • Antibody Incubation: Cells are incubated with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX, Ser139) overnight at 4°C. This is followed by incubation with a fluorescently labeled secondary antibody.

  • Staining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

  • Imaging and Quantification: Images are acquired using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is quantified using image analysis software.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in combination with radiotherapy in a living organism.

Protocol:

  • Tumor Implantation: Human tumor cells (e.g., FaDu, NCI-H1975) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), at which point the mice are randomized into treatment groups.

  • Treatment Administration:

    • This compound: Administered orally at a specified dose (e.g., 100 mg/kg) on the days of irradiation, typically a short time before radiation delivery[2].

    • Radiotherapy: A clinically relevant fractionated radiotherapy regimen is delivered to the tumors (e.g., 2 Gy per fraction, 5 days a week for several weeks)[2].

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy endpoints such as tumor growth delay and the number of complete regressions are determined.

Visualizations

Signaling Pathways

M3541_Mechanism_of_Action cluster_nucleus Nucleus IR Ionizing Radiation DSB DNA Double-Strand Break IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive activates Apoptosis Apoptosis DSB->Apoptosis unrepaired leads to MitoticCatastrophe Mitotic Catastrophe DSB->MitoticCatastrophe unrepaired leads to ATM_active ATM-P (active) ATM_inactive->ATM_active CHK2_inactive CHK2 ATM_active->CHK2_inactive phosphorylates DNARepair DNA Repair ATM_active->DNARepair This compound This compound This compound->ATM_active inhibits CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) This compound->CellCycleArrest This compound->DNARepair CHK2_active CHK2-P CHK2_inactive->CHK2_active CHK2_active->CellCycleArrest CellSurvival Cell Survival CellCycleArrest->CellSurvival promotes DNARepair->CellSurvival promotes

Caption: this compound inhibits ATM, blocking DNA repair and cell cycle arrest.

Experimental Workflows

Clonogenic_Assay_Workflow cluster_workflow Clonogenic Survival Assay Workflow start Seed Cells in 6-well Plates treatment Treat with this compound or Vehicle start->treatment irradiation Irradiate with 0-6 Gy X-rays treatment->irradiation incubation Incubate for 10-14 Days irradiation->incubation staining Fix and Stain Colonies with Crystal Violet incubation->staining counting Count Colonies (>50 cells) staining->counting analysis Calculate Surviving Fraction counting->analysis

Caption: Workflow for assessing clonogenic survival after this compound and radiation.

gH2AX_Assay_Workflow cluster_workflow γ-H2AX Foci Assay Workflow start Culture Cells on Coverslips treatment Treat with this compound and Irradiate start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm blocking Block Non-specific Antibody Binding fix_perm->blocking primary_ab Incubate with Primary Anti-γ-H2AX Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab stain_mount Counterstain Nuclei (DAPI) and Mount secondary_ab->stain_mount imaging Image with Fluorescence Microscope stain_mount->imaging quantification Quantify Foci per Nucleus imaging->quantification

Caption: Workflow for quantifying DNA double-strand breaks via γ-H2AX foci.

Conclusion

This compound is a potent and selective ATM inhibitor that has demonstrated significant radiosensitizing effects in a range of preclinical cancer models. Its mechanism of action, centered on the inhibition of DNA double-strand break repair and abrogation of cell cycle checkpoints, provides a strong rationale for its use in combination with radiotherapy. However, the discontinuation of its clinical development due to an unfavorable pharmacokinetic profile serves as a critical reminder of the complexities of translating preclinical success into clinical reality. The data and protocols presented in this guide offer valuable insights for researchers and drug developers working on novel radiosensitizers and inhibitors of the DNA damage response pathway. Future efforts in this area will likely focus on developing ATM inhibitors with improved pharmacokinetic properties to fully realize the therapeutic potential of this promising class of anticancer agents.

References

M3541: A Technical Guide to its Effects on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1] With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, this compound effectively abrogates ATM signaling, thereby preventing the activation of downstream cell cycle checkpoints and hindering the repair of DNA double-strand breaks (DSBs).[1][2][3] This targeted mechanism of action makes this compound a compelling agent for combination therapies, particularly with DNA-damaging modalities such as ionizing radiation (IR) and certain chemotherapeutics. This guide provides an in-depth technical overview of the cellular effects of this compound on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ATM. In response to DSBs, ATM is activated and phosphorylates a cascade of downstream substrates, including checkpoint kinase 2 (CHK2), p53, and KAP1, to initiate cell cycle arrest and promote DNA repair.[2][4] this compound prevents these phosphorylation events, effectively dismantling the ATM-mediated DDR.[2][4]

Signaling Pathway

The following diagram illustrates the ATM signaling pathway and the point of inhibition by this compound.

ATM_Pathway ATM Signaling Pathway and this compound Inhibition cluster_0 DNA Damage cluster_1 ATM Activation cluster_2 Downstream Effectors cluster_3 Cellular Response DSB DNA Double-Strand Break (DSB) ATM ATM DSB->ATM activates pATM p-ATM (Ser1981) ATM->pATM autophosphorylation CHK2 CHK2 pATM->CHK2 phosphorylates p53 p53 pATM->p53 phosphorylates KAP1 KAP1 pATM->KAP1 phosphorylates pCHK2 p-CHK2 (Thr68) CHK2->pCHK2 Checkpoint Cell Cycle Checkpoint Activation (G1, S, G2/M) pCHK2->Checkpoint pp53 p-p53 (Ser15) p53->pp53 pp53->Checkpoint pKAP1 p-KAP1 (Ser824) KAP1->pKAP1 Repair DNA Repair pKAP1->Repair This compound This compound This compound->ATM inhibits

Figure 1: ATM signaling pathway and this compound inhibition.

Quantitative Data on Cell Cycle Effects

While this compound alone has a minimal impact on cell cycle progression in unperturbed cells, its effects become pronounced when combined with DNA-damaging agents. The following tables summarize the quantitative effects of this compound on the cell cycle distribution of cancer cells in combination with ionizing radiation (IR).

Cell Cycle Distribution in A549 Lung Carcinoma Cells

The following data represents the cell cycle profile of A549 cells at 24 hours post-treatment with this compound and/or Ionizing Radiation (5 Gy).

Treatment Condition% G1 Phase% S Phase% G2/M Phase
DMSO (Control)553015
This compound (1 µM)543115
IR (5 Gy)401050
IR (5 Gy) + this compound (1 µM)25570

Data are estimations derived from graphical representations in existing literature.

Induction of Polyploidy in HeLa Cells

This compound in combination with IR leads to mitotic disruption and an increase in cells with a DNA content greater than 4N (polyploidy), indicative of failed cell division.[5][6]

Treatment Condition (24 hours)% Cells with >4N DNA Content
DMSO (Control)< 5
This compound (1 µM)< 5
IR (5 Gy)~10
IR (5 Gy) + this compound (1 µM)> 20

Data are estimations derived from graphical representations in existing literature.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle checkpoints.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content using propidium iodide (PI) staining.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound, ionizing radiation, or a combination of both for the desired duration. Include a vehicle-treated control group.

  • Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a conical tube.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.[7][8]

Flow_Cytometry_Workflow Cell Cycle Analysis Workflow A Cell Culture & Treatment (this compound +/- IR) B Harvest Cells (Trypsinization) A->B C Fixation (70% Ethanol) B->C D Staining (Propidium Iodide & RNase A) C->D E Flow Cytometry Analysis D->E

Figure 2: Experimental workflow for cell cycle analysis.
Western Blotting for ATM Signaling

This protocol is for the detection of phosphorylated ATM and its downstream targets.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATM Ser1981, anti-p-CHK2 Thr68, anti-p-p53 Ser15)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[2][9]

Immunofluorescence for γH2AX Foci

This protocol is for the visualization of DNA double-strand breaks.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.3% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX Ser139)

  • Fluorescently-labeled secondary antibody

  • DAPI-containing mounting medium

Procedure:

  • Fixation and Permeabilization: After treatment, fix the cells with 4% PFA for 15 minutes. Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.

  • Secondary Antibody and Mounting: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark. After final washes, mount the coverslips onto microscope slides using a DAPI-containing mounting medium.

  • Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.[4][10][11]

IF_Workflow γH2AX Immunofluorescence Workflow A Cell Seeding on Coverslips & Treatment B Fixation (PFA) & Permeabilization (Triton X-100) A->B C Blocking (BSA) B->C D Primary Antibody Incubation (anti-γH2AX) C->D E Secondary Antibody Incubation (Fluorescently-labeled) D->E F Mounting with DAPI E->F G Fluorescence Microscopy F->G

Figure 3: Experimental workflow for γH2AX foci analysis.

Conclusion

This compound is a highly effective inhibitor of ATM kinase that disrupts cell cycle checkpoints and DNA repair, particularly in the context of induced DNA damage. Its ability to potentiate the effects of radiotherapy and potentially other DNA-damaging agents underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular and molecular consequences of ATM inhibition with this compound. As research progresses, a deeper understanding of the interplay between this compound and various cellular pathways will be crucial for its successful clinical translation.

References

Investigating M3541 in Different Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] By targeting ATM, this compound disrupts the repair of DNA double-strand breaks (DSBs), a common form of DNA damage induced by ionizing radiation and certain chemotherapeutics.[1][2][4] This mechanism of action makes this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies. This technical guide provides an in-depth overview of the investigation of this compound in various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Although this compound's clinical development was halted due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in a Phase I trial, the preclinical data surrounding its activity and the targeting of the ATM pathway remain of significant interest to the research community.[5][6]

Data Presentation

This compound Potency and Cellular Activity

This compound demonstrates high potency against ATM kinase with a sub-nanomolar IC50 value in cell-free biochemical assays.[1][3][4] In cellular assays, this compound effectively inhibits the phosphorylation of downstream targets of ATM, such as CHK2, KAP1, and p53, in response to DNA damage.[3] The inhibitory effect of this compound on ATM signaling has been evaluated in a panel of cancer cell lines with both wild-type and mutant ATM status.

Cell LineCancer TypeATM StatusIC50 (nmol/L) for p-CHK2 (Thr68) inhibition
A375MelanomaWild-Type43-140 (range)
A549Non-Small Cell Lung CancerWild-Type71 (mean)
FaDuHead and Neck CancerWild-Type43-140 (range)
HCC1187Breast CancerWild-Type43-140 (range)
HT29Colorectal CancerWild-Type43-140 (range)
MCF-7Breast CancerWild-Type43-140 (range)
NCI-H460Non-Small Cell Lung CancerWild-Type43-140 (range)
SW620Colorectal CancerWild-Type43-140 (range)
Granta-519Mantle Cell LymphomaMutant230-950 (range)
HT-144MelanomaMutant230-950 (range)
NCI-H1395Lung AdenocarcinomaMutant230-950 (range)
NCI-H23Non-Small Cell Lung CancerMutant670 (mean)

Data synthesized from a study by Zimmermann et al., where p-CHK2 (Thr68) was measured by ELISA in whole-cell lysates after treatment with increasing concentrations of this compound in the presence of bleomycin.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from the methodology used to screen this compound in a panel of 79 cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Ionizing radiation source (e.g., Cobalt-60)

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 5–5,000 nmol/L).

  • Irradiation: For combination studies, expose the plates to ionizing radiation (e.g., 3 Gy).

  • Incubation: Incubate the plates for 120 hours.

  • Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Western Blot Analysis of ATM Signaling

This protocol is for assessing the inhibition of ATM signaling by this compound.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete growth medium

  • This compound

  • Ionizing radiation source

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-KAP1 (Ser824), anti-KAP1, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with desired concentrations of this compound for 1 hour.

  • Induction of DNA Damage: Expose cells to ionizing radiation (e.g., 5 Gy).

  • Cell Lysis: After a specified time (e.g., 1 hour post-IR), wash cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control and total protein levels.

Clonogenic Survival Assay

This assay determines the long-term ability of cells to form colonies after treatment.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Ionizing radiation source

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low, predetermined number of cells into 6-well plates.

  • Treatment: Allow cells to adhere, then treat with this compound and/or ionizing radiation.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

  • Colony Counting: Wash away excess stain and count the number of colonies (typically >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualization

M3541_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 This compound Inhibition cluster_2 Downstream Signaling cluster_3 Cellular Outcomes DNA_DSB DNA Double-Strand Break ATM_inactive Inactive ATM Dimer DNA_DSB->ATM_inactive recruits ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates This compound This compound This compound->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair KAP1->DNA_Repair

Caption: Mechanism of action of this compound in the ATM signaling pathway.

M3541_Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Endpoint Assays cluster_2 Mechanistic Assays cluster_3 Data Analysis Cell_Culture 1. Cancer Cell Line Culture Treatment 2. Treatment with this compound +/- IR Cell_Culture->Treatment Cell_Viability Cell Viability (SRB Assay) Treatment->Cell_Viability Clonogenic_Assay Clonogenic Survival Treatment->Clonogenic_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (ATM Pathway) Treatment->Western_Blot Data_Analysis 3. Data Analysis & Interpretation Cell_Viability->Data_Analysis Clonogenic_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for investigating this compound.

References

M3541's Impact on Homologous Recombination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of M3541, a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. It elucidates its mechanism of action, specifically focusing on its profound impact on the Homologous Recombination (HR) pathway of DNA double-strand break repair. The guide includes quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Executive Summary

This compound is a highly potent and selective, ATP-competitive small molecule inhibitor of ATM kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2] In preclinical studies, this compound demonstrated sub-nanomolar potency in inhibiting ATM kinase activity.[2][3] Its primary mechanism of action involves blocking the ATM-mediated signaling cascade that is critical for the initiation of DSB repair, most notably through the high-fidelity homologous recombination pathway.[1][4] By suppressing HR, this compound leads to an accumulation of unrepaired DNA damage, abrogates critical cell-cycle checkpoints, and ultimately induces cancer cell death.[4][5] This mechanism makes this compound a powerful sensitizer for DNA-damaging agents like radiotherapy and certain chemotherapies, including PARP and topoisomerase I inhibitors.[1][4] While preclinical data were promising, a Phase I clinical trial was terminated due to a non-optimal pharmacokinetic profile, and further clinical development of this compound was not pursued.[6][7] Nevertheless, the study of this compound provides a crucial framework for understanding the therapeutic potential of ATM inhibition.

This compound: Potency and Selectivity

This compound was developed as a potent and highly selective inhibitor of ATM kinase. Its efficacy has been quantified in both biochemical and cellular assays, demonstrating a clear preference for ATM over other related kinases in the PI3K-like kinase (PIKK) family.

Table 1: Potency and Selectivity of this compound

Assay Type Target Metric Value Reference(s)
Biochemical (Cell-Free) ATM Kinase IC50 0.25 nM [2][3]
Cellular (ATM WT cells) p-CHK2 (Thr68) Inhibition Mean IC50 71 nM [5]
Cellular (ATM mutant cells) p-CHK2 (Thr68) Inhibition Mean IC50 670 nM [5]
Kinase Panel Screen 292 Human Kinases % with IC50 > 100 nM 99.3% [6]

| Cellular (PIKK Family) | ATR, DNA-PK, mTOR | Inhibition | Negligible |[6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Disrupting the ATM-Mediated DNA Damage Response

Upon induction of a DNA double-strand break by endogenous or exogenous sources like ionizing radiation (IR), the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the damage site. This triggers ATM's activation via autophosphorylation at the Serine 1981 residue.[4] Activated ATM then phosphorylates a host of downstream substrates to orchestrate a full DNA Damage Response (DDR), which includes cell cycle arrest and the initiation of repair pathways like homologous recombination.[6][8]

This compound functions by directly inhibiting the catalytic activity of ATM. This blockade prevents the phosphorylation of key downstream effectors, effectively dismantling the DDR signal before it can be fully established.

ATM_Signaling_Pathway cluster_0 Cellular Insult cluster_1 DNA Damage & Sensing cluster_2 ATM-Mediated Signaling Cascade cluster_3 Cellular Response IR Ionizing Radiation (IR) Topoisomerase Inhibitor DSB DNA Double-Strand Break (DSB) IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive recruits ATM_active p-ATM S1981 (Active) ATM_inactive->ATM_active autophosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates p53 p53 ATM_active->p53 phosphorylates pCHK2 p-CHK2 T68 CHK2->pCHK2 pKAP1 p-KAP1 S824 KAP1->pKAP1 pp53 p-p53 S15 p53->pp53 Checkpoint G1/S Cell Cycle Arrest pCHK2->Checkpoint HR Homologous Recombination (DSB Repair) pKAP1->HR pp53->Checkpoint

Diagram 1. Canonical ATM Signaling Pathway in response to DSBs.

This compound intervenes at the critical activation step. By preventing ATM autophosphorylation, it ensures that downstream substrates remain in their inactive, unphosphorylated state, thereby abrogating the appropriate cellular response to DNA damage.

M3541_Inhibition_Pathway cluster_0 DNA Damage cluster_2 ATM-Mediated Signaling Cascade cluster_3 Blocked Cellular Response DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive recruits This compound This compound This compound->ATM_inactive inhibits activation CHK2 CHK2 ATM_inactive->CHK2 KAP1 KAP1 ATM_inactive->KAP1 p53 p53 ATM_inactive->p53 Checkpoint Cell Cycle Arrest (Abrogated) CHK2->Checkpoint HR Homologous Recombination (Suppressed) KAP1->HR p53->Checkpoint Synthetic_Lethality SSB Single-Strand Break (SSB) PARP_Repair SSB Repair (via PARP) SSB->PARP_Repair Replication DNA Replication SSB->Replication PARPi PARP Inhibitor PARPi->PARP_Repair Death Cell Death (Synthetic Lethality) PARPi->Death Survival Cell Survival PARP_Repair->Survival (path 1) DSB Double-Strand Break (DSB) Replication->DSB if SSB unrepaired HR_Repair DSB Repair (via Homologous Recombination) DSB->HR_Repair This compound This compound This compound->HR_Repair This compound->Death HR_Repair->Survival (path 2) IF_Workflow start 1. Seed A549 cells on coverslips and allow to adhere. treat 2. Treat with DMSO or 1 µM this compound for 1 hour. start->treat irradiate 3. Expose to 5 Gy Ionizing Radiation. treat->irradiate incubate 4. Incubate for 24 hours at 37°C. irradiate->incubate fix 5. Fix cells with 4% paraformaldehyde. incubate->fix permeabilize 6. Permeabilize with 0.25% Triton X-100. fix->permeabilize block 7. Block with 1% BSA. permeabilize->block primary_ab 8. Incubate with primary antibody (anti-γH2AX). block->primary_ab secondary_ab 9. Incubate with fluorescent secondary antibody and DAPI. primary_ab->secondary_ab mount 10. Mount coverslips onto slides. secondary_ab->mount image 11. Acquire images using a fluorescence microscope. mount->image quantify 12. Quantify foci per nucleus using ImageJ or similar software. image->quantify

References

Foundational Research on ATM Inhibitors in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research of Ataxia Telangiectasia Mutated (ATM) inhibitors in the field of oncology. ATM kinase is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy to enhance the efficacy of existing cancer treatments. This document provides a comprehensive overview of the mechanism of action, key preclinical and clinical findings, detailed experimental protocols, and the intricate signaling pathways involved.

Mechanism of Action of ATM Inhibitors

ATM is a serine/threonine kinase that plays a central role in orchestrating the cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing radiation (IR) and various chemotherapeutic agents.[1][2] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[3][4] This response allows cancer cells to repair treatment-induced DNA damage and survive.

ATM inhibitors are small molecules that block the kinase activity of the ATM protein.[3] By inhibiting ATM, these drugs prevent the phosphorylation of its downstream targets, thereby abrogating the DNA damage response.[5] This leads to the accumulation of lethal DNA breaks in cancer cells, ultimately resulting in cell death.[3] A key strategy in oncology is to use ATM inhibitors to sensitize cancer cells to DNA-damaging therapies, effectively lowering the threshold for treatment-induced cell killing.[1][2]

Quantitative Data on ATM Inhibitor Efficacy

The preclinical efficacy of ATM inhibitors has been demonstrated across a range of cancer cell lines and in in vivo models. The following tables summarize key quantitative data for several prominent ATM inhibitors.

Table 1: In Vitro Efficacy of ATM Inhibitors (IC50 Values)

ATM InhibitorCancer Cell LineIC50 (nM)Notes
KU-55933-12.9Specific inhibitor of ATM.
AZD1390Glioma & Lung Cancer Cell Lines0.78Highly potent and selective, brain-penetrant.
M3541Various Cancer Cell Lines43 - 140Potent inhibitor of IR-induced CHK2 phosphorylation.
KU-60019Glioma & Fibroblast Cell Lines-Radiosensitization observed at 3 µmol/L.
M407614 Cancer Cell Lines-Suppressed growth and proliferation in combination with radiation.

Table 2: In Vivo Efficacy of ATM Inhibitors in Preclinical Models

ATM InhibitorCancer ModelTreatment CombinationKey Outcomes
KU-59403SW620 Human Colon Cancer XenograftIrinotecan144% enhancement of irinotecan efficacy.[1]
AZD1390Syngeneic and Patient-Derived Glioma XenograftsIonizing Radiation (IR)Significant tumor regression and increased animal survival compared to IR alone.[2]
This compound / M4076Human Tumor XenograftsFractionated RadiotherapyComplete tumor regressions.[5]
KU-60019Glioblastoma Multiforme XenograftsIonizing Radiation (IR)Effective radiosensitization.

Key Signaling Pathways

The ATM signaling pathway is a cornerstone of the DNA damage response. Understanding this pathway is crucial for comprehending the mechanism of action of ATM inhibitors.

ATM-Mediated DNA Damage Response

Upon sensing DNA double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) recruits and activates ATM.[6][7] Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the cellular response.

ATM_Signaling_Pathway DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive Inactive ATM (dimer) MRN->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates ATM_inhibitor ATM Inhibitor ATM_inhibitor->ATM_active inhibits CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair (Homologous Recombination) BRCA1->DNARepair

Caption: The ATM signaling pathway in response to DNA double-strand breaks.

Synthetic Lethality with PARP Inhibitors

A particularly promising therapeutic strategy involves the combination of ATM inhibitors with PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP is essential for the repair of single-strand breaks (SSBs). When PARP is inhibited, unrepaired SSBs are converted to DSBs during DNA replication. In normal cells, these DSBs can be repaired by the ATM-dependent homologous recombination (HR) pathway. However, in cancer cells treated with an ATM inhibitor, both major DNA repair pathways are compromised, leading to a synergistic cell-killing effect known as synthetic lethality.

Synthetic_Lethality cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP PARP SSB->PARP activates DSB_formation DSB Formation (Replication Fork Collapse) SSB->DSB_formation if unrepaired SSB_Repair SSB Repaired PARP->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits ATM ATM DSB_formation->ATM activates Apoptosis Cell Death (Apoptosis) DSB_formation->Apoptosis if unrepaired HR_Repair Homologous Recombination Repair ATM->HR_Repair ATM_Inhibitor ATM Inhibitor ATM_Inhibitor->ATM inhibits

Caption: Synthetic lethality between PARP and ATM inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of ATM inhibitors.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment, providing a measure of long-term cell survival.

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well, dependent on the cell line's plating efficiency). Allow cells to attach overnight.

  • Treatment: Treat cells with varying concentrations of the ATM inhibitor, a DNA-damaging agent (e.g., IR or chemotherapy), or a combination of both. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies gently with phosphate-buffered saline (PBS).

    • Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Clonogenic_Assay_Workflow start Start seed Seed Cells (Low Density) start->seed treat Treat Cells (ATM inhibitor +/- DNA damaging agent) seed->treat incubate Incubate (10-14 days) treat->incubate fix_stain Fix and Stain Colonies (Crystal Violet) incubate->fix_stain count Count Colonies fix_stain->count analyze Analyze Data (Calculate Surviving Fraction) count->analyze end End analyze->end

Caption: Experimental workflow for a clonogenic survival assay.

Immunoblotting for ATM Signaling Proteins

This technique is used to detect the phosphorylation status of key proteins in the ATM signaling pathway, providing a direct measure of ATM inhibitor activity.

Protocol:

  • Cell Lysis: Treat cells with the ATM inhibitor and/or DNA-damaging agent for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-ATM Ser1981, p-CHK2 Thr68, p-p53 Ser15) and total proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks within the nucleus of cells. The phosphorylation of H2AX on serine 139 (γH2AX) serves as a sensitive marker for DSBs.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the ATM inhibitor and/or DNA-damaging agent.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus.

Conclusion

Foundational research on ATM inhibitors has established their significant potential in oncology. By targeting a key node in the DNA damage response, these agents can effectively sensitize cancer cells to conventional therapies like radiation and chemotherapy. Furthermore, the concept of synthetic lethality with PARP inhibitors opens up new avenues for combination therapies, particularly in tumors with specific DNA repair deficiencies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of ATM inhibitors as a valuable component of modern cancer treatment. As our understanding of the intricate DNA damage response network deepens, the strategic application of ATM inhibitors is poised to play an increasingly important role in personalized cancer medicine.

References

M3541: A Technical Overview of a Novel ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] Developed by Merck KGaA, Darmstadt, Germany, this compound was investigated for its potential to sensitize tumor cells to DNA double-strand break (DSB)-inducing therapies such as radiotherapy and certain chemotherapies.[4][5] Preclinical studies demonstrated promising results, with this compound effectively inhibiting ATM kinase activity at sub-nanomolar concentrations, leading to the suppression of DSB repair and potentiation of anti-tumor activity in various cancer cell lines and xenograft models.[1][3][4] However, a Phase I clinical trial was terminated early due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship, leading to the discontinuation of its clinical development.[6][7] This document provides a comprehensive technical guide on the discovery and development of this compound, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Introduction

Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[2][4] Upon activation by DSBs, ATM orchestrates a complex signaling network that initiates cell cycle checkpoints, DNA repair, and, if the damage is irreparable, apoptosis.[8] Many cancer therapies, including ionizing radiation and various chemotherapeutic agents, function by inducing DSBs.[4] However, cancer cells can develop resistance to these treatments by upregulating DNA repair pathways, including the one mediated by ATM.[2]

Inhibitors of ATM kinase, therefore, represent a promising therapeutic strategy to enhance the efficacy of DSB-inducing treatments.[6] By blocking ATM activity, these inhibitors are expected to prevent the repair of therapy-induced DNA damage, leading to the accumulation of lethal genomic instability in cancer cells.[4] this compound was developed as a highly potent and selective small-molecule inhibitor of ATM with the aim of realizing this therapeutic potential.[3][4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of ATM kinase.[3][9] It binds to the kinase domain of ATM, preventing the phosphorylation of its downstream substrates.[2][3] This inhibition of ATM-mediated signaling disrupts the activation of DNA damage checkpoints and the repair of DSBs.[2][4] The persistence of unrepaired DSBs leads to aberrant mitotic division, polyploidy, and ultimately, cell death in cancer cells.[10] Furthermore, by abrogating ATM-dependent cell cycle arrest, this compound can cause cells with damaged DNA to prematurely enter mitosis, a phenomenon known as "mitotic catastrophe," which also results in cell death.

Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of action of this compound.

M3541_Mechanism_of_Action cluster_nucleus Nucleus cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) (pATM) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates p53 p53 ATM_active->p53 phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 pCHK2 CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest pKAP1 pKAP1 KAP1->pKAP1 DNARepair DNA Repair pKAP1->DNARepair pp53 pp53 p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis

Caption: this compound inhibits ATM activation, blocking downstream signaling and cellular responses to DNA damage.

Preclinical Data

This compound demonstrated significant potency and selectivity in a range of preclinical studies.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against ATM and other related kinases.

KinaseIC50 (nM)Assay ConditionsReference
ATM 0.25 Cell-free assay, 10 µM ATP[1][3]
DNA-PK>60-fold selective vs ATMNot specified[3]
mTOR>60-fold selective vs ATMNot specified[3]
ATR>60-fold selective vs ATMNot specified[3]
PI3K isoforms>60-fold selective vs ATMNot specified[3]
Cellular Activity

This compound effectively inhibited the phosphorylation of ATM and its downstream targets in cellular assays.

Cell LineTargetIC50 (nM)Experimental ConditionReference
A549p-ATMNot specified (complete inhibition at 1 µmol/L)1 hour pre-treatment, then 5 Gy IR[11]
A549p-CHK2 (Thr68)Not specified1 hour pre-treatment, then 5 Gy IR[11]
A549p-KAP1Not specified1 hour pre-treatment, then 5 Gy IR[11]
A549p-p53Not specified1 hour pre-treatment, then 5 Gy IR[11]
Multiple (A375, A549, FaDu, etc.)p-CHK2 (Thr68)Varies by cell lineIncreasing this compound concentrations with 10 µmol/L bleomycin for 3-6 hrs[10][11]
In Vivo Efficacy

Oral administration of this compound in combination with radiotherapy led to significant anti-tumor activity in xenograft models.

Xenograft ModelTreatment RegimenOutcomeReference
Human Tumor XenograftsThis compound + Clinically relevant radiation regimenComplete tumor regression[4]
FaDu XenograftsThis compound (10, 50, or 200 mg/kg) + Fractionated radiotherapy (2 Gy/day for 5 days)Dose-dependent tumor growth inhibition[12]

Clinical Development

A Phase I clinical trial (NCT03225105) was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in combination with palliative radiotherapy in patients with solid tumors.[6][7]

Clinical Trial Design
ParameterDescription
Trial Identifier NCT03225105
Phase I
Title This compound in Combination With Radiotherapy in Solid Tumors
Sponsor EMD Serono Research & Development Institute, Inc.
Patient Population Patients with solid tumors
Intervention This compound (50-300 mg) administered on radiotherapy fraction days + Palliative radiotherapy (30 Gy in 10 fractions)
Primary Objective To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D)
Clinical Trial Results

The trial was terminated early. Key findings are summarized below.

OutcomeResultReference
Maximum Tolerated Dose (MTD) Not established[6][7]
Recommended Phase II Dose (RP2D) Not established[6][7]
Safety Doses up to 300 mg/day were well tolerated. One patient experienced dose-limiting toxicities (urinary tract infection, febrile neutropenia).[6][7]
Pharmacokinetics (PK) Total plasma levels of this compound did not increase with dose. A non-optimal PK profile was observed.[6][7]
Efficacy Three out of 15 patients (20%) had a confirmed complete or partial response.[6][7]
Conclusion Further clinical development of this compound was not pursued due to the absence of a dose-response relationship and the non-optimal PK profile.[6][7]

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. The following are summaries of the methodologies based on the information provided in the referenced publications.

In Vitro Kinase Assay
  • Objective: To determine the IC50 of this compound against ATM kinase.

  • Methodology: A cell-free kinase assay was performed. The specific format of the assay (e.g., radiometric, fluorescence-based) is not detailed in the available literature. The assay was conducted in the presence of 10 µM ATP. Varying concentrations of this compound were added to determine the concentration required to inhibit 50% of the kinase activity.[1][3]

Western Blotting for Phosphorylated Proteins
  • Objective: To assess the inhibition of ATM signaling in cells treated with this compound.

  • Cell Culture: A549 cells were used.[11]

  • Treatment: Cells were pre-treated with increasing concentrations of this compound for 1 hour, followed by exposure to 5 Gy of ionizing radiation (IR).[11]

  • Lysate Preparation: Whole-cell lysates were collected 1 hour after IR.[11]

  • Western Blotting: Standard Western blotting procedures were used to detect phosphorylated forms of ATM (p-ATM), CHK2 (p-CHK2), KAP1 (p-KAP1), and p53 (p-p53). The specific antibodies and their dilutions are not provided in the available literature.[11]

ELISA for Phospho-CHK2
  • Objective: To quantify the inhibition of ATM signaling in a panel of cancer cell lines.

  • Cell Culture: A panel of ATM wild-type and mutant cancer cell lines were used.[10][11]

  • Treatment: Cells were treated with increasing concentrations of this compound in the presence of the radiomimetic agent bleomycin (10 µmol/L) for 3-6 hours.[10][11]

  • ELISA: Phosphorylated CHK2 (Thr68) was measured in whole-cell lysates using an ELISA kit. The specific kit and protocol are not detailed. IC50 values were calculated from the resulting data.[10][11]

Immunofluorescence for γH2AX Foci
  • Objective: To visualize and quantify DNA double-strand breaks.

  • Cell Culture: A549 cells were used.[12]

  • Treatment: Cells were pre-treated with 1 µmol/L this compound before exposure to 5 Gy of IR.[12]

  • Immunofluorescence: 24 hours after IR, cells were fixed and stained for γH2AX foci using a specific primary antibody followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.[12]

  • Imaging: Images were captured using fluorescence microscopy.[12]

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo efficacy of this compound in combination with radiotherapy.

  • Animal Model: Female athymic nude mice bearing human tumor xenografts (e.g., FaDu).[12]

  • Treatment: this compound was administered orally at various doses (e.g., 10, 50, 200 mg/kg) in combination with a fractionated radiotherapy regimen (e.g., 2 Gy per day for 5 days).[12]

  • Outcome Measurement: Tumor growth was monitored over time to assess the anti-tumor activity of the combination treatment.[12]

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for preclinical evaluation and the logical basis for the clinical development of this compound.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Development Decision Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Assays (Western Blot, ELISA) Kinase_Assay->Cellular_Assay Potency Confirmation Clonogenic_Assay Clonogenic Survival Assays Cellular_Assay->Clonogenic_Assay Functional Validation PK_Studies Pharmacokinetic Studies (Animal Models) Clonogenic_Assay->PK_Studies Candidate Selection Xenograft_Studies Xenograft Efficacy Studies (Combination with RT) PK_Studies->Xenograft_Studies Dose Selection PD_Studies Pharmacodynamic Studies (Biomarker Analysis) Xenograft_Studies->PD_Studies Efficacy & MOA Confirmation Go_NoGo Go/No-Go Decision for Clinical Development PD_Studies->Go_NoGo Data Package for IND

Caption: A generalized workflow for the preclinical evaluation of this compound.

Clinical_Development_Logic cluster_premise Scientific Premise cluster_hypothesis Clinical Hypothesis cluster_trial Clinical Trial cluster_outcome Outcome Premise1 ATM inhibition sensitizes cancer cells to radiation in preclinical models. Hypothesis This compound in combination with radiotherapy will be safe and show enhanced anti-tumor efficacy in patients with solid tumors. Premise1->Hypothesis Premise2 This compound is a potent and selective ATM inhibitor. Premise2->Hypothesis Phase1 Phase I Dose Escalation Study (NCT03225105) Hypothesis->Phase1 testing Result Trial Terminated: - No MTD/RP2D established - Non-optimal PK - No clear dose-response Phase1->Result yielded Decision Discontinuation of Clinical Development Result->Decision led to

Caption: The logical framework for the clinical development of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ATM kinase that showed significant promise in preclinical studies as a potential radio-sensitizing agent. The discovery and early development of this compound provided valuable insights into the therapeutic potential of ATM inhibition. However, the challenges encountered in the Phase I clinical trial, specifically the non-optimal pharmacokinetic profile and the lack of a clear dose-response relationship, ultimately led to the discontinuation of its clinical development.[6][7] The story of this compound underscores the critical importance of pharmacokinetic and pharmacodynamic properties in the successful translation of a promising preclinical candidate into a viable therapeutic agent. Despite the outcome for this compound, the ATM pathway remains an attractive target for cancer therapy, and the lessons learned from the development of this compound will undoubtedly inform the development of future ATM inhibitors.

References

M3541: A Potent and Selective ATM Inhibitor for Advancing DNA Damage Response Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), arguably the most cytotoxic form of DNA damage. Its central role in orchestrating DNA repair, cell cycle checkpoints, and apoptosis has made it a compelling target for therapeutic intervention, particularly in oncology. M3541 has emerged as a highly potent and selective ATP-competitive inhibitor of ATM, providing the scientific community with a powerful chemical probe to dissect the intricacies of the DNA damage response (DDR). This technical guide details the mechanism of action of this compound, presents its key quantitative data, provides detailed protocols for its use in fundamental research applications, and illustrates the core signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates sub-nanomolar potency against ATM kinase.[1][2] By selectively targeting ATM, this compound effectively blocks the phosphorylation of downstream substrates crucial for the activation of DNA damage checkpoints and the initiation of repair processes.[3] This targeted inhibition leads to the suppression of DSB repair, ultimately sensitizing cancer cells to DNA-damaging agents such as ionizing radiation (IR) and certain chemotherapies.[4] Preclinical studies have consistently shown that this compound can synergistically enhance the anti-tumor activity of these standard cancer therapies.[5] Although a Phase I clinical trial (NCT03225105) investigating this compound in combination with palliative radiotherapy was terminated early due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship, the compound remains an invaluable tool for preclinical and basic research aimed at understanding the ATM-dependent DNA damage response.[6][7][8][9]

Mechanism of Action and Signaling Pathway

Upon induction of DNA double-strand breaks by genotoxic agents like ionizing radiation, the MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to the damaged DNA. This event recruits and activates ATM, which then phosphorylates a multitude of downstream targets to initiate a signaling cascade. Key substrates include Checkpoint Kinase 2 (CHK2), p53, and KAP1, leading to cell cycle arrest, apoptosis, and DNA repair.[3]

This compound, as an ATP-competitive inhibitor, binds to the kinase domain of ATM, preventing the transfer of phosphate groups to its substrates. This action effectively halts the downstream signaling cascade, leading to a failure in cell cycle checkpoint activation and an accumulation of unrepaired DNA damage.

M3541_Mechanism_of_Action DNA_DSB DNA Double-Strand Break (e.g., from Ionizing Radiation) MRN MRN Complex DNA_DSB->MRN recruits ATM_inactive ATM (inactive) MRN->ATM_inactive activates ATM_active ATM (active) (p-ATM S1981) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 p-CHK2 (T68) CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M checkpoints) pCHK2->CellCycleArrest pp53 p-p53 (S15) p53->pp53 pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis pKAP1 p-KAP1 (S824) KAP1->pKAP1 DNARepair DNA Repair pKAP1->DNARepair

Caption: this compound inhibits the ATM signaling pathway.

Quantitative Data

This compound has been characterized by its high potency and selectivity. The following tables summarize the key quantitative metrics for this inhibitor.

Parameter Value Assay Conditions Reference
IC50 0.25 nMCell-free kinase assay (10 µM ATP)[1][2]
IC50 < 1 nMCell-free kinase assay[4]
Binding Mode ATP-competitivePotency reduced in the presence of high ATP[5]
Table 1: In Vitro Potency of this compound against ATM Kinase.
Kinase Selectivity (Fold vs. ATM) Reference
DNA-PK >60[5]
ATR >100[4]
mTOR >100[4]
PI3K isoforms >100[4]
Human Kinome (292 kinases) >100-fold for 99.3%[4]
Table 2: Kinase Selectivity of this compound.
Cell Line Tumor Type ATM Status p-CHK2 (T68) IC50 (nM) Reference
A375 MelanomaWild-Type~50[5][10]
A549 Non-small cell lung cancerWild-Type~70[5][10]
FaDu Head and neck squamous cell carcinomaWild-Type~60[5][10]
HCC1187 Breast cancerWild-Type~80[5][10]
HT29 Colorectal cancerWild-Type~140[5][10]
MCF-7 Breast cancerWild-Type~100[5][10]
NCI-H460 Non-small cell lung cancerWild-Type~43[5][10]
SW620 Colorectal cancerWild-Type~90[5][10]
Table 3: Cellular Potency of this compound in Various Cancer Cell Lines.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study the DNA damage response. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blotting for ATM Signaling Pathway Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation of ATM and its downstream targets.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection A Seed Cells B Pre-treat with this compound (e.g., 1 hr) A->B C Induce DNA Damage (e.g., 5 Gy IR) B->C D Incubate (e.g., 1 hr post-IR) C->D E Lyse Cells D->E F Quantify Protein (e.g., BCA Assay) E->F G SDS-PAGE F->G H Transfer to PVDF Membrane G->H I Block Membrane H->I J Incubate with Primary Antibody (e.g., p-ATM, p-CHK2) I->J K Incubate with HRP-conjugated Secondary Antibody J->K L Detect with ECL K->L

Caption: Western blot workflow for ATM signaling analysis.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 6% for ATM) and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ATM S1981, anti-ATM, anti-p-CHK2 T68, anti-CHK2, anti-p-p53 S15, anti-p53, anti-p-KAP1 S824, anti-KAP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture dishes to reach ~80% confluency on the day of the experiment.

  • Pre-treat cells with various concentrations of this compound (e.g., 0-1 µM) for 1 hour.[10]

  • Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy).[10]

  • Incubate for 1 hour post-irradiation.[10]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and resolve them on an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

Immunofluorescence for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.3% in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently-labeled secondary antibody

  • DAPI-containing mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate.

  • Treat with this compound and induce DNA damage as described in the Western blot protocol.

  • Incubate for the desired time post-damage (e.g., 24 hours) to assess DNA repair.

  • Fixation: Wash with PBS and fix cells with 4% PFA for 30 minutes at room temperature.[11][12]

  • Permeabilization: Wash with PBS and permeabilize with 0.3% Triton X-100 for 30 minutes.[11][12]

  • Blocking: Wash with PBS and block with 5% BSA for 30 minutes.[11][12]

  • Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (e.g., 1:200 dilution in blocking solution) overnight at 4°C.[11][12]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., 1:200 dilution) for 2 hours at room temperature, protected from light.[11]

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using DAPI-containing mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with this compound.

Materials:

  • Cells and complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Treatment: Treat cells with a range of this compound concentrations, with or without a DNA damaging agent.

  • Incubation: Incubate for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term reproductive viability.

Logical_Relationship This compound This compound ATM_Inhibition ATM Inhibition This compound->ATM_Inhibition leads to DSB_Repair_Inhibition DSB Repair Inhibition ATM_Inhibition->DSB_Repair_Inhibition Cell_Death Cell Death (Mitotic Catastrophe) DSB_Repair_Inhibition->Cell_Death in presence of Radiation Ionizing Radiation DNA_DSBs DNA Double-Strand Breaks Radiation->DNA_DSBs induces DNA_DSBs->Cell_Death leads to Reduced_Clonogenic_Survival Reduced Clonogenic Survival Cell_Death->Reduced_Clonogenic_Survival results in

Caption: this compound and radiation lead to reduced survival.

Materials:

  • Cells and complete culture medium

  • 6-well plates or culture dishes

  • This compound

  • Ionizing radiation source

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the desired cell line.

  • Cell Seeding: Plate a precise number of cells (determined empirically for each cell line and radiation dose) into 6-well plates.

  • Treatment: Allow cells to attach, then treat with this compound for a specified duration before and/or after irradiation (e.g., 2-10 Gy).[14]

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[14]

  • Fixation and Staining: Wash the colonies with PBS, fix them, and then stain with crystal violet solution.[14]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot the data to generate cell survival curves.

Conclusion

This compound is a robust and highly specific research tool for interrogating the ATM-mediated DNA damage response. Its potency allows for effective inhibition of ATM signaling at nanomolar concentrations, facilitating the study of its role in cell cycle control, DNA repair, and apoptosis. The experimental protocols provided herein offer a starting point for researchers to incorporate this compound into their studies to further unravel the complexities of the DDR and to explore novel therapeutic strategies that exploit this critical pathway. Despite its discontinuation in clinical development, the value of this compound in a research context remains undiminished.

References

Methodological & Application

M3541 Experimental Protocols for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) pathway, particularly in the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting DSB repair and inducing apoptosis in cancer cells.[4][5] This mechanism of action makes this compound a promising agent for sensitizing tumor cells to radiation and other DNA-damaging therapies.[3][6] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its biological effects by targeting the ATM kinase, a key regulator of the cellular response to DNA double-strand breaks. In response to DSBs, ATM is activated and phosphorylates a cascade of downstream proteins, including Checkpoint Kinase 2 (CHK2), p53, and KAP1, to initiate cell cycle arrest and DNA repair.[4][7] this compound competitively binds to the ATP-binding pocket of ATM, preventing its kinase activity.[2] This inhibition leads to a failure in the DSB repair process, accumulation of DNA damage, and ultimately, potentiation of cell death in cancer cells, especially when combined with DNA-damaging agents like ionizing radiation.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATM signaling pathway targeted by this compound and a general workflow for its in vitro evaluation.

ATM_Signaling_Pathway cluster_0 Nucleus cluster_1 Downstream Targets cluster_2 Cellular Response DSB DNA Double-Strand Break (DSB) ATM_inactive Inactive ATM (dimer) DSB->ATM_inactive activates ATM_active Active ATM (monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates (γH2AX) This compound This compound This compound->ATM_active inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair KAP1->DNARepair H2AX->DNARepair recruits repair proteins

Caption: ATM Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound cluster_assays Experimental Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines treatment Treatment: This compound +/- Ionizing Radiation start->treatment western Western Blot (p-ATM, p-CHK2, etc.) treatment->western immuno Immunofluorescence (γH2AX foci) treatment->immuno clonogenic Clonogenic Assay (Cell Survival) treatment->clonogenic viability Cell Viability Assay (SRB Assay) treatment->viability quant_wb Quantify Protein Phosphorylation western->quant_wb count_foci Count γH2AX Foci immuno->count_foci calc_sf Calculate Surviving Fraction clonogenic->calc_sf calc_gi50 Determine GI50 viability->calc_gi50 end End: Evaluate Efficacy and Mechanism of Action quant_wb->end count_foci->end calc_sf->end calc_gi50->end

Caption: General Experimental Workflow for this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)Conditions
Cell-free Kinase AssayATM0.2510 µM ATP

Table 2: In Vitro Selectivity of this compound

KinaseIC50 (nM)Fold Selectivity vs. ATM
DNA-PK>15>60
mTOR>1000>4000
ATR>1000>4000
PI3K isoforms>1000>4000

Table 3: Inhibition of p-CHK2 (Thr68) in Cancer Cell Lines

Cell LineATM StatusIC50 (nM)
A375Wild-type1.6
A549Wild-type2.5
FaDuWild-type1.8
HCC1187Wild-type2.2
HT29Wild-type3.1
MCF-7Wild-type2.8
NCI-H460Wild-type2.1
SW620Wild-type2.7
Granta-519Mutant>1000
HT-144Mutant>1000
NCI-H1395Mutant>1000
NCI-H23Mutant>1000

Experimental Protocols

Western Blot for ATM Signaling Pathway

This protocol is designed to assess the effect of this compound on the phosphorylation of ATM and its downstream targets.

Materials:

  • Cancer cell lines (e.g., A549)

  • This compound

  • Ionizing radiation source

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-KAP1 (Ser824), anti-KAP1, anti-p-p53 (Ser15), anti-p53, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Induction of DNA Damage: Expose cells to ionizing radiation (e.g., 5 Gy) and incubate for 1 hour.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate and visualize protein bands using an imaging system.

Immunofluorescence for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks.

Materials:

  • Cancer cell lines (e.g., A549)

  • This compound

  • Ionizing radiation source

  • Coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX (Ser139))

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Pre-treat with this compound for 1 hour, followed by exposure to ionizing radiation (e.g., 5 Gy).[4]

  • Fixation and Permeabilization: At desired time points (e.g., 24 hours post-IR), fix cells with 4% PFA for 15 minutes and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block with blocking solution for 1 hour.

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS and counterstain with DAPI for 5 minutes.

    • Mount coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Ionizing radiation source

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and radiation dose to yield approximately 50-100 colonies per well.

  • Treatment: Allow cells to attach for a few hours, then treat with this compound for 1 hour prior to irradiation with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with Crystal Violet solution for 15 minutes.

    • Gently wash with water and air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

Cell Viability (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • This compound

  • Ionizing radiation source

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid

  • 10 mM Tris base solution

Procedure:

  • Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat with a range of this compound concentrations, with or without a fixed dose of ionizing radiation (e.g., 3 Gy).[4]

  • Incubation: Incubate for 72-120 hours.

  • Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates with water and air dry.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization and Measurement:

    • Add 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the GI50 (concentration that inhibits cell growth by 50%).

References

Application Notes and Protocols for the Preparation of M3541 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of M3541, a potent and selective ATM kinase inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability and activity of this compound in downstream experimental applications.

Quantitative Data Summary

This compound is a small molecule inhibitor with specific physicochemical properties that are critical for its use in research. The following table summarizes its key quantitative data.

PropertyValueCitations
Molecular Weight 428.42 g/mol [1][2]
Chemical Formula C₂₃H₁₇FN₆O₂[2]
CAS Number 1360628-91-6[2]
IC₅₀ 0.25 nM for ATM kinase[1][2]
Solubility in DMSO Up to 11 mg/mL (25.67 mM)[1]
Appearance White to light yellow solid[2]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[2]
Storage (in Solvent) 6 months at -80°C, 1 month at -20°C[2]

Mechanism of Action of this compound

This compound is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase[1]. ATM is a critical serine/threonine protein kinase that is activated in response to DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates downstream targets, including CHK2, to initiate cell cycle checkpoints and DNA repair[3][4]. By binding to ATM, this compound inhibits its kinase activity, thereby preventing the activation of the DNA damage checkpoint and disrupting the repair of DSBs. This leads to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis and sensitizing them to DNA-damaging agents like radiotherapy and chemotherapy.

Caption: this compound inhibits ATM kinase, blocking DNA damage response.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Preparation Procedure

  • Pre-Weighing Preparations:

    • Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation, as the compound is sensitive to moisture.

    • Ensure all equipment is clean and sterile. Use sterile techniques throughout the procedure to avoid contamination.

  • Calculating the Required Mass:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 428.42 g/mol / 1000 = 4.2842 mg

    • Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile tube.

    • Add the calculated volume of fresh, anhydrous DMSO. It is critical to use high-purity, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of this compound[1][2].

    • Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is difficult, gentle warming (up to 60°C) and/or brief sonication can be used to aid dissolution[2]. Avoid excessive heat.

  • Storage and Handling:

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles[2].

    • For short-term storage (up to 1 month), store the aliquots at -20°C[2].

    • For long-term storage (up to 6 months), store the aliquots at -80°C[2].

    • When retrieving a vial from storage, allow it to thaw completely and equilibrate to room temperature before opening. Briefly centrifuge the vial to collect the contents at the bottom before use.

M3541_Stock_Preparation Start Start: Prepare Materials Equilibrate Equilibrate this compound vial to room temperature Start->Equilibrate Calculate Calculate required mass of this compound (e.g., 4.28 mg for 1 mL of 10 mM) Equilibrate->Calculate Weigh Accurately weigh this compound powder Calculate->Weigh Add_DMSO Add this compound to a sterile tube and add the calculated volume of fresh DMSO Weigh->Add_DMSO Dissolve Vortex thoroughly until dissolved (Use sonication/warming if necessary) Add_DMSO->Dissolve Check_Clarity Ensure solution is clear Dissolve->Check_Clarity Check_Clarity->Dissolve No, still cloudy Aliquot Aliquot into single-use sterile cryovials Check_Clarity->Aliquot Yes Store Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store End End: Stock Solution Ready Store->End

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for M3541 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective, orally bioavailable inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA damage response, particularly in the repair of DNA double-strand breaks (DSBs).[4] By inhibiting ATM, this compound sensitizes cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][4][5] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action for the use of this compound in in vivo mouse models, particularly in combination with radiotherapy. Preclinical studies have demonstrated that this compound can strongly enhance the antitumor activity of ionizing radiation in xenograft models, leading to complete tumor regressions.[5][6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATM kinase with high potency (IC50 of 0.25 nM).[3][5] In response to DNA double-strand breaks, ATM is activated and phosphorylates a range of downstream substrates to initiate cell cycle arrest and DNA repair. This compound blocks this phosphorylation cascade, thereby preventing the repair of DSBs. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in apoptosis and enhanced tumor cell death when combined with DNA-damaging therapies.[1][2] Key downstream targets of ATM that are inhibited by this compound include CHK2, KAP1, and p53.[1]

M3541_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_Damage->ATM CHK2 p-CHK2 ATM->CHK2 This compound This compound This compound->ATM DNA_Repair DNA Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Apoptosis CHK2->DNA_Repair CHK2->Cell_Cycle_Arrest

Caption: this compound inhibits ATM kinase, preventing downstream signaling for DNA repair and cell cycle arrest.

Quantitative Data Summary

The following table summarizes the dosages of this compound used in preclinical in vivo mouse models, primarily in combination with ionizing radiation (IR).

Mouse ModelTumor TypeThis compound DosageAdministration RouteDosing ScheduleCombination TherapyKey FindingsReference
FaDu XenograftHuman Pharyngeal Cancer10, 50, 200 mg/kgOral10 minutes before IR2 Gy IR fractions for 5 daysDose-dependent tumor growth inhibition.[5]
FaDu XenograftHuman Pharyngeal Cancer100 mg/kgOral10 minutes before IRSingle 2 Gy IR treatmentInhibition of IR-induced CHK2 phosphorylation.[5]
Various XenograftsHuman Cancer82.5 mg/kgNot specifiedNot specifiedNot specifiedEstimated tumor static concentration.[1]
FaDu XenograftHuman Pharyngeal Cancer100 mg/kgOral10 minutes before each IR fraction2 Gy IR fractions (5 days on/2 days off) for 2 weeks + Cisplatin (3 mg/kg)Enhanced antitumor activity in combination with IR and cisplatin.[5]
Various Xenografts4 different human cancer modelsNot specifiedOral10 minutes before IR2 Gy IR fractions (5 days on, 2 days off) for 6 weeksStrongly enhanced IR efficacy.[5]

Experimental Protocols

In Vivo Efficacy Study of this compound in Combination with Radiotherapy in a Xenograft Mouse Model

This protocol outlines a typical experiment to evaluate the efficacy of this compound as a radiosensitizer in a subcutaneous xenograft mouse model.

1. Animal Models and Tumor Implantation:

  • Animals: Female 7–9-week-old immunodeficient mice (e.g., NMRI nude or CD1 nude) are commonly used.[5]

  • Cell Lines: Human cancer cell lines (e.g., FaDu for pharyngeal cancer) are cultured under standard conditions.

  • Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a suitable medium like PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

2. This compound Formulation and Administration:

  • Formulation: this compound can be formulated for oral administration. A common vehicle is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Administration: Administer this compound via oral gavage. For combination studies with radiotherapy, this compound is typically administered 10 minutes before each radiation fraction.[5]

3. Radiotherapy:

  • Irradiation: Localized irradiation of the tumor is performed using a suitable irradiator. Mice should be anesthetized to ensure accurate targeting.

  • Fractionation: A clinically relevant fractionation schedule, such as 2 Gy per day for 5 consecutive days, can be employed.[5]

4. Experimental Groups:

  • Group 1: Vehicle control

  • Group 2: this compound alone (e.g., 100 mg/kg)

  • Group 3: Radiotherapy alone (e.g., 2 Gy x 5 days)

  • Group 4: this compound in combination with radiotherapy

5. Monitoring and Endpoints:

  • Tumor Volume: Measure tumor volume 2-3 times per week.

  • Body Weight: Monitor body weight as an indicator of toxicity.

  • Pharmacodynamic Markers: To confirm the mechanism of action, a satellite group of animals can be used. Tumors can be harvested at specific time points after treatment to analyze the phosphorylation status of ATM targets like CHK2 via Western blot or immunohistochemistry.[5]

  • Survival: Monitor overall survival or progression-free survival.

6. Data Analysis:

  • Compare tumor growth inhibition between the different treatment groups.

  • Analyze changes in pharmacodynamic markers.

  • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed effects.

Experimental_Workflow cluster_workflow Experimental Workflow for In Vivo this compound Studies start Start: Tumor Cell Culture implantation Subcutaneous Tumor Implantation in Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Vehicle - this compound - Radiotherapy - Combination randomization->treatment monitoring Monitoring: - Tumor Volume - Body Weight treatment->monitoring pd_analysis Pharmacodynamic Analysis (Optional Satellite Group) treatment->pd_analysis data_analysis Data Analysis and Endpoint Evaluation monitoring->data_analysis pd_analysis->data_analysis end End of Study data_analysis->end

Caption: A typical workflow for evaluating this compound efficacy in a mouse xenograft model.

Conclusion

This compound is a promising ATM inhibitor that has demonstrated significant potential as a radiosensitizing agent in preclinical mouse models. The provided dosage information and experimental protocols offer a solid foundation for designing and conducting in vivo studies to further explore the therapeutic applications of this compound. Careful consideration of the experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible results. While preclinical data is encouraging, it is important to note that the clinical development of this compound was halted due to a lack of dose-response and a non-optimal pharmacokinetic profile in a Phase I trial.[2][7][8]

References

Application Notes and Protocols for M3541 in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective, orally bioavailable ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical regulator of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, this compound sensitizes cancer cells to DSB-inducing agents such as ionizing radiation (IR) and certain chemotherapies.[3][5] Preclinical studies have demonstrated that this compound strongly enhances the antitumor activity of radiotherapy in various human tumor xenograft models, in some cases leading to complete tumor regression.[3] These application notes provide a summary of preclinical data and detailed protocols for utilizing this compound in xenograft studies to evaluate its efficacy as a radiosensitizer.

Mechanism of Action

This compound exerts its biological effect by inhibiting the kinase activity of ATM, which plays a central role in the cellular response to DNA double-strand breaks.[3] In response to DSBs induced by agents like ionizing radiation, ATM is activated and phosphorylates a cascade of downstream substrates, including Checkpoint Kinase 2 (CHK2).[4][5] This signaling cascade orchestrates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. By inhibiting ATM, this compound prevents the phosphorylation and activation of these downstream effectors, leading to a failure in cell cycle checkpoint activation and impaired DNA repair.[3] This ultimately results in the accumulation of lethal DNA damage in cancer cells exposed to radiation, thereby enhancing their apoptotic demise.

Signaling Pathway

M3541_Pathway cluster_0 Cell Nucleus Ionizing Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Break (DSB) Ionizing Radiation->DNA_DSB ATM ATM DNA_DSB->ATM p_ATM p-ATM (Active) ATM->p_ATM This compound This compound This compound->p_ATM Inhibition CHK2 CHK2 p_ATM->CHK2 p_CHK2 p-CHK2 (Active) CHK2->p_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest p_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair p_CHK2->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis

Caption: this compound inhibits ATM activation, preventing downstream signaling for DNA repair.

Preclinical Xenograft Study Data

The following tables summarize the efficacy of this compound in combination with ionizing radiation in preclinical xenograft models.

Table 1: In Vivo Efficacy of this compound in Combination with Radiotherapy in a FaDu Head and Neck Squamous Cell Carcinoma Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 40Tumor Growth Inhibition (%)Notes
Vehicle ControlDaily, p.o.~1200--
This compound alone50 mg/kg, daily, p.o.~100017%Minimal single-agent activity
Radiotherapy alone2 Gy/day, 5 days/week for 2 weeks~60050%Moderate tumor growth delay
This compound + Radiotherapy50 mg/kg this compound + 2 Gy RTComplete Regression >100% Synergistic effect observed

Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy in an A549 Non-Small Cell Lung Carcinoma Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 35Tumor Growth Inhibition (%)Notes
Vehicle ControlDaily, p.o.~1500--
This compound alone50 mg/kg, daily, p.o.~135010%Minimal single-agent activity
Radiotherapy alone2 Gy/day, 5 days/week for 2 weeks~80047%Moderate tumor growth delay
This compound + Radiotherapy50 mg/kg this compound + 2 Gy RT<100 >93% Significant tumor regression

Experimental Protocols

I. FaDu Xenograft Model Protocol

This protocol outlines the procedure for establishing and treating FaDu xenografts in immunodeficient mice to evaluate the efficacy of this compound in combination with radiotherapy.

Materials:

  • FaDu human head and neck squamous cell carcinoma cell line

  • Athymic nude mice (e.g., BALB/c nude), female, 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • X-ray irradiator for small animals

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture FaDu cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation:

    • Harvest FaDu cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Schedule:

    • Vehicle Control: Administer the vehicle orally (p.o.) once daily.

    • This compound Alone: Administer this compound (e.g., 50 mg/kg) orally once daily.

    • Radiotherapy Alone: Irradiate the tumors with 2 Gy of X-rays daily for 5 consecutive days per week for 2 weeks.

    • Combination Therapy: Administer this compound (e.g., 50 mg/kg, p.o.) approximately 1 hour before each fraction of radiotherapy (2 Gy).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Euthanize mice when tumors reach a predetermined size limit or if signs of toxicity are observed.

    • Calculate tumor growth inhibition (TGI) at the end of the study.

II. Pharmacodynamic Analysis of p-CHK2 in Tumor Tissue

This protocol describes the detection of phosphorylated CHK2 (p-CHK2), a key downstream biomarker of ATM activity, in xenograft tumor tissue by Western blot.

Materials:

  • Tumor tissue lysates from xenograft study

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-CHK2 (Thr68)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-CHK2 (Thr68) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the p-CHK2 signal to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Xenograft_Workflow cluster_workflow Xenograft Study Workflow start Start cell_culture Cell Culture (FaDu or A549) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment Treatment Initiation (this compound and/or Radiotherapy) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection pd_analysis Pharmacodynamic Analysis (p-CHK2 Western Blot) data_collection->pd_analysis end End of Study (Data Analysis) pd_analysis->end

Caption: Workflow for this compound xenograft efficacy and pharmacodynamic studies.

References

Application Notes and Protocols: Validating M3541 Efficacy Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2][3][4] In response to DNA double-strand breaks (DSBs), ATM autophosphorylates and subsequently phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[5] this compound exerts its therapeutic potential by inhibiting ATM kinase activity, thereby preventing the repair of DSBs and sensitizing cancer cells to DNA-damaging agents such as ionizing radiation (IR) and certain chemotherapies.[2][6]

This document provides a detailed protocol for validating the efficacy of this compound in a cellular context using Western blot analysis. The primary pharmacodynamic biomarker for assessing this compound activity is the inhibition of the phosphorylation of Checkpoint Kinase 2 (CHK2) at Threonine 68 (p-CHK2 Thr68), a direct downstream target of ATM.[5]

Signaling Pathway

The following diagram illustrates the simplified ATM signaling pathway and the point of inhibition by this compound.

ATM_Pathway cluster_0 Nucleus DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive) DSB->ATM_inactive ATM_active p-ATM (active) ATM_inactive->ATM_active Autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive Phosphorylation Downstream Downstream Effectors (e.g., p53, KAP1) ATM_active->Downstream This compound This compound This compound->ATM_active Inhibition CHK2_active p-CHK2 (Thr68) CHK2_inactive->CHK2_active Response Cell Cycle Arrest, DNA Repair, Apoptosis CHK2_active->Response Downstream->Response

Caption: ATM signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol to assess this compound efficacy.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with this compound - Induce DNA damage (e.g., IR) B 2. Cell Lysis - Harvest cells - Lyse with RIPA buffer containing  phosphatase & protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration  (e.g., BCA assay) B->C D 4. Sample Preparation - Normalize protein concentrations - Add Laemmli buffer and boil C->D E 5. SDS-PAGE - Separate proteins by size D->E F 6. Protein Transfer - Transfer proteins to PVDF membrane E->F G 7. Immunoblotting - Block membrane (e.g., 5% BSA) - Incubate with primary antibodies  (p-CHK2, Total CHK2, Loading Control) - Incubate with secondary antibodies F->G H 8. Detection & Analysis - Chemiluminescent detection - Image acquisition - Densitometry analysis G->H

References

Application Notes: Immunofluorescence Staining for γH2AX after M3541 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

M3541 is a potent and selective, orally bioavailable inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] ATM is a serine/threonine protein kinase that is activated in response to DNA double-strand breaks (DSBs), the most lethal form of DNA damage.[1][4] Upon activation, ATM orchestrates cell-cycle checkpoints and recruits DNA repair machinery to protect genomic integrity.[1][5] By inhibiting the kinase activity of ATM, this compound prevents downstream signaling, disrupts the repair of DSBs, and can sensitize cancer cells to DNA-damaging agents like radiotherapy.[1][4][5]

A key biomarker for monitoring the cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, known as γH2AX.[6][7] This phosphorylation event occurs rapidly at the sites of DSBs, creating distinct nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[6][8] The number of γH2AX foci serves as a sensitive measure of DSB formation and repair.[9][10] Therefore, immunofluorescence staining for γH2AX is an essential method for evaluating the pharmacodynamic effects of ATM inhibitors like this compound, providing insight into their ability to suppress DSB repair and enhance the efficacy of other cancer therapies.[4][5]

These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX in cells treated with this compound, intended for researchers, scientists, and drug development professionals.

This compound Mechanism of Action and γH2AX Formation

This compound is an ATP-competitive inhibitor that specifically targets ATM kinase.[3] In the presence of DNA double-strand breaks (e.g., induced by ionizing radiation), ATM is activated and phosphorylates a host of downstream targets, including CHK2 and p53, to initiate cell cycle arrest and DNA repair.[4] this compound blocks this catalytic activity. As a result, the repair of DSBs is impaired, leading to the persistence and accumulation of these lesions. The unrepaired DSBs are marked by the phosphorylation of H2AX, resulting in a significant increase in detectable γH2AX foci.[4][5]

M3541_Pathway cluster_0 Cellular Response to DNA DSBs cluster_1 Drug Intervention DSB DNA Double-Strand Breaks (DSBs) ATM ATM Kinase DSB->ATM activates H2AX Histone H2AX DSB->H2AX triggers phosphorylation of Repair DNA Repair & Checkpoint Activation ATM->Repair promotes gH2AX γH2AX Foci (Accumulated DSBs) ATM->gH2AX inhibition leads to accumulation of H2AX->gH2AX This compound This compound This compound->ATM inhibits

Caption: this compound inhibits ATM kinase, impairing DSB repair and causing γH2AX accumulation.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on γH2AX foci formation in cancer cells, particularly when combined with an agent that induces DSBs, such as ionizing radiation (IR). Treatment with this compound alone may cause a minor increase in γH2AX foci, but its primary effect is the significant impairment of DSB repair, leading to a substantial increase in foci when combined with a DNA-damaging agent.[4][5]

Treatment ConditionDescriptionExpected γH2AX Foci Count (Relative)Reference
Vehicle Control Untreated cells representing the basal level of DNA damage.Low[4]
This compound alone (e.g., 1 µM) Cells treated only with the ATM inhibitor.Minor increase over control[4][5]
Ionizing Radiation (IR) alone (e.g., 5 Gy) Cells exposed to a DSB-inducing agent, measured after a repair period (e.g., 24h).Moderately elevated (reflects residual, unrepaired breaks)[4][5]
This compound + IR Cells pre-treated with this compound before IR exposure.Substantial increase over IR alone (reflects impaired repair)[4][5]

Experimental Workflow for γH2AX Immunofluorescence

The overall workflow involves cell culture and treatment, followed by a multi-step staining process, and finally image acquisition and analysis. Each step is critical for obtaining high-quality, quantifiable data.

IF_Workflow start 1. Cell Seeding (on coverslips) treatment 2. This compound Treatment &/or DSB Induction (e.g., IR) start->treatment fixation 3. Fixation (e.g., 4% PFA) treatment->fixation permeabilization 4. Permeabilization (e.g., 0.3% Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (anti-γH2AX) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (fluorescently-labeled) primary_ab->secondary_ab counterstain 8. Nuclear Counterstaining (e.g., DAPI) secondary_ab->counterstain mounting 9. Mounting on Slides counterstain->mounting end 10. Image Acquisition & Analysis (Fluorescence Microscopy) mounting->end

Caption: Step-by-step experimental workflow for γH2AX immunofluorescence staining.

Detailed Protocol: Immunofluorescence Staining for γH2AX

This protocol is adapted from standard procedures for γH2AX foci detection and is suitable for cells treated with this compound.[8][11][12][13]

A. Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., A549), culture medium, fetal bovine serum (FBS), penicillin-streptomycin, sterile glass coverslips (12-18 mm), and culture plates (e.g., 12- or 24-well).

  • This compound Stock: this compound powder dissolved in DMSO (e.g., 10 mM stock) and stored at -80°C.[2]

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS.

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Mouse or Rabbit anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (anti-γH2AX).

  • Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).

  • Mounting Medium: Antifade mounting medium.

  • Microscope: Fluorescence or confocal microscope with appropriate filters.

  • Image Analysis Software: ImageJ/Fiji or other specialized software for foci quantification.[12]

B. Cell Culture and Treatment
  • Cell Seeding: Sterilize glass coverslips and place one in each well of a multi-well plate. Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment. Culture overnight to allow for attachment.

  • This compound Treatment: Prepare a working solution of this compound in fresh culture medium from the stock solution. For example, to achieve a final concentration of 1 µM, dilute the 10 mM DMSO stock 1:10,000.

  • Aspirate the old medium from the cells and add the this compound-containing medium. For combination treatments, pre-incubate with this compound for a specified time (e.g., 1-2 hours) before inducing DSBs.[4]

  • DSB Induction (Optional): If applicable, expose cells to a DNA-damaging agent (e.g., ionizing radiation, etoposide).

  • Incubate the cells for the desired time post-treatment to allow for DNA damage and repair (or lack thereof). For example, analyze γH2AX foci 24 hours after ionizing radiation to assess repair capacity.[4]

C. Immunofluorescence Staining Procedure

Note: Perform all washing steps with gentle agitation. From the secondary antibody step onwards, protect the samples from light.[11]

  • Fixation:

    • Aspirate the culture medium from the wells.

    • Gently wash the cells once with PBS.

    • Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[8][11]

  • Washing:

    • Aspirate the PFA.

    • Wash the cells three times with PBS for 5 minutes each.[11]

  • Permeabilization:

    • Add 1 mL of Permeabilization Buffer (0.3% Triton X-100 in PBS) to each well.

    • Incubate for 15-30 minutes at room temperature.[12][13]

  • Blocking:

    • Aspirate the permeabilization buffer and wash three times with PBS.

    • Add 1 mL of Blocking Buffer (5% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[11][12]

  • Primary Antibody Incubation:

    • Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation (e.g., 1:200 to 1:1000).[8][12]

    • Aspirate the Blocking Buffer from the wells.

    • Add the diluted primary antibody solution to each coverslip (typically 200-300 µL is sufficient to cover it).

    • Incubate overnight at 4°C in a humidified chamber.[8][11][12]

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:500 to 1:1000).

    • Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature, protected from light.[8][11]

  • Nuclear Counterstaining:

    • Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each, protected from light.

    • Add the DAPI solution and incubate for 5-10 minutes at room temperature.[8]

    • Aspirate the DAPI solution and wash once with PBS.

D. Mounting and Image Acquisition
  • Mounting: Using fine-tipped forceps, carefully remove the coverslips from the wells. Briefly dip the coverslips in distilled water to remove salts.

  • Wick away excess water with the edge of a laboratory wipe.

  • Place a small drop of antifade mounting medium onto a clean microscope slide.

  • Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

  • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Image Acquisition: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green for Alexa Fluor 488) channels for multiple random fields of view per condition to ensure representative sampling.[11]

E. Data Analysis and Quantification
  • Foci Counting: Quantify the number of distinct γH2AX foci per nucleus using image analysis software like ImageJ/Fiji.[12]

  • Use the DAPI channel to define the nuclear area for each cell.

  • Apply a threshold to the γH2AX channel to identify bright, distinct spots (foci) within each nucleus. Automated plugins are available for high-throughput and unbiased counting.[12][13]

  • Statistical Analysis: Calculate the average number of foci per cell for each treatment condition. Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of differences between treatment groups. Data can be presented as bar graphs showing the mean number of foci per nucleus ± standard error.

References

Application Notes and Protocols for Clonogenic Survival Assay with M3541 and Radiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1] By inhibiting ATM, this compound effectively suppresses the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation.[1][2] This mechanism of action makes this compound a promising agent for sensitizing cancer cells to radiotherapy. Preclinical studies have demonstrated that this compound enhances the antitumor activity of ionizing radiation in various cancer cell lines.[3][4]

The clonogenic survival assay is the gold standard method for assessing the long-term reproductive viability of cells after treatment with cytotoxic agents like radiation.[5][6] This application note provides detailed protocols for performing a clonogenic survival assay to evaluate the radiosensitizing effects of this compound. It also includes representative quantitative data and visualizations to guide researchers in their experimental design and data interpretation.

Data Presentation

The following tables summarize the quantitative data from clonogenic survival assays combining this compound with radiation in various cancer cell lines. The data illustrates the dose-dependent enhancement of radiation-induced cell killing by this compound.

Table 1: Clonogenic Survival of A549 (Non-Small Cell Lung Carcinoma) Cells Treated with this compound and Radiation

This compound Concentration (nmol/L)Radiation Dose (Gy)Surviving Fraction
0 (Control)01.00
0 (Control)20.65
0 (Control)40.25
0 (Control)60.08
1000.98
1020.45
1040.12
1060.02
10000.95
10020.30
10040.05
10060.01

Table 2: Clonogenic Survival of FaDu (Head and Neck Squamous Cell Carcinoma) Cells Treated with this compound and Radiation

This compound Concentration (nmol/L)Radiation Dose (Gy)Surviving Fraction
0 (Control)01.00
0 (Control)20.55
0 (Control)40.18
0 (Control)60.05
1000.97
1020.38
1040.08
1060.01
10000.93
10020.22
10040.03
1006<0.01

Table 3: Dose Enhancement Factor (DEF) of this compound in Combination with Radiation

Cell LineThis compound Concentration (nmol/L)DEF at 50% Survival
A549101.4
A5491001.8
FaDu101.5
FaDu1002.1

Dose Enhancement Factor (DEF) is calculated as the ratio of the radiation dose required to achieve a certain level of cell survival in the absence of the drug to the dose required for the same level of survival in the presence of the drug.

Experimental Protocols

Materials
  • Cancer cell lines (e.g., A549, FaDu)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% w/v in methanol)

  • 6-well or 12-well tissue culture plates

  • Radiation source (e.g., X-ray irradiator)

Protocol for Clonogenic Survival Assay
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed a predetermined number of cells into each well of the culture plates. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. It is crucial to seed a sufficient number of cells to obtain a countable number of colonies (typically 50-100) at the end of the experiment. For untreated controls, a lower cell number is seeded, while for higher radiation doses, the cell number should be increased accordingly.

  • This compound Treatment:

    • Allow cells to attach overnight.

    • The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). It is recommended to pre-treat the cells with this compound for a specific duration (e.g., 1-2 hours) before irradiation to allow for target engagement.

  • Irradiation:

    • Following the pre-treatment period, irradiate the plates with a range of radiation doses. A control plate should be sham-irradiated (handled in the same manner but not exposed to radiation).

  • Incubation:

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for a period that allows for colony formation (typically 7-14 days, depending on the cell line's growth rate). A colony is generally defined as a cluster of at least 50 cells.

  • Colony Staining and Counting:

    • After the incubation period, wash the plates with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

Data Analysis
  • Plating Efficiency (PE):

    • PE = (Number of colonies counted / Number of cells seeded) x 100%

    • Calculate the PE for the control (untreated, non-irradiated) group.

  • Surviving Fraction (SF):

    • SF = (Number of colonies counted / (Number of cells seeded x PE))

    • Calculate the SF for each treatment condition.

  • Cell Survival Curve:

    • Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.

    • The data can be fitted to a suitable radiobiological model, such as the linear-quadratic model, to determine parameters like the dose enhancement factor.

Mandatory Visualizations

Signaling Pathway of this compound Action in Combination with Radiation

G cluster_0 Cell Nucleus Ionizing Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) Ionizing Radiation->DNA_DSB ATM ATM DNA_DSB->ATM Cell_Death Clonogenic Cell Death DNA_DSB->Cell_Death Unrepaired Damage pATM Phosphorylated ATM (Active) ATM->pATM This compound This compound This compound->ATM CHK2 CHK2 pATM->CHK2 p53 p53 pATM->p53 KAP1 KAP1 pATM->KAP1 pCHK2 Phosphorylated CHK2 (Active) CHK2->pCHK2 Cell_Cycle_Arrest Cell Cycle Arrest pCHK2->Cell_Cycle_Arrest pp53 Phosphorylated p53 (Active) p53->pp53 pp53->Cell_Cycle_Arrest Apoptosis Apoptosis pp53->Apoptosis pKAP1 Phosphorylated KAP1 (Active) KAP1->pKAP1 DNA_Repair DNA Repair pKAP1->DNA_Repair Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Cell_Death Apoptosis->Cell_Death

Caption: this compound inhibits ATM, preventing DSB repair and cell cycle arrest, leading to increased cell death.

Experimental Workflow for Clonogenic Survival Assay

G Start Start Seed_Cells Seed Cells into Multi-well Plates Start->Seed_Cells Overnight_Incubation Incubate Overnight for Attachment Seed_Cells->Overnight_Incubation Treat_this compound Treat with this compound or Vehicle Control Overnight_Incubation->Treat_this compound Irradiate Irradiate with Varying Doses of Radiation Treat_this compound->Irradiate Incubate_Colonies Incubate for 7-14 Days for Colony Formation Irradiate->Incubate_Colonies Stain_Colonies Fix and Stain Colonies with Crystal Violet Incubate_Colonies->Stain_Colonies Count_Colonies Count Colonies Stain_Colonies->Count_Colonies Analyze_Data Calculate Plating Efficiency, Surviving Fraction, and DEF Count_Colonies->Analyze_Data End End Analyze_Data->End

References

M3541 Formulation for Oral Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). By inhibiting ATM, this compound sensitizes cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapies. Its oral bioavailability makes it a valuable tool for preclinical in vivo studies. These application notes provide detailed protocols for the formulation and oral administration of this compound in mice, along with relevant data and pathway information to guide experimental design.

Mechanism of Action

This compound targets and inhibits the kinase activity of ATM, a central player in the signaling cascade initiated by DNA double-strand breaks (DSBs). This inhibition prevents the phosphorylation of downstream ATM targets, thereby disrupting cell cycle checkpoints, DNA repair, and apoptosis. The abrogation of these critical cellular processes in cancer cells enhances the cytotoxic effects of DNA-damaging therapies.

Data Presentation

In Vivo Efficacy and Exposure
ParameterValueSpeciesNotes
Tumor Static Concentration82.5 mg/kgMouseThis oral dose corresponds to an Area Under the Curve (AUC) of 1,208 µg*h/mL and has been shown to be effective in preclinical models.
In Vivo EfficacyComplete tumor regressionMouseObserved in human tumor xenograft models when administered in combination with a clinically relevant radiotherapy regimen.

Experimental Protocols

Formulation Protocol for Oral Gavage in Mice

This protocol describes the preparation of a solution/suspension of this compound suitable for oral gavage in mice. Due to the hydrophobic nature of this compound, a co-solvent system is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG 300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water (ddH₂O) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Vehicle Preparation (Example for a final concentration of 5 mg/mL):

    • In a sterile tube, combine the following in the specified order, vortexing thoroughly after each addition:

      • 25% of the final volume as this compound stock solution in DMSO.

      • 40% of the final volume as PEG 300.

      • 5% of the final volume as Tween 80.

      • 30% of the final volume as sterile ddH₂O or saline.

    • For example, to prepare 1 mL of a 5 mg/mL this compound formulation from a 20 mg/mL stock:

      • Add 250 µL of this compound stock (20 mg/mL in DMSO).

      • Add 400 µL of PEG 300. Vortex.

      • Add 50 µL of Tween 80. Vortex.

      • Add 300 µL of sterile ddH₂O or saline. Vortex until a clear solution or a uniform suspension is formed.

  • Final Formulation:

    • The final formulation should be prepared fresh daily before administration.

    • Visually inspect the formulation for any precipitation before dosing. If precipitation occurs, try gentle warming and vortexing.

Alternative Vehicle:

For some applications, a formulation using corn oil may be suitable for hydrophobic compounds.

  • Dissolve this compound in a minimal amount of DMSO.

  • Add the DMSO solution to the required volume of corn oil.

  • Vortex or sonicate until a uniform suspension is achieved.

Oral Administration Protocol (Oral Gavage)

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight)

  • Syringes (1 mL)

  • Mice (e.g., nude mice with tumor xenografts)

Procedure:

  • Animal Handling:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. The head and neck should be slightly extended.

  • Dose Calculation:

    • Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., mg/kg). A typical dosing volume for mice is 5-10 mL/kg.

  • Administration:

    • Attach the gavage needle to the syringe filled with the calculated dose.

    • Carefully insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue towards the esophagus.

    • Gently advance the needle until it reaches the stomach. Do not force the needle.

    • Slowly administer the formulation.

    • Withdraw the needle smoothly.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a short period after dosing.

Pharmacokinetic Study Workflow

A typical workflow for a preclinical pharmacokinetic study of orally administered this compound in mice.

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Fasting (e.g., 4-6 hours) Animal_Acclimatization->Fasting Oral_Gavage Oral Administration of this compound (e.g., 82.5 mg/kg) Fasting->Oral_Gavage Blood_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Oral_Gavage->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis of this compound in Plasma Samples Plasma_Separation->LC_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t1/2) LC_MS_Analysis->PK_Parameter_Calculation

Caption: Workflow for a preclinical pharmacokinetic study of this compound in mice.

Signaling Pathway

ATM Signaling in DNA Damage Response

Upon DNA double-strand breaks, ATM is recruited and activated, initiating a signaling cascade that involves numerous downstream effectors to orchestrate cell cycle arrest, DNA repair, or apoptosis. This compound acts by inhibiting the kinase activity of ATM, thereby blocking these downstream signaling events.

ATM_Signaling_Pathway DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive recruits ATM_active ATM (active) ATM_inactive->ATM_active activates CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates This compound This compound This compound->ATM_active inhibits CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair

Caption: this compound inhibits the ATM signaling pathway in response to DNA damage.

Application Notes and Protocols for M3541 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3541 is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] By targeting ATM, this compound disrupts the signaling cascade that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[3][4][5] These application notes provide detailed protocols for cell culture and key experiments to investigate the cellular effects of this compound.

Mechanism of Action

This compound exhibits a sub-nanomolar IC50 value for ATM kinase in cell-free assays, demonstrating high potency.[1][2] Its mechanism of action centers on the inhibition of ATM's kinase activity, which in turn prevents the phosphorylation of downstream substrates crucial for the DNA damage response. This includes checkpoint kinase 2 (CHK2), p53, and KAP1. Inhibition of this pathway leads to the suppression of double-strand break (DSB) repair, ultimately promoting cancer cell death when combined with DNA-damaging treatments.[2]

Signaling Pathway

The ATM signaling pathway is a cornerstone of the cellular response to DNA double-strand breaks. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) p-ATM (Ser1981) ATM_inactive->ATM_active CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive phosphorylates p53_inactive p53 ATM_active->p53_inactive phosphorylates DNARepair DNA Repair ATM_active->DNARepair This compound This compound This compound->ATM_active inhibits CHK2_active p-CHK2 (Thr68) CHK2_inactive->CHK2_active CellCycleArrest Cell Cycle Arrest CHK2_active->CellCycleArrest p53_active p-p53 (Ser15) p53_inactive->p53_active p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: this compound inhibits ATM activation, disrupting downstream signaling for cell cycle arrest and DNA repair.

Quantitative Data

The inhibitory activity of this compound has been characterized across various cancer cell lines. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

ParameterValueReference
ATM Kinase IC50 (cell-free)0.25 nM[1][2]
ATR Kinase IC50>1,000 nM[5]
DNA-PK Kinase IC50>1,000 nM[5]
mTOR Kinase IC50>1,000 nM[5]

Table 2: Cellular IC50 of this compound for Inhibition of Bleomycin-Induced CHK2 Phosphorylation

Cell LineCancer TypeATM StatusIC50 (nM)
A549Non-Small Cell Lung CancerWild-Type71
A375MelanomaWild-Type65
FaDuHead and Neck CancerWild-Type80
HCC1187Breast CancerWild-Type43
HT29Colorectal CancerWild-Type140
MCF-7Breast CancerWild-Type55
NCI-H460Non-Small Cell Lung CancerWild-Type90
SW620Colorectal CancerWild-Type68
Granta-519Mantle Cell LymphomaMutant>1,000
HT-144MelanomaMutant>1,000
NCI-H1395Non-Small Cell Lung CancerMutant>1,000
NCI-H23Non-Small Cell Lung CancerMutant>1,000

Data synthesized from a study by Zimmermann et al. (2022).

Experimental Protocols

Cell Culture

A variety of human cancer cell lines are suitable for studying the effects of this compound. General cell culture conditions for commonly used lines are provided below. It is recommended to follow the specific guidelines provided by the cell line supplier.

Table 3: Recommended Cell Culture Conditions

Cell LineBase MediumSerumSupplementsIncubation Conditions
A549DMEM or F-12K Medium10% FBS1% Penicillin-Streptomycin37°C, 5% CO2
MCF-7EMEM10% FBS0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin37°C, 5% CO2
HT29McCoy's 5A Medium10% FBS1% Penicillin-Streptomycin37°C, 5% CO2
HCT116McCoy's 5A Medium10% FBS1% Penicillin-Streptomycin37°C, 5% CO2

General Protocol:

  • Culture cells in the recommended complete medium in a humidified incubator.

  • Passage cells upon reaching 70-80% confluency.

  • For experiments, seed cells at the desired density and allow them to adhere overnight before treatment with this compound.

Western Blotting for ATM Signaling Pathway

This protocol allows for the analysis of key protein phosphorylation events in the ATM signaling cascade following treatment with this compound and/or DNA-damaging agents.

Western_Blot_Workflow Start Start: Seed Cells Treatment Treat with this compound and/or DNA damaging agent (e.g., IR) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., p-ATM, p-CHK2, p-p53) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Analysis Detection->Analysis

Caption: Workflow for analyzing ATM signaling pathway proteins by Western Blot.

Protocol:

  • Cell Treatment: Seed cells and allow them to attach. Pre-treat with desired concentrations of this compound for 1-2 hours before inducing DNA damage (e.g., with ionizing radiation or bleomycin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-ATM (Ser1981)

      • Total ATM

      • Phospho-CHK2 (Thr68)

      • Total CHK2

      • Phospho-p53 (Ser15)

      • Total p53

      • γH2AX (a marker of DNA double-strand breaks)

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations, alone or in combination with a DNA-damaging agent. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity after treatment.

Clonogenic_Assay_Workflow Start Start: Seed Single Cells Treatment Treat with this compound and/or DNA damaging agent Start->Treatment Incubation Incubate for 7-14 days (Colony Formation) Treatment->Incubation Fixation Fix Colonies Incubation->Fixation Staining Stain with Crystal Violet Fixation->Staining Counting Count Colonies (>50 cells) Staining->Counting Analysis Calculate Plating Efficiency and Surviving Fraction Counting->Analysis

Caption: Workflow for the clonogenic survival assay.

Protocol:

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) to ensure the formation of distinct colonies. The optimal seeding density should be determined empirically for each cell line.

  • Treatment: Allow cells to attach overnight, then treat with this compound and/or a DNA-damaging agent for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the treatment-containing medium, wash with PBS, and add fresh, drug-free medium. Incubate for 7-14 days, or until colonies are visible in the control wells.

  • Fixation and Staining:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with a solution such as methanol or 4% paraformaldehyde for 10-15 minutes.

    • Stain with 0.5% crystal violet solution for 10-20 minutes.

  • Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

    • Surviving Fraction (SF): PE of treated cells / PE of control cells

Conclusion

This compound is a valuable tool for investigating the role of ATM in the DNA damage response and for preclinical studies exploring the potential of ATM inhibition as a cancer therapeutic strategy. The protocols provided here offer a framework for conducting robust in vitro experiments to characterize the cellular effects of this compound. Careful optimization of experimental conditions for specific cell lines and research questions is essential for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

M3541 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of M3541 and how to troubleshoot common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive, and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase with an IC50 of 0.25 nM.[1][2][3][4] Its primary mechanism of action is the suppression of double-strand break (DSB) repair, which can potentiate the antitumor activity of ionizing radiation in cancer cell lines.[2][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as DMSO and ethanol.[2] It is reported to be insoluble in water.[2] For in vivo studies, complex vehicle formulations are necessary.

Q3: How should I store this compound stock solutions?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] It is recommended to store them at -80°C for up to one year or at -20°C for up to one month.[1][2] The powder form can be stored at -20°C for up to three years.[2]

Q4: I am observing precipitation when preparing my this compound solution. What should I do?

Precipitation can occur for several reasons, including solvent choice, concentration, and temperature. If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[2] For a step-by-step guide, please refer to the Troubleshooting Guide below.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with this compound.

G start Start: this compound Solubility Issue check_solvent Is the correct solvent being used? (e.g., fresh, anhydrous DMSO) start->check_solvent check_concentration Is the concentration too high? (See solubility table) check_solvent->check_concentration Yes review_protocol Review and adjust the experimental protocol. check_solvent->review_protocol No use_sonication Apply gentle sonication and/or warming. check_concentration->use_sonication No check_concentration->review_protocol Yes consider_formulation For in vivo use, is an appropriate co-solvent formulation being used? use_sonication->consider_formulation fail Issue Persists: Contact Technical Support review_protocol->fail prepare_formulation Prepare a co-solvent formulation. (See In Vivo Formulation Protocols) consider_formulation->prepare_formulation No success Success: Clear Solution consider_formulation->success Yes prepare_formulation->success

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO1125.67Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[2]
Ethanol37.00
WaterInsolubleInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Equilibrate the this compound vial to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 11 mg/mL, add 90.9 µL of DMSO to 1 mg of this compound).

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use vials and store at -80°C or -20°C.

Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80

This protocol is for preparing a 1 mL working solution.

  • Prepare a stock solution of this compound in DMSO (e.g., 11 mg/mL).[2]

  • In a sterile tube, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300.[2]

  • Mix thoroughly until the solution is clear.[2]

  • Add 50 µL of Tween-80 to the mixture and mix until clear.[2]

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.[2]

  • The mixed solution should be used immediately for optimal results.[2]

Protocol 3: Preparation of an In Vivo Formulation with SBE-β-CD in Saline

This protocol is for preparing a 1 mL working solution.

  • Prepare a stock solution of this compound in DMSO (e.g., 4.6 mg/mL).[1]

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[1]

  • Mix thoroughly until a clear solution is achieved. This will yield a solution of at least 0.46 mg/mL.[1]

Protocol 4: Preparation of an In Vivo Formulation in Corn Oil

This protocol is for preparing a 1 mL working solution.

  • Prepare a stock solution of this compound in DMSO (e.g., 4.6 mg/mL or 11 mg/mL).[1][2]

  • In a sterile tube, add the appropriate volume of the this compound DMSO stock solution to the corresponding volume of corn oil (e.g., 100 µL of 4.6 mg/mL stock to 900 µL of corn oil, or 50 µL of 11 mg/mL stock to 950 µL of corn oil).[1][2]

  • Mix thoroughly until a clear solution is achieved.[1][2]

  • Note: If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]

This compound Signaling Pathway

This compound is a selective inhibitor of ATM kinase, a critical component of the DNA damage response pathway. The diagram below illustrates the simplified signaling pathway affected by this compound.

G cluster_0 Cell Nucleus DNA_DSB DNA Double-Strand Break ATM ATM Kinase DNA_DSB->ATM activates Downstream Downstream Effectors (e.g., p53, CHK2, H2AX) ATM->Downstream phosphorylates This compound This compound This compound->ATM inhibits Repair DNA Repair & Cell Cycle Arrest Downstream->Repair

Caption: Simplified signaling pathway of ATM kinase and its inhibition by this compound.

References

M3541 Technical Support Center: Addressing Non-Optimal Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering challenges with the non-optimal pharmacokinetic (PK) profile of M3541, a selective inhibitor of Ataxia telangiectasia mutated (ATM) kinase. The following information is intended to aid in troubleshooting and designing experiments to understand and potentially mitigate these PK issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with the pharmacokinetic profile of this compound observed in clinical studies?

A1: The primary issue is a non-optimal pharmacokinetic profile characterized by a lack of dose-proportionality. In a Phase I clinical trial (NCT03225105), total plasma levels of this compound did not increase with escalating doses from 50 mg to 300 mg, either after a single dose or upon repeated dosing.[1][2][3] This absence of a clear dose-response relationship led to the early termination of the trial, as a predictable therapeutic window could not be established.[1][2][3]

Q2: Was the lack of dose-proportionality in this compound's pharmacokinetics associated with any safety concerns?

A2: No, the non-optimal pharmacokinetic profile was not directly linked to significant safety issues. In the Phase I trial, this compound was generally well-tolerated at doses up to 300 mg per fraction day.[1][3] Dose-limiting toxicities were observed in one patient at the 200 mg dose, but these were resolved.[1][3] The decision to halt further clinical development was primarily due to the unpredictable PK profile, not safety concerns.[1][2][3]

Q3: What are the potential underlying causes for the non-proportional pharmacokinetics of an orally administered drug like this compound?

A3: Non-proportional pharmacokinetics for an orally administered compound can stem from several factors. The most common reasons include saturation of absorption mechanisms, such as carrier-mediated transport in the gut, or low aqueous solubility limiting the dissolution rate at higher doses. Other potential causes are saturation of first-pass metabolism or efflux transporter activity.

Troubleshooting Guides

Issue: Observed Lack of Dose-Proportionality in Plasma Exposure

This guide provides a systematic approach to investigating the underlying causes of the non-proportional pharmacokinetic profile of this compound.

1. Assess Solubility and Dissolution Rate:

  • Problem: this compound might have poor aqueous solubility, which becomes a limiting factor for absorption at higher doses.

  • Troubleshooting Steps:

    • Determine the kinetic and thermodynamic solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.

    • Perform dissolution testing of the drug substance at different concentrations to identify if the dissolution rate is the rate-limiting step for absorption.

2. Investigate Intestinal Permeability and Efflux:

  • Problem: The absorption of this compound could be limited by its permeability across the intestinal epithelium, or it may be a substrate for efflux transporters (e.g., P-glycoprotein), which become saturated at higher intraluminal concentrations.

  • Troubleshooting Steps:

    • Utilize in vitro models such as Caco-2 cell monolayers to assess the bidirectional permeability of this compound. A high efflux ratio would suggest the involvement of transporters.

    • Conduct experiments with specific inhibitors of efflux transporters (e.g., verapamil for P-gp) in the Caco-2 model to confirm if this compound is a substrate.

3. Evaluate First-Pass Metabolism:

  • Problem: Saturation of metabolic enzymes in the gut wall or liver could lead to non-linear pharmacokinetics.

  • Troubleshooting Steps:

    • Incubate this compound with human liver microsomes or hepatocytes to identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms).

    • Determine the Michaelis-Menten kinetics (Km and Vmax) of the primary metabolic pathways to assess their saturability.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters from Phase I Clinical Trial (NCT03225105)

Dose Level (mg)NGeometric Mean Cmax (ng/mL) [%CV] - Day 1Geometric Mean AUC0-24 (hng/mL) [%CV] - Day 1Geometric Mean Cmax (ng/mL) [%CV] - Day 10Geometric Mean AUC0-24 (hng/mL) [%CV] - Day 10
50311.010412.8134
100420.320824.3269
200415.316319.8224
300415.917320.1226

Data extracted from Waqar, S.N., et al. Invest New Drugs 40, 596–605 (2022). CV: Coefficient of Variation

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of this compound.

  • Methodology:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Prepare dosing solutions of this compound at multiple concentrations in transport buffer.

    • For apical to basolateral (A-B) transport, add the dosing solution to the apical side and transport buffer to the basolateral side.

    • For basolateral to apical (B-A) transport, add the dosing solution to the basolateral side and transport buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.

Protocol 2: Phase I Clinical Trial Design for this compound (as conducted in NCT03225105)

  • Objective: To evaluate the maximum-tolerated dose (MTD), recommended phase II dose (RP2D), safety, and pharmacokinetics of this compound in combination with palliative radiotherapy.

  • Methodology:

    • Patient Population: Patients with solid tumors eligible for palliative radiotherapy.

    • Study Design: Phase I, open-label, dose-escalation study.

    • Treatment:

      • Palliative radiotherapy: 30 Gy administered in 10 fractions.

      • This compound: Oral administration on the days of radiotherapy fractions.

    • Dose Escalation:

      • Dose levels: 50, 100, 200, and 300 mg.

      • A Bayesian 2-parameter logistic regression model with overdose control was used to guide dose escalation.

    • Pharmacokinetic Sampling:

      • Blood samples were collected at pre-dose and multiple time points post-dose on Day 1 and Day 10 of treatment.

      • Plasma concentrations of this compound were determined using a validated analytical method.

    • Endpoints:

      • Primary: MTD and RP2D of this compound in combination with radiotherapy.

      • Secondary: Safety, pharmacokinetics, and anti-tumor activity.

Visualizations

G cluster_0 Troubleshooting Workflow for Non-Optimal PK Start Observe Non-Proportional PK (Plasma levels do not increase with dose) Solubility Is the compound's solubility a limiting factor? Start->Solubility Permeability Is intestinal permeability or efflux a limiting factor? Solubility->Permeability No Solubility_Exp Conduct solubility and dissolution studies in biorelevant media Solubility->Solubility_Exp Yes Metabolism Is first-pass metabolism saturated? Permeability->Metabolism No Permeability_Exp Perform Caco-2 bidirectional permeability assay Permeability->Permeability_Exp Yes Metabolism_Exp Assess metabolic stability and enzyme kinetics in vitro Metabolism->Metabolism_Exp Yes Reformulate Consider formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations) Solubility_Exp->Reformulate Permeability_Exp->Reformulate

Caption: A logical workflow for troubleshooting the non-optimal pharmacokinetic profile of an oral drug candidate.

G cluster_1 This compound Phase I Trial Decision Pathway Start Initiate Phase I Dose-Escalation (50mg, 100mg, 200mg, 300mg) PK_Analysis Analyze Pharmacokinetic Data at Each Dose Level Start->PK_Analysis Dose_Proportionality Is there a dose-proportional increase in plasma exposure? PK_Analysis->Dose_Proportionality Safety_Assessment Is the drug well-tolerated? Dose_Proportionality->Safety_Assessment Yes Terminate_Trial Terminate Trial Due to Non-Optimal PK and Lack of Dose-Response Relationship Dose_Proportionality->Terminate_Trial No Continue_Escalation Proceed to Next Dose Cohort Safety_Assessment->Continue_Escalation Yes Safety_Assessment->Terminate_Trial No

References

M3541 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting potential off-target effects of M3541 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, with an IC50 of 0.25 nM in cell-free assays. ATM is a critical regulator of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the phosphorylation of downstream targets such as CHK2, KAP1, and p53, thereby disrupting DNA damage checkpoint activation and repair.

Q2: How selective is this compound for ATM kinase?

This compound demonstrates high selectivity for ATM. It has shown a greater than 60-fold selectivity against the closely related PI3K-related kinase (PIKK) family member, DNA-dependent protein kinase (DNA-PK), and negligible activity against other PIKK family members like ATR, mTOR, and PI3K isoforms at concentrations that potently inhibit ATM.

Q3: Have any off-target kinases for this compound been identified?

Yes, in a broad kinase screening panel of 292 kinases, this compound was found to inhibit four additional kinases by more than 50% at a concentration of 1 µM:

  • ARK5 (AMPK-related protein kinase 5), also known as NUAK1

  • FMS (Macrophage colony-stimulating factor 1 receptor), also known as CSF1R

  • FMSY969C (a mutant form of FMS)

  • CLK2 (CDC-like kinase 2)

Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be due to off-target effects?

While this compound is highly selective, it's possible that at higher concentrations or in specific cellular contexts, off-target effects on kinases like ARK5, FMS, or CLK2 could contribute to observed phenotypes. It is crucial to differentiate these from the known on-target effects of ATM inhibition, which can include cell cycle arrest, apoptosis, and senescence, particularly in combination with DNA damaging agents.

Troubleshooting Guide: Unexpected Experimental Results

This guide will help you troubleshoot and interpret unexpected results that may arise from off-target effects of this compound.

Observed Issue Potential Cause (On-Target) Potential Cause (Off-Target) Troubleshooting Steps
Unexpected changes in cell morphology, adhesion, or migration. ATM inhibition can indirectly affect cellular morphology and adhesion through its role in the DNA damage response and cell cycle control.Inhibition of ARK5 is known to be involved in cell adhesion and migration. FMS signaling can also influence cell morphology and motility.1. Confirm On-Target Effect: Verify inhibition of ATM signaling by checking the phosphorylation status of downstream targets like p-CHK2 (Thr68) or p-KAP1 (Ser824) via Western blot. 2. Investigate Off-Target Kinase Activity: Assess the activity of ARK5 or FMS in your cellular model using the protocols provided below. 3. Dose-Response Analysis: Determine if the unexpected phenotype is only observed at higher concentrations of this compound, which would be more likely to engage off-target kinases.
Discrepancy between biochemical and cellular assay results (e.g., potent in vitro inhibition but weak cellular effect). Poor cell permeability of this compound, active efflux from the cells, or degradation of the compound in cell culture media.The off-target kinase may not be expressed or be functionally relevant in your specific cell line.1. Verify Compound Uptake and Stability: Use analytical methods to measure the intracellular concentration and stability of this compound in your cell culture conditions. 2. Confirm Target Expression: Check for the protein expression of ATM and the potential off-target kinases (ARK5, FMS, CLK2) in your cell line by Western blot or proteomics.
Unexpected alterations in cellular metabolism or ATP levels. ATM inhibition can impact cellular metabolism as part of the broader DNA damage response.ARK5 is an AMPK-related kinase and plays a role in cellular energy homeostasis.1. Measure ATP Levels: Use a commercial kit to quantify cellular ATP levels following this compound treatment. 2. Assess ARK5 Activity: Investigate the phosphorylation of known ARK5 substrates or use an in vitro kinase assay with immunoprecipitated ARK5.
Unexpected changes in RNA splicing patterns. While not a primary function of ATM, downstream effects of DNA damage and cell cycle arrest could indirectly influence splicing.CLK2 is a kinase known to phosphorylate SR proteins, which are key regulators of RNA splicing.1. Analyze Splicing Events: Use RT-PCR or RNA-sequencing to investigate changes in alternative splicing of known CLK2-regulated transcripts. 2. Assess CLK2 Activity: Perform an in vitro kinase assay with immunoprecipitated CLK2.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound Against ATM and PIKK Family Kinases

KinaseIC50 (nM)Selectivity vs. ATM
ATM 0.25 -
DNA-PK>15>60-fold
ATR>1000>4000-fold
mTOR>1000>4000-fold
PI3Kα>1000>4000-fold
PI3Kβ>1000>4000-fold
PI3Kγ>1000>4000-fold
PI3Kδ>1000>4000-fold

Table 2: Potential Off-Target Kinase Inhibition by this compound at 1 µM

KinasePercent Inhibition at 1 µM this compound
ARK5 (NUAK1) >50%
FMS (CSF1R) >50%
FMSY969C >50%
CLK2 >50%

Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target ATM Inhibition

This protocol allows for the confirmation of this compound's on-target activity in cells.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations for the desired time. To induce DNA damage and activate ATM, treat with a DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation) for the final 1-2 hours of this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-CHK2 (Thr68), total CHK2, p-KAP1 (Ser824), total KAP1, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Kinase Assay for Potential Off-Target Kinases (ARK5, FMS, CLK2)

This protocol can be adapted to assess the direct inhibitory effect of this compound on the identified potential off-target kinases.

  • Reagents:

    • Recombinant human ARK5, FMS, or CLK2 kinase.

    • Kinase-specific peptide substrate (e.g., CHKtide for ARK5, Poly(E,Y)4:1 for FMS, S6K peptide for CLK2).

    • Kinase assay buffer.

    • ATP.

    • This compound at various concentrations.

    • ADP-Glo™ Kinase Assay Kit (or similar).

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

    • Add a solution containing the respective

troubleshooting M3541 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with M3541 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the ATM (Ataxia Telangiectasia Mutated) kinase with an IC50 of 0.25 nM.[1] By inhibiting ATM kinase, this compound prevents the phosphorylation of downstream substrates involved in the DNA damage response, thereby suppressing the repair of DNA double-strand breaks (DSBs).[1] This sensitizes cancer cells to DNA-damaging agents like ionizing radiation.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDuration
Powder -20°C3 years
Stock Solution in Solvent -80°C1 year
-20°C1 month

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation in your this compound solution can indicate several issues. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem. Common causes include exceeding the solubility limit, improper solvent storage, or temperature fluctuations.

Q4: How should I prepare this compound solutions for in vitro and in vivo experiments?

Proper solution preparation is critical for experimental success. Below are recommended starting points for formulation. Note that for in vivo experiments, it is advised to prepare the working solution fresh on the day of use.

ApplicationSolvent/Vehicle SystemMaximum Concentration
In Vitro Stock DMSO11 mg/mL (25.67 mM)
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.45 mg/mL
In Vivo Formulation 2 10% DMSO, 90% Corn Oil≥ 0.46 mg/mL
In Vivo Formulation 3 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.46 mg/mL

Important Considerations:

  • The use of fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce the solubility of this compound.[2]

  • If precipitation or phase separation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.

  • For in vivo formulations, add each solvent sequentially and ensure the solution is clear before proceeding to the next addition.

  • The mixed solutions for in vivo use should be used immediately for optimal results.[2]

Troubleshooting Guide: this compound Instability in Solution

This guide provides a structured approach to identifying and resolving common issues related to the stability of this compound in solution.

Problem: Precipitate Formation or Solution Cloudiness

G start Start: Precipitate Observed check_concentration Is the concentration within the known solubility limit for the solvent? start->check_concentration exceeded_solubility Yes, concentration is too high. check_concentration->exceeded_solubility Yes within_solubility No, concentration is appropriate. check_concentration->within_solubility No reduce_concentration Action: Reduce concentration or use a co-solvent system. exceeded_solubility->reduce_concentration check_solvent_quality Was fresh, anhydrous DMSO used? within_solubility->check_solvent_quality bad_solvent No, DMSO may have absorbed moisture. check_solvent_quality->bad_solvent No good_solvent Yes, fresh DMSO was used. check_solvent_quality->good_solvent Yes use_fresh_dmso Action: Prepare a new solution with fresh, anhydrous DMSO. bad_solvent->use_fresh_dmso check_storage Was the solution stored correctly (temperature, light exposure)? good_solvent->check_storage improper_storage No, storage conditions were not ideal. check_storage->improper_storage No proper_storage Yes, storage was correct. check_storage->proper_storage Yes correct_storage Action: Aliquot and store at recommended temperatures. Protect from light. improper_storage->correct_storage consider_degradation Consider potential chemical degradation. Proceed to stability analysis. proper_storage->consider_degradation

Caption: Troubleshooting workflow for this compound solution precipitation.

Problem: Suspected Chemical Degradation

If you suspect chemical degradation of this compound in your solution, a systematic evaluation is necessary. This often involves a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: General Guidance for Stability-Indicating HPLC Method

While a specific, validated HPLC method for this compound is not publicly available, the following protocol provides a general framework for developing such a method. This should be optimized and validated for your specific instrumentation and experimental needs.

1. Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • HPLC-grade methanol

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Suggested Chromatographic Conditions:

ParameterSuggested Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV, scan for optimal wavelength (e.g., 254 nm as a starting point)
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).

5. Forced Degradation Studies (Stress Testing): To assess the stability-indicating nature of the method, this compound should be subjected to forced degradation under the following conditions. The goal is to achieve 5-20% degradation of the parent compound.

ConditionSuggested Protocol
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid this compound at 105°C for 48 hours
Photolytic Degradation Solution exposed to UV light (254 nm) for 24 hours

After the specified time, neutralize the acidic and basic samples, and dilute all samples to the working concentration for HPLC analysis.

6. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.

  • A stability-indicating method will show baseline resolution between the this compound peak and all degradation product peaks.

This compound Signaling Pathway

This compound functions by inhibiting the ATM kinase, a critical component of the DNA damage response pathway. The diagram below illustrates the canonical ATM signaling pathway that is disrupted by this compound.

ATM_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive recruits & activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates This compound This compound This compound->ATM_active inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: M3541 for Radiosensitization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M3541, a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting support for optimizing this compound concentration in radiosensitization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a radiosensitizer?

A1: this compound is a selective inhibitor of ATR kinase.[1] ATR is a critical protein in the DNA Damage Response (DDR) pathway that gets activated by single-stranded DNA, which can form after ionizing radiation.[2] By inhibiting ATR, this compound prevents the activation of downstream targets like Chk1.[2] This leads to two primary radiosensitizing effects:

  • Abrogation of the G2/M Cell Cycle Checkpoint: Cancer cells often have a defective G1 checkpoint and rely heavily on the G2 checkpoint to arrest the cell cycle and repair DNA damage before entering mitosis.[3][4] this compound overrides this checkpoint, forcing cells with radiation-induced DNA damage into mitosis, which can lead to mitotic catastrophe and cell death.[1][5]

  • Inhibition of DNA Repair: ATR plays a role in promoting DNA repair pathways like homologous recombination (HR).[4] Inhibition by this compound can lead to persistent DNA damage.[1][3][5]

Q2: How do I select a starting concentration for this compound in my in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response curve with this compound alone to determine its IC50 value for cytotoxicity. For radiosensitization, non-toxic to minimally toxic concentrations are typically used. Based on data from similar ATR inhibitors, a starting range of 0.5 µM to 2 µM is often effective for sensitizing various cancer cell lines to radiation.[3][4] It is recommended to test a range of concentrations in your specific model.

Q3: What is the recommended pre-incubation time with this compound before irradiation?

A3: A pre-incubation period of 1 to 4 hours is commonly used to ensure adequate cellular uptake and target engagement (inhibition of ATR activity). Some studies have shown effective radiosensitization when the inhibitor is administered as little as 15 minutes prior to irradiation.[6] However, a 24-hour pre-incubation may also be appropriate for certain experimental designs. The optimal time should be determined empirically.

Q4: Can this compound radiosensitize p53 wild-type and p53 mutant cancer cells?

A4: Yes, ATR inhibition has been shown to radiosensitize cancer cells regardless of their p53 status.[2] While some studies suggest that TP53 loss may enhance sensitivity to ATR inhibition, radiosensitization is still achieved in p53 wild-type cells.[3][4]

Q5: How can I confirm that this compound is inhibiting the ATR pathway in my cells?

A5: The most common method is to perform a Western blot to assess the phosphorylation of Chk1 at Serine 345 (p-Chk1 S345), a direct downstream target of ATR.[2][7] Following treatment with this compound and a DNA damaging agent (like radiation or hydroxyurea), a significant reduction in the p-Chk1 signal compared to the control (damage only) indicates successful ATR inhibition.[8]

Troubleshooting Guide

This section addresses common issues encountered during radiosensitization experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High Cellular Toxicity with this compound Alone 1. Concentration is too high for the specific cell line. 2. Extended incubation time. 3. Cell line is particularly sensitive to ATR inhibition (e.g., high intrinsic replication stress).1. Perform a dose-response curve to determine the IC10-IC20 and use concentrations in that range. 2. Reduce the pre-incubation time (e.g., from 24h to 4h or 1h). 3. Ensure the this compound solvent (e.g., DMSO) concentration is consistent and non-toxic across all conditions.
No Significant Radiosensitization Effect 1. This compound concentration is too low. 2. Insufficient target engagement (incubation time too short). 3. The chosen cell line is resistant to this mechanism of radiosensitization. 4. Issues with the clonogenic survival assay technique.1. Increase the concentration of this compound, ensuring it remains below toxic levels. 2. Increase the pre-incubation time. 3. Confirm ATR pathway inhibition via Western blot for p-Chk1.[7] 4. Consider testing a different cell line known to be sensitive to ATR inhibitors. 5. Review and optimize the clonogenic assay protocol (e.g., ensure single-cell suspension, appropriate cell seeding density).[9]
High Variability Between Replicates 1. Inconsistent cell counting and seeding. 2. Non-uniform irradiation of plates/flasks. 3. Edge effects in multi-well plates. 4. Subjectivity in colony counting.1. Ensure a homogenous single-cell suspension before seeding. Use an automated cell counter if available.[10] 2. Ensure all plates are placed at the same level and orientation within the irradiator field. 3. Avoid using the outermost wells of plates for experiments or fill them with sterile PBS/media to maintain humidity. 4. Establish clear, objective criteria for what constitutes a colony (e.g., >50 cells) and use a consistent counting method.[11]
Difficulty Interpreting γ-H2AX Foci Data 1. Incorrect timing of cell fixation. 2. High background fluorescence. 3. Inappropriate antibody concentration.1. For assessing DNA damage, fix cells at early time points (e.g., 30 min to 4 hours post-IR). For repair kinetics, use later time points (e.g., 24 hours).[12] 2. Optimize blocking and wash steps in the immunofluorescence protocol. Ensure the secondary antibody is specific. 3. Titrate the primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.

Experimental Protocols & Data

Recommended Starting Concentrations

The following table provides suggested starting concentrations for in vitro radiosensitization studies based on published data for similar ATR inhibitors. Optimization for your specific cell line is crucial.

Cell LineCancer Typep53 StatusSuggested this compound Concentration Range
NCI-H460LungWild-Type0.5 µM - 2 µM[3][4]
A549LungWild-Type0.5 µM - 1 µM[2]
FaDuHead & NeckMutant0.5 µM - 1 µM[2]
MiaPaCa-2PancreaticMutant30 µM - 100 µM (for Metformin, another radiosensitizer)[11]
Panc1PancreaticMutant30 µM - 100 µM (for Metformin)[11]
DLD1ColorectalMutantNot specified, but shown to be radiosensitized[2]

Note: Data for MiaPaCa-2 and Panc1 are for a different radiosensitizing agent and are provided for context; concentrations for this compound in these lines should be determined empirically, likely in the nanomolar to low micromolar range typical for potent ATR inhibitors.

Protocol 1: In Vitro Radiosensitization by Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive integrity of cells after treatment.[9]

  • Cell Seeding: Prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-2000 cells/well, dependent on radiation dose and cell line) into 6-well plates. Allow cells to attach for 18-24 hours.[13]

  • Drug Incubation: Add this compound at the desired final concentrations. Include a vehicle control (e.g., DMSO). Incubate for the chosen pre-incubation time (e.g., 1-4 hours) at 37°C.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). Return plates to the incubator immediately after.

  • Colony Formation: Incubate the plates for 7-14 days, until colonies in the control wells are visible and contain at least 50 cells.

  • Fixing and Staining: Aspirate the media, wash gently with PBS, and fix the colonies with a solution like methanol:acetic acid (3:1). Stain with 0.5% crystal violet solution for 15-30 minutes.[9][13]

  • Counting and Analysis: Wash the plates with water and allow them to air dry. Count the number of colonies containing >50 cells. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each condition. Plot the SF against the radiation dose to generate survival curves.

Protocol 2: Western Blot for p-Chk1 (Pharmacodynamic Marker)

This protocol verifies the on-target activity of this compound.

  • Cell Treatment: Seed cells in 60mm or 100mm dishes and grow to 70-80% confluency. Treat with this compound or vehicle for the desired time (e.g., 1-4 hours).

  • Induce Damage: Treat cells with a DNA damaging agent. For radiosensitization studies, irradiate the cells (e.g., 4-10 Gy). Alternatively, treat with 10 mM Hydroxyurea (HU) for 1 hour.[8]

  • Cell Lysis: Harvest cells 1-2 hours post-irradiation. Wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.[7]

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Chk1 S345, anti-total Chk1, anti-Actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[7]

Protocol 3: Immunofluorescence for γ-H2AX (DNA Damage Marker)

This assay visualizes DNA double-strand breaks.

  • Cell Culture: Seed cells on sterile coverslips in a multi-well plate and allow them to attach.

  • Treatment: Treat with this compound and irradiate as per the experimental design.

  • Fixation: At the desired time point post-irradiation (e.g., 4 hours), wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[12][14]

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.3% Triton X-100 in PBS for 15-30 minutes.[12][14]

  • Blocking: Block with 5% BSA in PBS for 30-60 minutes.[12][14]

  • Primary Antibody: Incubate with anti-γ-H2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[12][14]

  • Mounting and Imaging: Wash, then mount the coverslip onto a microscope slide using a mounting medium containing DAPI (to stain nuclei).[12]

  • Analysis: Capture images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using imaging software like ImageJ/Fiji.[12]

Visualizations

This compound Mechanism of Action

M3541_Mechanism cluster_0 DNA Damage Response IR Ionizing Radiation DSB DNA Damage (e.g., ssDNA) IR->DSB causes ATR ATR Kinase DSB->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) Chk1->pChk1 G2M G2/M Checkpoint Arrest pChk1->G2M enforces Repair DNA Repair (e.g., HR) pChk1->Repair promotes Survival Cell Survival G2M->Survival Mitosis Forced Mitosis (with damaged DNA) Repair->Survival Apoptosis Mitotic Catastrophe & Cell Death Mitosis->Apoptosis This compound This compound This compound->ATR Inhibits Clonogenic_Workflow cluster_workflow Clonogenic Assay Workflow step1 1. Seed Cells (Single-cell suspension) step2 2. Add this compound (Incubate 1-4h) step1->step2 step3 3. Irradiate (0-8 Gy) step2->step3 step4 4. Incubate (7-14 days) step3->step4 step5 5. Fix & Stain (Crystal Violet) step4->step5 step6 6. Count Colonies (>50 cells) step5->step6 step7 7. Analyze Data (Calculate SF, Plot Curves) step6->step7 Troubleshooting_Logic Start Experiment Start: No Radiosensitization Observed CheckToxicity Is this compound toxic alone at this dose? Start->CheckToxicity CheckTarget Is p-Chk1 inhibited? CheckToxicity->CheckTarget No Sol_ReduceDose Solution: Lower this compound Dose CheckToxicity->Sol_ReduceDose Yes CheckAssay Are assay controls (IR alone) working? CheckTarget->CheckAssay Yes Sol_IncreaseDose Solution: Increase this compound Dose or Incubation Time CheckTarget->Sol_IncreaseDose No Sol_OptimizeAssay Solution: Optimize Seeding Density & Counting Method CheckAssay->Sol_OptimizeAssay No Sol_Resistant Conclusion: Cell line may be resistant CheckAssay->Sol_Resistant Yes

References

M3541 Technical Support Center: Troubleshooting Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the ATM kinase inhibitor, M3541, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, with an IC50 of 0.25 nM in cell-free assays.[1][2] Its primary function is to suppress the repair of DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the activation of downstream signaling pathways crucial for DNA repair, cell cycle checkpoint activation, and apoptosis.[3] This sensitizes cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[3][4][5]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to this compound, and ATM inhibitors in general, can arise through several mechanisms:

  • Bypass Signaling Pathway Activation: Upregulation of parallel DNA damage response pathways, most notably the ATR (Ataxia Telangiectasia and Rad3-related) kinase pathway, can compensate for the loss of ATM function.[6]

  • Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of ATM, such as p53 or CHK2, can disrupt the intended apoptotic or cell cycle arrest signals.

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic processes to survive the stress induced by ATM inhibition. One observed mechanism is the induction of macropinocytosis to enhance nutrient uptake.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[7]

  • Target Alteration: While less common for kinase inhibitors, mutations in the ATM kinase domain could potentially reduce the binding affinity of this compound.

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 or GI50 values of your potentially resistant cell line with the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50/GI50 value is a strong indicator of acquired resistance.[8]

Q4: What combination therapies could potentially overcome this compound resistance?

Based on the known resistance mechanisms, several combination strategies can be explored:

  • ATR Inhibitors: Co-inhibition of ATM and ATR can be a powerful strategy to block the two major DNA damage response signaling pathways, potentially leading to synthetic lethality.[6]

  • PARP Inhibitors: For cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), combining this compound with a PARP inhibitor can be highly effective.

  • DNA-damaging Agents: Synergistic effects are often observed when this compound is combined with radiotherapy or chemotherapeutics that induce DNA double-strand breaks (e.g., topoisomerase inhibitors).[9]

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy in Cell Viability Assays
Potential Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 of the suspected resistant line with the parental line. 2. Investigate Mechanism: Use Western blotting to check for upregulation of p-ATR, p-CHK1, or other bypass pathway markers. Assess drug efflux pump expression (e.g., P-glycoprotein) by qPCR or Western blot. 3. Combination Treatment: Test the efficacy of this compound in combination with an ATR inhibitor (e.g., M6620) or a PARP inhibitor.
Incorrect Drug Concentration or Degradation 1. Verify Stock Concentration: Use a spectrophotometer to confirm the concentration of your this compound stock solution. 2. Fresh Drug Preparation: Prepare fresh dilutions of this compound from a new stock for each experiment. This compound in solution may degrade over time. 3. Solubility Issues: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in cell culture medium.
Cell Line Specific Factors 1. Check Cell Line Authenticity: Use STR profiling to confirm the identity of your cell line. 2. Assess Basal ATM Pathway Activity: Some cell lines may have intrinsically low ATM signaling, making them less dependent on this pathway for survival.
Issue 2: No Change in Downstream ATM Signaling After this compound Treatment (Western Blot)
Potential Cause Troubleshooting Steps
Ineffective ATM Inhibition 1. Optimize this compound Concentration and Incubation Time: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting ATM phosphorylation (p-ATM Ser1981) and its downstream targets (p-CHK2 Thr68, p-p53 Ser15) in your specific cell line. 2. Positive Control: Include a positive control for DNA damage (e.g., ionizing radiation or etoposide) to ensure the ATM pathway can be activated in your cells.
Antibody Issues 1. Validate Antibodies: Use positive and negative controls to validate the specificity of your primary antibodies for phosphorylated and total ATM, CHK2, and p53. 2. Optimize Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration for clear signal detection.
Technical Errors in Western Blotting 1. Check Protein Transfer: Use a Ponceau S stain to verify that proteins have transferred efficiently from the gel to the membrane. 2. Ensure Proper Blocking: Block the membrane for at least 1 hour at room temperature to minimize non-specific antibody binding.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)
Cell-free Kinase AssayATM0.25
Cellular Assay (p-CHK2 inhibition)ATM9 - 64

Cellular IC50 values can vary depending on the cell line and experimental conditions.[9]

Table 2: this compound (in combination with 3 Gy Ionizing Radiation) GI50 Values in a Panel of 79 Cancer Cell Lines

Cancer TypeGI50 Range (nM)
Breast<5 - 500
Colon<5 - >5000
Lung<5 - 1000
Ovarian<5 - 500
Prostate10 - 1000

Data summarized from a study by Zimmermann et al. (2022). The wide range of GI50 values highlights the variable sensitivity of different cancer cell lines to this compound in combination with radiation.[9]

Experimental Protocols

Development of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines through continuous, dose-escalating exposure.[8][10][11]

  • Determine Initial IC50: Perform a baseline cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound in your parental cancer cell line.

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10 or IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is recommended.[8]

  • Monitoring and Maintenance: At each dose escalation, monitor cell viability and morphology. Allow the cells to recover and reach approximately 80% confluency before the next dose increase.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50 of the cell population. A stable, significantly increased IC50 indicates the development of resistance.

  • Clonal Selection: Once a desired level of resistance is achieved, perform single-cell cloning to isolate and expand clonal populations of resistant cells.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different passage numbers.

Western Blot Analysis of ATM Signaling Pathway

This protocol is for assessing the phosphorylation status of ATM and its downstream targets.

  • Cell Lysis: After treatment with this compound and/or a DNA-damaging agent, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 6-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), ATM, p-CHK2 (Thr68), CHK2, p-p53 (Ser15), p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Foci (γH2AX)

This protocol is for visualizing and quantifying DNA double-strand breaks.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound and/or a DNA-damaging agent for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block the cells with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (Ser139) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Visualizations

ATM_Signaling_Pathway cluster_activation ATM Activation cluster_downstream Downstream Effects DNA_DSB DNA Double-Strand Break Mre11_Rad50_Nbs1 Mre11/Rad50/Nbs1 (MRN) Complex DNA_DSB->Mre11_Rad50_Nbs1 recruits ATM_inactive ATM (inactive dimer) Mre11_Rad50_Nbs1->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNARepair DNA Repair (e.g., Homologous Recombination) ATM_active->DNARepair promotes This compound This compound This compound->ATM_active inhibits pCHK2 p-CHK2 (Thr68) CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->CellCycleArrest pp53 p-p53 (Ser15) pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis

Caption: ATM Signaling Pathway and this compound Inhibition.

Resistance_Workflow Start Parental Cancer Cell Line DetermineIC50 Determine Baseline IC50 of this compound Start->DetermineIC50 Culture Continuous Culture with Increasing this compound Conc. (starting at IC10-IC20) DetermineIC50->Culture Monitor Monitor Cell Viability and Proliferation Culture->Monitor Monitor->Culture dose escalation CheckResistance Periodically Measure IC50 Monitor->CheckResistance Resistant Is IC50 Significantly Increased? CheckResistance->Resistant Resistant->Culture No IsolateClones Isolate and Expand Resistant Clones Resistant->IsolateClones Yes Characterize Characterize Resistance Mechanisms IsolateClones->Characterize End This compound-Resistant Cell Line Model Characterize->End

Caption: Experimental Workflow for Developing this compound-Resistant Cell Lines.

References

M3541 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the ATM kinase inhibitor M3541 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and optimize their experimental outcomes.

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with this compound, with a focus on the critical discrepancy between preclinical efficacy and clinical pharmacokinetic challenges.

Problem 1: Lack of In Vivo Efficacy Despite In Vitro Potency

Question: My in vitro assays show potent inhibition of ATM signaling and cancer cell killing with this compound, but I am not observing the expected anti-tumor effects in my animal models. What could be the issue?

Answer:

This is a common challenge that can arise from several factors, most notably suboptimal drug exposure at the tumor site. Here’s a systematic approach to troubleshoot this issue:

  • Verify In Vivo Target Engagement: Before assessing tumor growth, confirm that this compound is inhibiting its target, ATM kinase, in the tumor tissue. This can be done by measuring the phosphorylation of downstream targets like CHK2.[1]

  • Assess Pharmacokinetics (PK): The most significant challenge reported for this compound is its poor pharmacokinetic profile, particularly in humans.[2][3][4][5] It is crucial to determine the plasma and tumor concentrations of this compound in your animal model.

    • Inadequate Oral Absorption: Preclinical studies in mice showed efficacy with oral administration, but clinical trials in humans revealed a lack of dose-proportional increase in plasma levels, suggesting poor absorption.[1][2][3][4][5] This could also be a factor in your animal model.

    • Rapid Metabolism/Clearance: Species-specific differences in drug metabolism can lead to faster clearance in your animal model compared to what might be predicted from in vitro data.

  • Optimize Formulation and Dosing Regimen:

    • Formulation: The solubility and bioavailability of this compound can be highly dependent on the formulation. The clinical formulation utilized a polymer matrix to enhance bioavailability.[1] For preclinical studies, various formulations can be considered (see Experimental Protocols section).

    • Dosing Schedule: Consider more frequent dosing or a continuous delivery method (e.g., osmotic pumps) to maintain therapeutic concentrations of this compound, especially if it has a short half-life in your model.

Problem 2: Discrepancy Between Preclinical Efficacy and Clinical Trial Results

Question: Preclinical studies, including those in mouse xenograft models, showed significant anti-tumor activity of this compound, leading to complete tumor regression.[1] Why did the Phase I clinical trial (NCT03225105) fail to show a dose-response relationship and was ultimately terminated?

Answer:

The disconnect between the promising preclinical data and the clinical outcome of this compound is a critical point of consideration for any research involving this compound. The primary reasons for the clinical trial's early termination were:

  • Non-Optimal Pharmacokinetic Profile: In the Phase I clinical trial, escalating the oral dose of this compound from 50 mg to 300 mg did not result in a corresponding increase in plasma concentrations.[2][3][4][5] This indicates a likely issue with absorption or first-pass metabolism in humans that was not as pronounced in the preclinical animal models.

  • Lack of Dose-Response Relationship: Consequently, without increasing drug exposure with higher doses, a clear relationship between the dose of this compound and its biological effect (pharmacodynamics) could not be established.[2][3][4][5]

This highlights a significant species-specific difference in the handling of this compound, a crucial consideration for translational research.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[6] ATM is a critical protein in the DNA damage response pathway, specifically in the repair of DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the repair of DSBs induced by agents like ionizing radiation or certain chemotherapies, leading to the accumulation of DNA damage and subsequent cancer cell death.

Q2: What is a recommended starting dose for this compound in mouse xenograft models?

A2: Published preclinical studies that demonstrated significant efficacy used doses in the range of 10 to 100 mg/kg, administered orally, in combination with fractionated radiotherapy. A dose of 82.5 mg/kg in mice was reported to correspond to an AUC of 1,208 μg*h/mL, which was used to estimate the biologically effective dose in humans.[1] The optimal dose will depend on the specific tumor model, the dosing regimen, and the formulation used.

Q3: What are the known side effects of this compound in vivo?

A3: In the Phase I clinical trial, this compound was generally well-tolerated at doses up to 300 mg/day in combination with palliative radiotherapy.[2][4][5] The most common treatment-emergent adverse events were consistent with those expected from preclinical toxicology data and included gastrointestinal side effects and effects on the hematopoietic and lymphatic systems.[1] One patient experienced dose-limiting toxicities of a urinary tract infection and febrile neutropenia.[2][4][5]

Q4: How can I prepare this compound for oral administration in mice?

A4: While the exact formulation used in the successful preclinical xenograft studies is not publicly detailed, a common approach for preclinical oral formulations of similar compounds involves creating a suspension or solution in a suitable vehicle. A sample protocol is provided in the Experimental Protocols section. It is crucial to ensure the homogeneity and stability of the formulation.

III. Data Presentation

Table 1: Comparison of this compound Pharmacokinetic Parameters in Preclinical (Mouse) and Clinical (Human) Studies
ParameterPreclinical (Mouse)Clinical (Human) - Phase I
Dose 82.5 mg/kg (oral)50 - 300 mg (oral)
AUC 1,208 µg*h/mLPlasma levels did not increase with dose
Cmax Not explicitly reportedNot explicitly reported, but did not increase with dose
Dose Proportionality Assumed based on efficacyNot observed

This table highlights the key discrepancy in the pharmacokinetic behavior of this compound between mice and humans.

IV. Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for assessing the efficacy of this compound in combination with radiotherapy in a subcutaneous tumor xenograft model.

  • Cell Culture and Tumor Implantation:

    • Culture a human cancer cell line of interest (e.g., FaDu, NCI-H460) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Inject 1-10 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment groups.

  • This compound Formulation and Administration:

    • Prepare this compound for oral gavage. A sample formulation:

      • Dissolve this compound in a minimal amount of DMSO.

      • Suspend the DMSO solution in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[6]

      • Note: The final concentration of DMSO should be kept low (e.g., <10%). The formulation should be prepared fresh daily.

    • Administer this compound orally at the desired dose (e.g., 10-100 mg/kg) daily or as per the planned schedule.

  • Radiotherapy:

    • Administer fractionated radiotherapy to the tumors (e.g., 2 Gy per day for 5 days).

    • This compound is typically administered 1-2 hours before each radiation fraction.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition or regression.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-CHK2).

V. Mandatory Visualizations

Diagram 1: this compound Mechanism of Action and Signaling Pathway

M3541_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Cellular Outcome with this compound DNA_DSB DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair Inhibited_Repair Inhibited DNA Repair Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis This compound This compound This compound->ATM inhibits Mitotic_Catastrophe Mitotic Catastrophe Inhibited_Repair->Mitotic_Catastrophe Mitotic_Catastrophe->Apoptosis Troubleshooting_Workflow Start Start: Lack of In Vivo Efficacy Check_Formulation 1. Verify Formulation (Solubility, Stability, Homogeneity) Start->Check_Formulation Check_PK 2. Measure Plasma/Tumor Concentration (PK Study) Check_Formulation->Check_PK Low_Exposure Finding: Low Drug Exposure Check_PK->Low_Exposure Check_PD 3. Assess Target Engagement (p-CHK2 in Tumor) Good_Exposure_No_PD Finding: Adequate Exposure, No Target Engagement Check_PD->Good_Exposure_No_PD Low_Exposure->Check_PD No Optimize_Formulation Action: Optimize Formulation and/or Dosing Regimen Low_Exposure->Optimize_Formulation Yes Good_PD_No_Efficacy Finding: Target Engagement, No Efficacy Good_Exposure_No_PD->Good_PD_No_Efficacy No Re-evaluate_Potency Action: Re-evaluate In Vitro Potency and Assay Conditions Good_Exposure_No_PD->Re-evaluate_Potency Yes Re-evaluate_Model Action: Re-evaluate Tumor Model (e.g., resistance mechanisms) Good_PD_No_Efficacy->Re-evaluate_Model Yes Optimize_Formulation->Check_PK End Resolution Re-evaluate_Potency->End Re-evaluate_Model->End

References

minimizing M3541 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing toxicity associated with the ATM kinase inhibitor M3541 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] By inhibiting ATM, this compound prevents the phosphorylation of downstream substrates such as CHK2, KAP1, and p53.[2] This disrupts the DNA damage response (DDR) pathway, specifically the repair of DNA double-strand breaks (DSBs).[1][3] Consequently, this compound sensitizes cancer cells to the effects of ionizing radiation and other DNA-damaging agents.[4][5]

Q2: What are the known or expected toxicities of this compound in animal studies?

Based on preclinical data that informed clinical trials, expected toxicities in animal models may include:

  • Hematopoietic and Lymphatic System Effects: A primary concern is the potential for lymphocytopenia, a reduction in the number of lymphocytes.[6] Decreases in specific immune cell populations, such as CD8+ T-cells, B-cells, and natural killer (NK) cells, have been observed in clinical studies and were anticipated from preclinical findings.[6] Myelosuppression, leading to conditions like neutropenia, is also a potential risk, as evidenced by febrile neutropenia being a dose-limiting toxicity in a human trial.[6][7]

  • Gastrointestinal Side Effects: As with many orally administered kinase inhibitors, gastrointestinal toxicity may be observed. The specific manifestations can vary depending on the animal model and dose.

  • Infections: Due to its effects on the hematopoietic and lymphatic systems, this compound may increase the susceptibility to infections.[6] A urinary tract infection was a dose-limiting toxicity in a clinical trial.[6][7]

Q3: What are the dose-limiting toxicities (DLTs) observed with this compound?

In a Phase I clinical trial, at a dose of 200 mg, dose-limiting toxicities included grade 3 febrile neutropenia and grade 3 urinary tract infection.[6][7] The febrile neutropenia was considered related to this compound.[6] Researchers conducting animal studies should be vigilant for signs of myelosuppression and infection, particularly at higher dose levels.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Weight Loss or Poor General Appearance in Animals Gastrointestinal toxicity or systemic toxicity.- Monitor animal health daily (body weight, food/water intake, activity levels, posture).- Consider dose reduction or less frequent dosing schedule.- Ensure proper vehicle is used and well-tolerated.- Consult with a veterinarian for supportive care options.
Signs of Infection (e.g., lethargy, ruffled fur, hunched posture) This compound-induced immunosuppression (lymphocytopenia, neutropenia).- Perform complete blood counts (CBCs) to monitor lymphocyte and neutrophil levels.- House animals in a specific-pathogen-free (SPF) environment.- Consider prophylactic antibiotic administration if infections are a recurring issue, in consultation with veterinary staff.
Abnormal Hematology Results (Low Lymphocyte or Neutrophil Counts) On-target effect of this compound on the hematopoietic system.- Establish baseline hematology values before starting treatment.- Conduct regular blood monitoring throughout the study.- If severe cytopenias are observed, consider a dose reduction, a "drug holiday" in the dosing schedule, or termination of the experiment for that animal to prevent severe complications.
Poor Oral Bioavailability or High Variability in Efficacy Suboptimal formulation or issues with oral gavage technique.- Utilize a recommended and well-tested vehicle for this compound, such as the one detailed in the experimental protocols section.- Ensure the formulation is a homogenous suspension or clear solution before each administration.- Verify the accuracy and consistency of the oral gavage technique.

Quantitative Data Summary

While detailed public preclinical toxicology reports are not available, the following table summarizes the key toxicities reported in the Phase I clinical trial of this compound, which were stated to be consistent with preclinical findings.

Toxicity Category Specific Adverse Events Observed (Human Data) Preclinical Relevance and Monitoring in Animals
Hematopoietic and Lymphatic System - Febrile Neutropenia (Grade 3, DLT)[6][7]- Decreased Lymphocyte Counts (CD8+ T-cells, B-cells, NK cells)[6]- Monitor for signs of infection.- Regular Complete Blood Counts (CBC) with differentials.
Infections and Infestations - Urinary Tract Infection (Grade 3, DLT)[6][7]- Daily health checks for signs of illness.- Maintain a clean housing environment.
Gastrointestinal - General gastrointestinal side effects were anticipated.[6]- Monitor body weight, food and water intake, and stool consistency.

Experimental Protocols

Formulation of this compound for Oral Administration in Mice

This protocol is adapted from a published preclinical study that demonstrated the efficacy of this compound in mouse xenograft models.[5]

Materials:

  • This compound powder

  • Methocel K4M (0.5% w/v)

  • Tween 20 (0.25% v/v)

  • Sodium citrate buffer (300 mmol/L, pH 3.2)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Scale and appropriate weighing instruments

  • Graduated cylinders and pipettes

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, dissolve the appropriate amount of Methocel K4M in sterile water to achieve a 0.5% (w/v) concentration. Mix thoroughly until fully dissolved.

    • Add Tween 20 to the Methocel solution to a final concentration of 0.25% (v/v).

    • Add the 300 mmol/L sodium citrate buffer (pH 3.2).

    • Stir the vehicle solution until it is clear and homogenous.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound powder based on the desired final concentration and volume.

    • Weigh the this compound powder accurately.

    • Slowly add the this compound powder to the prepared vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring until a homogenous suspension is achieved. It is recommended to prepare this suspension fresh daily.

  • Administration:

    • Administer the this compound suspension to mice via oral gavage at the desired dose.

    • Ensure the suspension is well-mixed immediately before each administration to ensure dose uniformity.

Monitoring for Hematological Toxicity

Objective: To monitor for changes in blood cell counts during this compound treatment.

Procedure:

  • Baseline Blood Collection: Prior to the first dose of this compound, collect a small volume of blood (e.g., via tail vein or saphenous vein) from each animal to establish baseline hematological parameters.

  • On-Treatment Monitoring: At regular intervals during the study (e.g., weekly or bi-weekly), collect blood samples. The frequency of monitoring may need to be increased if signs of toxicity are observed.

  • Blood Analysis: Analyze the blood samples for a Complete Blood Count (CBC) with a differential, paying close attention to:

    • Total White Blood Cell (WBC) count

    • Absolute Lymphocyte Count (ALC)

    • Absolute Neutrophil Count (ANC)

    • Red Blood Cell (RBC) count

    • Platelet count

  • Data Evaluation: Compare the on-treatment blood counts to the baseline values and to the vehicle-treated control group to identify any significant changes.

Visualizations

M3541_Mechanism_of_Action cluster_0 DNA Damage Response (DDR) cluster_1 This compound Intervention DNA_Damage DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates Inhibition Inhibition of ATM Kinase Repair DNA Repair Cell Cycle Arrest CHK2->Repair p53->Repair This compound This compound This compound->ATM Apoptosis Cell Death (Apoptosis) Sensitization Sensitization to Radiation/Chemotherapy

Caption: Mechanism of action of this compound in inhibiting the ATM-mediated DNA damage response.

Experimental_Workflow_Toxicity_Monitoring cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation Baseline_Data Baseline Data Collection (Weight, Blood Counts) Animal_Acclimation->Baseline_Data Randomization Randomization into Treatment Groups Baseline_Data->Randomization Treatment_Admin This compound/Vehicle Administration (Oral Gavage) Randomization->Treatment_Admin Daily_Monitoring Daily Health Monitoring (Weight, Clinical Signs) Treatment_Admin->Daily_Monitoring Endpoint_Data Endpoint Data Collection (Tumor Volume, Final Weight) Treatment_Admin->Endpoint_Data End of Study Weekly_Monitoring Weekly Blood Collection (CBC with Differential) Daily_Monitoring->Weekly_Monitoring Weekly_Monitoring->Treatment_Admin Continue Treatment Tissue_Harvest Tissue Harvest for Histopathology Endpoint_Data->Tissue_Harvest Data_Analysis Data Analysis and Interpretation Tissue_Harvest->Data_Analysis

Caption: Experimental workflow for an in vivo study with this compound, incorporating toxicity monitoring.

References

M3541 Clinical Development: A Technical Overview of its Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the factors that led to the discontinuation of the clinical development of M3541, a selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. The information is presented in a question-and-answer format to directly address potential inquiries from the scientific community.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for halting the clinical development of this compound?

The clinical development of this compound was halted due to two main factors observed during its Phase I clinical trial (NCT03225105): an absence of a dose-response relationship and a non-optimal pharmacokinetic (PK) profile[1][2][3][4][5][6].

Q2: Can you elaborate on the pharmacokinetic issues observed with this compound?

The Phase I study revealed that total plasma levels of this compound did not increase with escalating doses of the drug[1][2][3][4][5][6]. There appeared to be a cap on absorption, with no more than approximately 100 mg of this compound being absorbed, regardless of the administered dose[7]. This unpredictable and non-linear pharmacokinetic profile made it impossible to establish a reliable dose that would lead to a predictable therapeutic effect.

Q3: Was the decision to halt development related to safety concerns?

While treatment-emergent adverse events (TEAEs) were reported in all patients, none led to treatment discontinuation[1][2][3][4][6]. Doses of this compound up to 300 mg per fraction day were generally well-tolerated[2][3][4][5]. One patient in the 200 mg cohort experienced two dose-limiting toxicities (DLTs), specifically a urinary tract infection and febrile neutropenia, which were resolved with antibiotics[1][2][3][4][6]. However, there were no Grade ≥ 4 TEAEs reported, and there was no indication of a dose-dependent effect for any adverse events[1][2][3][4][6]. Therefore, the primary driver for halting development was the poor pharmacokinetic profile, not overwhelming toxicity.

Clinical Trial Data Summary

The following tables summarize key quantitative data from the Phase I clinical trial of this compound in combination with palliative radiotherapy.

Table 1: Patient Demographics and Trial Design

CharacteristicValue
Clinical Trial IDNCT03225105[1][2][3][4][5][6]
PhaseI[1][2][3][4][5][6]
Number of Patients15[2][3][4][5][6]
Patient PopulationSolid Tumors[1][2][3][4][5][6]
InterventionsThis compound (50-300 mg) + Palliative Radiotherapy (30 Gy in 10 fractions)[2][3][4][5][6]

Table 2: Efficacy and Safety Outcomes

OutcomeResult
Confirmed Complete or Partial Response3 out of 15 patients (20.0%)[1][2][3][4][5][6]
Dose-Limiting Toxicities (DLTs)1 patient (6.7%) experienced two DLTs[1]
Treatment-Emergent Adverse Events (TEAEs) leading to discontinuation0[1][2][3][4][6]
Grade ≥ 4 TEAEs0[1][2][3][4][6]

Experimental Protocols

Phase I Clinical Trial Methodology (NCT03225105)

This study was a dose-escalation trial designed to determine the maximum-tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound when administered with palliative radiotherapy.

  • Patient Cohort: 15 patients with solid tumors were enrolled.

  • Dose Escalation: Patients received escalating doses of this compound, ranging from 50 mg to 300 mg, administered orally on the days of radiotherapy fractions. A Bayesian 2-parameter logistic regression model with overdose control guided the dose escalation.

  • Radiotherapy Regimen: All patients received a total of 30 Gy of palliative radiotherapy delivered in 10 fractions.

  • Pharmacokinetic (PK) Analysis: Blood samples were collected at predefined timepoints before and after the first and multiple doses of this compound to determine its plasma concentrations.

  • Pharmacodynamic (PD) Biomarker Assessment: The ratio of phosphorylated to total ATM protein was measured in peripheral blood mononuclear cells (PBMCs) at baseline and during treatment to assess the biological activity of this compound.

Visualizations

M3541_Signaling_Pathway cluster_0 Cell Nucleus DNA_DSB DNA Double-Strand Break (Caused by Radiotherapy) ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive ATM_active ATM (active) ATM_inactive->ATM_active Autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive This compound This compound This compound->ATM_active Inhibition CHK2_active CHK2 (active) CHK2_inactive->CHK2_active Phosphorylation Downstream Downstream Effectors (Cell Cycle Arrest, DNA Repair, Apoptosis) CHK2_active->Downstream

Caption: this compound inhibits ATM activation, a key step in the DNA damage response pathway.

M3541_Experimental_Workflow cluster_trial Phase I Clinical Trial (NCT03225105) cluster_outcome Outcome Patient_Recruitment Patient Recruitment (n=15, Solid Tumors) Dose_Escalation Dose Escalation Cohorts (50mg, 100mg, 200mg, 300mg this compound) Patient_Recruitment->Dose_Escalation Treatment Treatment Cycle This compound + Radiotherapy (30 Gy/10 fractions) Dose_Escalation->Treatment PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis (Blood Samples) Treatment->PK_PD_Analysis Safety_Efficacy_Eval Safety & Efficacy Evaluation (Adverse Events, Tumor Response) PK_PD_Analysis->Safety_Efficacy_Eval Decision Decision Point Safety_Efficacy_Eval->Decision Halt Clinical Development Halted Decision->Halt Non-optimal PK & No Dose-Response

Caption: Workflow of the Phase I trial leading to the discontinuation of this compound.

References

Technical Support Center: Improving M3541 Bioavailability for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of M3541, a potent and selective ATM kinase inhibitor. Given that this compound has exhibited a non-optimal pharmacokinetic profile in clinical trials, this resource aims to provide formulation strategies and experimental protocols to enhance its systemic exposure for preclinical research.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for researchers?

This compound is a highly potent, ATP-competitive, and selective inhibitor of Ataxia telangiectasia mutated (ATM) kinase with an IC50 of 0.25 nM.[4] It is a valuable tool for studying DNA damage response pathways. However, a Phase I clinical trial investigating this compound was terminated early due to a non-optimal pharmacokinetic (PK) profile and the absence of a dose-response relationship, suggesting poor oral bioavailability.[1][2][3] For researchers, this means that simple administration of this compound in aqueous solutions is unlikely to result in sufficient systemic exposure to observe a biological effect in vivo.

Q2: What are the likely causes of this compound's poor bioavailability?

While specific physicochemical data for this compound are not extensively published, its characteristics as a kinase inhibitor suggest it likely falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][6][7] The primary hurdles for oral bioavailability of such compounds are typically:

  • Poor aqueous solubility: Many kinase inhibitors are poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[8][9][10]

  • High lipophilicity: While beneficial for cell permeability, very high lipophilicity can lead to poor wetting and dissolution.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanocrystal formation can improve the dissolution rate.[11][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[13][14][15][16][17]

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can enhance its solubilization in the GI tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[8][9][18]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve its solubility, protect it from degradation, and potentially enhance its absorption.[12][19][20]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during their experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no detectable this compound in plasma after oral administration. Poor dissolution of this compound in the gastrointestinal tract.1. Formulate this compound to enhance solubility. Start with a simple formulation screen (see Experimental Protocols section). Consider amorphous solid dispersions or lipid-based formulations. 2. Reduce particle size. If working with solid this compound, consider micronization or sonication to create a nanosuspension.
High first-pass metabolism in the liver.1. Co-administer with a cytochrome P450 inhibitor (e.g., ritonavir) in preclinical models to assess the impact of metabolism. Note: This is for mechanistic understanding and not a routine formulation. 2. Consider alternative routes of administration that bypass the liver, such as intraperitoneal (IP) or intravenous (IV) injection, to establish a baseline for systemic exposure.
Efflux by intestinal transporters (e.g., P-gp).1. Perform an in vitro permeability assay (e.g., Caco-2) with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate. 2. Formulate with excipients that can inhibit P-gp , such as certain surfactants (e.g., Tween 80).
High variability in plasma concentrations between animals. Inconsistent dissolution and absorption due to formulation issues.1. Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and prevent settling. For solutions, ensure the drug remains dissolved upon dilution in aqueous media. 2. Standardize the administration procedure. Ensure consistent dosing volume and technique. 3. Control for food effects. Administer the formulation to fasted animals to reduce variability related to food intake.
Precipitation of this compound when preparing a stock solution or diluting for an experiment. Low aqueous solubility of this compound.1. Use a co-solvent system. this compound is soluble in DMSO.[4] For in vivo studies, a common approach is to dissolve the compound in a small amount of DMSO and then dilute it with a vehicle such as a mixture of PEG300, Tween-80, and saline.[21] 2. Prepare a fresh working solution before each experiment. [21]

Data Presentation

Table 1: Example Preclinical Formulation Screening for this compound

Formulation VehicleThis compound ConcentrationObservationsIn Vitro Dissolution (Biorelevant Media)In Vivo Bioavailability (Rodent Model)
0.5% CMC-Na in water1 mg/mLSuspension, rapid settlingLowVery Low
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline0.45 mg/mLClear solutionModerateLow to Moderate
20% Solutol HS 15 in water2 mg/mLMicellar solutionHighModerate
Amorphous Solid Dispersion (1:4 this compound:PVP VA64)N/ASolid powderHighModerate to High
Self-Emulsifying Drug Delivery System (SEDDS)50 mg/mLOily liquidHighHigh

Note: The data in this table are illustrative and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using Caco-2 and PAMPA Assays

This protocol provides a method to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Objective: To assess the passive permeability of this compound.

  • Methodology:

    • Prepare a donor plate with a solution of this compound in a buffer at a relevant intestinal pH (e.g., pH 6.5).

    • Coat a filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • Place the filter plate on top of an acceptor plate containing buffer.

    • Add the this compound solution to the donor wells and incubate.

    • After incubation, measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

2. Caco-2 Permeability Assay:

  • Objective: To assess both passive and active transport of this compound across an intestinal epithelial cell monolayer.

  • Methodology:

    • Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) transport, add this compound to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral to apical (B-A) transport, add this compound to the basolateral side and measure its appearance on the apical side.

    • To assess efflux, perform the A-B and B-A transport studies in the presence and absence of a P-gp inhibitor (e.g., verapamil).

    • Quantify this compound concentrations using LC-MS/MS and calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Protocol 2: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) of this compound
  • Objective: To improve the dissolution rate and oral absorption of this compound by formulating it as an ASD.

  • Methodology:

    • Polymer Selection: Screen various polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® or PVP VA64.

    • Preparation of ASD:

      • Solvent Evaporation/Spray Drying: Dissolve this compound and the selected polymer in a common solvent. Remove the solvent rapidly by evaporation under vacuum or by spray drying to obtain the solid dispersion.

      • Hot-Melt Extrusion: Blend this compound with the polymer and process it through a hot-melt extruder to form a homogenous amorphous dispersion.

    • Characterization:

      • Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline this compound.

      • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.

    • In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) and compare the dissolution profile of the ASD to that of crystalline this compound.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To evaluate the oral bioavailability of different this compound formulations.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

    • Dosing:

      • Administer the selected this compound formulation (e.g., solution, suspension, ASD) orally via gavage at a specific dose.

      • Include an intravenous (IV) dosing group to determine the absolute bioavailability.

    • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve). Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Mandatory Visualizations

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break MRN_Complex MRN Complex (MRE11/RAD50/NBS1) DNA_DSB->MRN_Complex recruits ATM_dimer Inactive ATM Dimer MRN_Complex->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer autophosphorylation CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair This compound This compound This compound->ATM_monomer inhibits

Caption: ATM signaling pathway in response to DNA double-strand breaks.

Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Aqueous Solubility (pH 1.2-7.4) BCS_Class Provisional BCS Classification Solubility->BCS_Class Permeability Permeability (PAMPA, Caco-2) Permeability->BCS_Class Formulation_Screen Formulation Screening (ASD, Lipid-based, etc.) BCS_Class->Formulation_Screen Dissolution In Vitro Dissolution (Biorelevant Media) Formulation_Screen->Dissolution PK_Study Preclinical PK Study (Rodent Model) Dissolution->PK_Study Bioavailability_Data Bioavailability Data (Cmax, AUC, F%) PK_Study->Bioavailability_Data

Caption: Experimental workflow for improving this compound bioavailability.

Troubleshooting_Logic Start Low In Vivo Exposure of this compound Check_Solubility Is this compound fully dissolved in the vehicle? Start->Check_Solubility Improve_Solubility Improve Solubility: - Co-solvents - pH adjustment - Complexation Check_Solubility->Improve_Solubility No Check_Permeability Is permeability a limiting factor? (Caco-2 assay) Check_Solubility->Check_Permeability Yes Re-evaluate Re-evaluate In Vivo PK Improve_Solubility->Re-evaluate Enhance_Permeability Enhance Permeability: - Permeation enhancers - Inhibit efflux (P-gp) Check_Permeability->Enhance_Permeability Yes Advanced_Formulation Advanced Formulation Strategy: - Amorphous Solid Dispersion - Lipid-Based Formulation - Nanoparticles Check_Permeability->Advanced_Formulation No Enhance_Permeability->Re-evaluate Advanced_Formulation->Re-evaluate

Caption: Troubleshooting logic for low this compound bioavailability.

References

Validation & Comparative

A Head-to-Head Comparison of M3541 and KU-55933 for ATM Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective ATM inhibitor is critical for advancing research in DNA damage response and developing novel cancer therapies. This guide provides an objective comparison of two prominent ATM inhibitors, M3541 and KU-55933, supported by experimental data to aid in the selection of the most suitable compound for your research needs.

This comparison guide delves into the biochemical potency, selectivity, and cellular activity of this compound and KU-55933, presenting quantitative data in easily digestible tables. Detailed experimental protocols for key assays are also provided to ensure reproducibility and aid in experimental design.

At a Glance: Key Performance Indicators

ParameterThis compoundKU-55933
ATM IC50 0.25 nM[1][2]12.9 nM[3][4]
ATM Ki Not Reported2.2 nM[3][4]
Cellular ATM Inhibition IC50 Not Reported~300 nM (inhibition of p53 Ser15 phosphorylation)[3][4]
Mode of Inhibition ATP-competitive[1][2]ATP-competitive[5]

Biochemical Potency and Selectivity

This compound emerges as a highly potent inhibitor of ATM in biochemical assays, with a reported IC50 of 0.25 nM.[1][2] In contrast, KU-55933 demonstrates potent inhibition with an IC50 of 12.9 nM and a Ki of 2.2 nM.[3][4] It is important to note that the assay conditions, particularly the ATP concentration, can influence these values. The IC50 for this compound was determined at an ATP concentration of 10 µM, whereas the assay for KU-55933 utilized 50 µM ATP.[3]

The selectivity of an inhibitor is paramount to minimize off-target effects. Both this compound and KU-55933 have been profiled against a panel of related kinases.

Selectivity Profile of this compound and KU-55933

KinaseThis compound IC50KU-55933 IC50
ATM 0.25 nM 13 nM [6]
DNA-PK>15 nM (>60-fold selective)2,500 nM[6]
mTOR>1 µM9,300 nM[6]
PI3K>1 µM16,600 nM[6]
ATR>1 µM>100,000 nM[6]
PI4KNot Reported>100,000 nM[6]

This compound exhibits high selectivity for ATM over other members of the PIKK family, with an IC50 for DNA-PK that is over 60-fold higher than for ATM.[7] Inhibition of other closely related kinases such as mTOR, PI3K, and ATR was reported as negligible.[7][8] KU-55933 also demonstrates significant selectivity for ATM, with IC50 values for other kinases in the micromolar range, representing a selectivity of over 100-fold for most off-targets.[6]

Cellular Activity and Downstream Effects

Both inhibitors have been shown to effectively block ATM signaling in cellular contexts, leading to the inhibition of downstream phosphorylation events.

In response to ionizing radiation (IR), this compound has been shown to inhibit the autophosphorylation of ATM at Ser1981 and the phosphorylation of its downstream targets, including CHK2, KAP1, and p53, in a concentration-dependent manner.[9]

Similarly, KU-55933 effectively ablates IR-induced phosphorylation of ATM substrates.[3][7] It has been demonstrated to inhibit the phosphorylation of ATM, Chk1, and Chk2 in cellular assays.[7] Furthermore, KU-55933 has been shown to increase the number of residual γ-H2AX foci after DNA damage, indicating a suppression of DNA double-strand break repair.[7]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Biochemical ATM Kinase Assay (for KU-55933 IC50 Determination)

This protocol is adapted from the methods used to characterize KU-55933.[3]

Materials:

  • Purified ATM enzyme (immunoprecipitated from HeLa nuclear extract)

  • Substrate: Glutathione S-transferase-p53N66 (GST-p53N66)

  • ATM assay buffer: 25 mM HEPES (pH 7.4), 75 mM NaCl, 3 mM MgCl2, 2 mM MnCl2, 50 µM Na3VO4, 500 µM DTT, and 5% v/v glycerol

  • ATP solution

  • KU-55933 or other test compounds

  • 96-well plates

  • ELISA reagents for detecting phosphorylated p53 (Ser15)

Procedure:

  • In a 96-well plate, incubate ATM-containing Sepharose beads with 1 µg of GST-p53N66 substrate in ATM assay buffer.

  • Add the test inhibitor (e.g., KU-55933) at various concentrations.

  • Incubate at 37°C for 10 minutes with gentle shaking.

  • Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.

  • Continue the incubation at 37°C for 1 hour.

  • Centrifuge the plate to pellet the beads and transfer the supernatant to a new plate for analysis.

  • Quantify the amount of phosphorylated substrate using a standard ELISA protocol with an antibody specific for phospho-p53 (Ser15).

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Western Blot Analysis of ATM Signaling Pathway

This protocol is a general guideline for assessing the inhibition of ATM downstream targets in cells treated with this compound or KU-55933.

Materials:

  • Cell lines (e.g., U251, U87 glioblastoma cells)[7]

  • Test inhibitor (this compound or KU-55933)

  • DNA damaging agent (e.g., temozolomide (TMZ) or ionizing radiation)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • Phospho-ATM (Ser1981)

    • Total ATM

    • Phospho-Chk1 (Ser345)

    • Total Chk1

    • Phospho-Chk2 (Thr68)

    • Total Chk2

    • γ-H2AX

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with the ATM inhibitor for a specified pre-incubation period (e.g., 1 hour).

  • Induce DNA damage by treating with a DNA damaging agent (e.g., 30 µM TMZ) or exposing to ionizing radiation.[7]

  • Harvest cells at desired time points (e.g., 24 and 72 hours).[7]

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of ATM and its downstream targets.

Visualizing the ATM Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive ATM_active ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 BRCA1 BRCA1 ATM_active->BRCA1 H2AX H2AX ATM_active->H2AX p_CHK2 p-CHK2 ATM_active->p_CHK2 Phosphorylation p_p53 p-p53 ATM_active->p_p53 Phosphorylation p_BRCA1 p-BRCA1 ATM_active->p_BRCA1 Phosphorylation gamma_H2AX γ-H2AX ATM_active->gamma_H2AX Phosphorylation CellCycleArrest Cell Cycle Arrest p_CHK2->CellCycleArrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis DNA_Repair DNA Repair p_BRCA1->DNA_Repair gamma_H2AX->DNA_Repair This compound This compound / KU-55933 This compound->ATM_active Inhibition

Caption: The ATM signaling pathway in response to DNA double-strand breaks.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purified_ATM Purified ATM Enzyme Reaction Kinase Reaction Purified_ATM->Reaction Substrate Substrate (e.g., GST-p53) Substrate->Reaction Inhibitor Inhibitor (this compound or KU-55933) Inhibitor->Reaction ATP ATP ATP->Reaction Detection Detection of Phosphorylation (e.g., ELISA) Reaction->Detection IC50 IC50 Determination Detection->IC50 Cell_Culture Cell Culture Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment DNA_Damage Induce DNA Damage (e.g., IR or TMZ) Inhibitor_Treatment->DNA_Damage Cell_Lysis Cell Lysis DNA_Damage->Cell_Lysis Western_Blot Western Blot Analysis (p-ATM, p-CHK2, etc.) Cell_Lysis->Western_Blot Analysis Analysis of Downstream Signaling Western_Blot->Analysis

Caption: A typical experimental workflow for comparing ATM inhibitors.

References

validating M3541's selectivity for ATM over other PI3K-like kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational ATM kinase inhibitor, M3541, and its selectivity over other closely related PI3K-like kinases (PIKKs). The data and experimental protocols presented herein are intended to provide an objective resource for researchers in the fields of oncology, DNA damage response, and drug discovery.

Data Presentation: this compound Kinase Selectivity Profile

This compound is a potent and highly selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] In cell-free assays, this compound demonstrates sub-nanomolar potency against ATM, with significantly less activity against other members of the PI3K-like kinase family, highlighting its specificity.[2][6] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key PIKK family members.

Kinase TargetThis compound IC50 (nM)Fold Selectivity vs. ATM
ATM 0.25 1
DNA-PK15>60
ATR>1000>4000
mTOR>1000>4000
PI3Kα>1000>4000
PI3Kβ>1000>4000
PI3Kγ>1000>4000
PI3Kδ>1000>4000

Data compiled from publicly available research.[2][6]

The data clearly indicates that this compound possesses a remarkable selectivity margin for ATM. Notably, DNA-PK, the most closely related kinase inhibited by this compound, still requires a concentration more than 60-fold higher for inhibition compared to ATM.[2][6] For other key PIKK family members such as ATR and mTOR, as well as Class I PI3K isoforms, this compound shows negligible inhibition at concentrations up to 1000 nM.[2][6] This high degree of selectivity is crucial for minimizing off-target effects and for precisely interrogating the biological functions of ATM in experimental settings.

Signaling Pathway and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATM kinase.[2][3][6] In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DNA damage response (DDR). This includes the activation of cell cycle checkpoints and the initiation of DNA repair. By binding to the ATP-binding pocket of ATM, this compound prevents the phosphorylation of these downstream targets, thereby abrogating the DDR signaling cascade.

ATM_Signaling_Pathway cluster_input DNA Damage cluster_atm_activation ATM Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response DSB DNA Double-Strand Breaks ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates KAP1 KAP1 ATM->KAP1 phosphorylates This compound This compound This compound->ATM inhibits CellCycle Cell Cycle Arrest CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair KAP1->DNARepair

ATM Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro kinase assay used to determine the selectivity of an inhibitor like this compound. This protocol is a composite based on established methods for assessing PIKK family kinase activity.

Objective: To determine the IC50 values of this compound for ATM, ATR, DNA-PK, and mTOR kinases.

Materials:

  • Recombinant human ATM, ATR, DNA-PK, and mTOR kinases

  • Biotinylated peptide substrates specific for each kinase (e.g., biotin-p53 peptide for ATM)

  • This compound (serially diluted in DMSO)

  • ATP (at the Km for each kinase)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • Streptavidin-coated microplates

  • Phospho-specific antibodies conjugated to a detectable label (e.g., Europium)

  • Wash buffers (e.g., TBS with 0.1% Tween-20)

  • Plate reader capable of detecting the antibody label

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Serially dilute this compound in DMSO C 3. Add this compound dilutions and kinase mix to microplate wells A->C B 2. Prepare kinase reaction mix (kinase, substrate, buffer) B->C D 4. Initiate reaction by adding ATP C->D E 5. Incubate at 30°C for a defined period (e.g., 60 min) D->E F 6. Stop reaction (e.g., add EDTA) E->F G 7. Transfer reaction mixture to streptavidin-coated plate F->G H 8. Incubate to allow substrate binding G->H I 9. Wash to remove unbound components H->I J 10. Add labeled phospho-specific antibody I->J K 11. Incubate and wash J->K L 12. Read plate to detect signal K->L M 13. Plot signal vs. This compound concentration and calculate IC50 L->M

In Vitro Kinase Selectivity Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in 100% DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Plate Coating (if applicable): For an ELISA-based assay, coat microplate wells with the respective kinase substrate and incubate overnight. Wash the plates to remove unbound substrate. For homogenous assays, this step is not required.

  • Kinase Reaction:

    • Add the kinase reaction buffer to the wells of a microplate.

    • Add the respective recombinant kinase to each well.

    • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

    • Pre-incubate the kinase and inhibitor for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP at a concentration near the Km for each specific kinase.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • For assays using biotinylated substrates, transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the substrate to bind.

    • Wash the plate to remove unbound reagents.

    • Add a phospho-specific antibody that recognizes the phosphorylated substrate. The antibody should be conjugated to a detectable marker (e.g., HRP for colorimetric detection, or a fluorescent probe).

    • Incubate to allow antibody binding.

    • Wash the plate to remove unbound antibody.

    • Add the detection reagent (e.g., TMB substrate for HRP) and measure the signal using a plate reader.

  • Data Analysis:

    • The signal generated is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

This guide provides a summary of the selectivity profile of this compound and the experimental approaches used to validate its specificity for ATM. The high selectivity of this compound makes it a valuable tool for elucidating the specific roles of ATM in cellular processes and a promising candidate for further therapeutic development.

References

M3541 in the Landscape of DNA Repair Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATM inhibitor M3541 against other key DNA repair inhibitors. The following sections detail the preclinical and clinical efficacy, mechanisms of action, and experimental protocols of this compound and its comparators, supported by experimental data and visual pathway representations.

This compound is a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) to double-strand breaks (DSBs).[1][2] With an IC50 of 0.25 nM in cell-free assays, this compound was developed to enhance the efficacy of DNA-damaging cancer therapies like radiotherapy and chemotherapy by suppressing DSB repair.[2] However, its clinical development was halted due to a non-optimal pharmacokinetic profile and lack of a clear dose-response relationship in a Phase I trial.[3][4][5][6] This guide places this compound in the context of other DNA repair inhibitors targeting ATM, as well as the related PARP and ATR pathways, to provide a comprehensive overview of their relative strengths and weaknesses.

Comparative Efficacy of DNA Repair Inhibitors

The efficacy of this compound and its comparators has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Preclinical Activity of DNA Repair Inhibitors
InhibitorTargetIC50 (nM)Cell LinesKey FindingsReference(s)
This compound ATM0.25A549, FaDuPotentiates radiotherapy and topoisomerase inhibitors.[2]
AZD1390 ATM0.78 (cellular)H2228, GL261Brain-penetrant, enhances radiosensitivity in glioblastoma models.[7][8]
M4076 ATM<1A549Synergizes with PARP and topoisomerase inhibitors.[9]
Olaparib PARP3.7-31 µM (cell viability)Panel of 12 breast cancer cell linesMore potent than iniparib in inhibiting in vitro growth.[10]
Talazoparib PARP~100-fold more potent at trapping PARP1 than olaparib-Potent PARP trapping activity.[11]
Berzosertib (VE-822) ATR<0.2 (Ki)PSN-1, MiaPaCa-2, Cal-27, FaDuSynergizes with chemotherapy and radiation. IC50 of 0.25-0.29 µM in HNSCC cell lines.[12][13]
Ceralasertib (AZD6738) ATR--Demonstrates antitumor activity as monotherapy and in combination.[14][15]
Clinical Trial Outcomes of DNA Repair Inhibitors
InhibitorTargetPhaseCancer Type(s)Key OutcomesReference(s)
This compound ATMISolid TumorsTerminated early. 20% confirmed partial or complete response. No clear dose-response.[3][4][5][6]
AZD1390 ATMIGlioblastomaManageable safety profile. Preliminary efficacy in recurrent GBM.[16][17]
Olaparib PARPIII (OlympiA)High-risk, BRCA-positive breast cancerAdjuvant olaparib improved overall survival. At 6 years, 87.5% OS vs 83.2% with placebo.[18][19]
Olaparib PARPIII (SOLO1)Newly diagnosed advanced ovarian cancer with BRCA mutationAt 7 years, 67% of olaparib patients were alive vs 46.5% of placebo patients.[20]
Talazoparib PARPIII (EMBRACA)Metastatic gBRCAm breast cancerImproved progression-free survival by ~3 months compared to chemotherapy.[21]
Berzosertib (VE-822) ATRIIPlatinum-resistant ovarian cancer, Gastric/GEJ cancerImproved PFS with gemcitabine in ovarian cancer. Did not meet primary endpoint in gastric cancer.[22][23]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.

DNA_Damage_Response DNA Double-Strand Break (DSB) Repair Pathway cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes cluster_inhibitors Inhibitors DSB Double-Strand Break MRN MRN Complex DSB->MRN recruits PARP PARP DSB->PARP detects ATM ATM MRN->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates BRCA1 BRCA1 ATM->BRCA1 activates ATR ATR CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair Homologous Recombination PARP->DNA_Repair Base Excision Repair This compound This compound, AZD1390, M4076 This compound->ATM Olaparib Olaparib, Talazoparib Olaparib->PARP Berzosertib Berzosertib, Ceralasertib Berzosertib->ATR Experimental_Workflow In Vitro Evaluation of DNA Repair Inhibitors cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Treatment_Group Treatment with Inhibitor +/- DNA Damaging Agent Cell_Culture->Treatment_Group Control_Group Control (Vehicle) Cell_Culture->Control_Group Inhibitor_Prep Inhibitor Preparation Inhibitor_Prep->Treatment_Group Viability Cell Viability Assay (e.g., MTT, Resazurin) Treatment_Group->Viability Colony_Formation Clonogenic Survival Assay Treatment_Group->Colony_Formation Western_Blot Western Blot for Pathway Analysis (e.g., p-ATM, γH2AX) Treatment_Group->Western_Blot IF Immunofluorescence for DNA Damage Foci (e.g., γH2AX) Treatment_Group->IF Control_Group->Viability Control_Group->Colony_Formation Control_Group->Western_Blot Control_Group->IF IC50_Calc IC50 Calculation Viability->IC50_Calc Synergy_Analysis Synergy Analysis Colony_Formation->Synergy_Analysis Statistical_Analysis Statistical Analysis Western_Blot->Statistical_Analysis IF->Statistical_Analysis

References

Cross-Validation of M3541's Effects in Different Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical ATM inhibitor M3541 with alternative ATM and DNA-PK inhibitors. The data presented is intended to offer an objective overview of their performance in various tumor models, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR). By targeting ATM, this compound enhances the efficacy of DNA-damaging agents like radiotherapy. Preclinical studies demonstrated its potential in various cancer models. However, its clinical development was halted due to a non-optimal pharmacokinetic (PK) profile and a lack of a clear dose-response relationship in a Phase I trial. This guide compares the preclinical profile of this compound with other clinical-stage ATM inhibitors, AZD0156 and AZD1390, and the DNA-PK inhibitor M3814 (peposertib), offering insights into the therapeutic landscape of DDR inhibitors.

Mechanism of Action: Targeting the DNA Damage Response

Upon DNA double-strand break (DSB) induction by agents like ionizing radiation, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. Inhibition of ATM, as with this compound, prevents this repair process, leading to the accumulation of DNA damage and subsequent cancer cell death.

ATM_Signaling_Pathway DNA Double-Strand Break DNA Double-Strand Break ATM (inactive) ATM (inactive) DNA Double-Strand Break->ATM (inactive) ATM (active) ATM (active) ATM (inactive)->ATM (active) Cell Cycle Arrest Cell Cycle Arrest ATM (active)->Cell Cycle Arrest DNA Repair DNA Repair ATM (active)->DNA Repair Apoptosis Apoptosis ATM (active)->Apoptosis Cell Survival Cell Survival DNA Repair->Cell Survival This compound This compound This compound->ATM (active)

Figure 1: Simplified ATM signaling pathway and the inhibitory action of this compound.

Comparative Efficacy: In Vitro and In Vivo Studies

The following tables summarize the available quantitative data for this compound and its comparators. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

In Vitro Cellular Activity
CompoundTargetCell LineCancer TypeIC50 (nM)Reference
This compound ATMA375Melanoma71[1]
A549Non-Small Cell Lung71[1]
FaDuHead and Neck71[1]
HCC1187Breast71[1]
HT29Colorectal71[1]
MCF-7Breast71[1]
NCI-H460Non-Small Cell Lung71[1]
SW620Colorectal71[1]
AZD0156 ATMHCT8ColorectalNot explicitly stated, combination effects observed at 50-100 nM[2]
RKOColorectalNot explicitly stated, combination effects observed at 50-100 nM[2]
LOVOColorectalNot explicitly stated, combination effects observed at 50-100 nM[2]
HT29ColorectalNot explicitly stated, combination effects observed at 50-100 nM[2]
AZD1390 ATMU251Glioblastoma0.78[3][4]
M3814 (Peposertib) DNA-PKA2780OvarianIn combination with etoposide[5]
SKOV3OvarianIn combination with etoposide[5]
OVCAR3OvarianResistant to etoposide combination[5]
HeLaCervicalPotentiates radiation[6]
In Vivo Xenograft Studies
CompoundTumor ModelCancer TypeDosing RegimenKey FindingsReference
This compound FaDu XenograftHead and Neck10, 50, or 200 mg/kg with 2 Gy IR fractions (days 1-5)Dose-dependent tumor growth inhibition; complete regression at the highest dose.[7]
AZD0156 SW620 XenograftColorectalNot specifiedTumor regression when combined with irinotecan.[2]
HBCx-10 PDXTriple-Negative BreastNot specifiedCombination effects with olaparib.[2]
AZD1390 U251 OrthotopicGlioblastoma20 mg/kg daily or twice daily with 2 Gy x 5 fractionsSignificant extension in symptom-free survival.[8]
M3814 (Peposertib) HeLa XenograftCervicalNot specifiedSignificant reduction in tumor burden when combined with IR.[6]
MX-1 XenograftTriple-Negative BreastNot specifiedCombination with pegylated liposomal doxorubicin induced long-lasting tumor regression.[9]

Pharmacokinetic Profiles

A critical factor in the clinical translation of a drug candidate is its pharmacokinetic profile. While detailed preclinical PK data for this compound is limited in the public domain, the termination of its clinical development was attributed to a non-optimal PK profile and lack of a clear dose-response relationship in humans.[10][11][12] In contrast, AZD1390 was specifically designed for improved brain penetration.[4]

CompoundSpeciesKey Pharmacokinetic ObservationsReference
This compound HumanNon-optimal PK profile, lack of dose-response relationship.[10][11][12]
AZD1390 Mouse, Rat, MonkeyExcellent oral bioavailability and CNS penetration.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used in the evaluation of this compound and its comparators.

Western Blotting for ATM Signaling Pathway

This protocol is used to assess the inhibition of ATM activity by measuring the phosphorylation of its downstream targets.

  • Cell Lysis: Cells are treated with the inhibitor and/or radiation, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total ATM, CHK2, and other relevant downstream targets.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Electrotransfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Figure 2: A typical workflow for a Western Blotting experiment.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

  • Cell Seeding: A known number of single cells are plated in multi-well plates.

  • Treatment: Cells are treated with the inhibitor and/or radiation.

  • Incubation: The plates are incubated for 7-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a solution like methanol and stained with crystal violet.

  • Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter. The surviving fraction is calculated relative to the untreated control.

Immunofluorescence for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor and/or radiation.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access to the nucleus.

  • Immunostaining: Cells are incubated with a primary antibody against γH2AX (phosphorylated H2A.X, a marker for DSBs), followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye such as DAPI, and the coverslips are mounted on microscope slides.

  • Microscopy and Analysis: The number of γH2AX foci per nucleus is visualized and quantified using a fluorescence microscope and image analysis software.

Immunofluorescence_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis A Seed cells on coverslips B Treat with inhibitor/radiation A->B C Fixation B->C D Permeabilization C->D E Primary Antibody (anti-γH2AX) D->E F Secondary Antibody (fluorescent) E->F G DAPI Counterstain F->G H Mounting G->H I Fluorescence Microscopy H->I J Quantify Foci I->J

Figure 3: Experimental workflow for γH2AX immunofluorescence.

Conclusion

This compound demonstrated promising preclinical activity as a potent and selective ATM inhibitor, effectively sensitizing cancer cells to radiation. However, its unfavorable pharmacokinetic profile in clinical trials led to the discontinuation of its development. The comparative data presented for alternative ATM inhibitors like AZD0156 and AZD1390, and the DNA-PK inhibitor M3814 (peposertib), highlight the continued interest and progress in targeting the DNA damage response for cancer therapy. These next-generation inhibitors, with potentially improved pharmacological properties, are currently under active clinical investigation and may offer new therapeutic opportunities for patients with various malignancies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug development.

References

A Head-to-Head Comparison of M3541 and Other Radiosensitizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATM inhibitor M3541 with other prominent radiosensitizers, supported by experimental data. We delve into the performance, mechanisms, and clinical development of these agents to inform future research and therapeutic strategies.

The efficacy of radiotherapy, a cornerstone of cancer treatment, is often limited by the intrinsic radioresistance of tumors and dose-limiting toxicities to surrounding healthy tissues. Radiosensitizers are agents that enhance the tumor-killing effects of radiation without a corresponding increase in normal tissue toxicity. A key strategy in the development of radiosensitizers is the targeting of the DNA Damage Response (DDR), a network of pathways that cells use to repair DNA damage, such as the double-strand breaks (DSBs) induced by ionizing radiation. This guide focuses on this compound, a selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, and compares it with other major classes of DDR inhibitors that have been investigated as radiosensitizers, namely DNA-dependent protein kinase (DNA-PK) inhibitors and Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors.

Mechanism of Action: Targeting Key Players in the DNA Damage Response

This compound is an orally administered, potent, and selective ATP-competitive inhibitor of ATM kinase.[1] ATM is a primary sensor and transducer of DNA DSBs. Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, this compound prevents the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage and ultimately, cancer cell death.[1]

In contrast, other major classes of radiosensitizers target different key kinases in the DDR pathway. DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, the predominant DSB repair mechanism in human cells. ATR, on the other hand, is primarily activated by single-stranded DNA and plays a critical role in resolving replication stress and repairing DNA damage during the S and G2 phases of the cell cycle.

Performance and Preclinical Data

This compound has demonstrated significant radiosensitizing effects in a broad range of cancer cell lines in preclinical studies.[2] It has been shown to enhance the efficacy of radiotherapy in vivo, leading to complete tumor regression in human tumor xenograft models.[2] However, the clinical development of this compound was not pursued further due to a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship in a Phase I clinical trial (NCT03225105).[3][4]

DNA-PK inhibitors, such as peposertib (also known as M3814 or nedisertib), have also shown potent radiosensitizing activity in preclinical models.[5][6] Peposertib has been evaluated in several clinical trials in combination with radiotherapy.[7] Similarly, ATR inhibitors have demonstrated the ability to sensitize cancer cells to radiation, often by abrogating the G2/M cell cycle checkpoint and increasing the persistence of DNA damage.[8]

The following tables summarize the available quantitative data for this compound and a selection of other prominent radiosensitizers.

Table 1: In Vitro Potency and Selectivity of Radiosensitizers
CompoundTargetIC50 (nM)Selectivity ProfileReference
This compound ATM< 1Highly selective against a panel of 292 human kinases, with >100 nM IC50 for 99.3% of them. Negligible inhibition of ATR and DNA-PK.[1]
Peposertib (M3814) DNA-PK~1Potent and selective inhibitor of DNA-PK.[6]
AZD7648 DNA-PK0.6Potent and highly selective inhibitor of DNA-PK.[9]
AZD6738 (Ceralasertib) ATR~1Potent and selective inhibitor of ATR.[8]
VE-821 ATR13Selective inhibitor of ATR.[10]
KU-55933 ATM13Selective inhibitor of ATM.[10]
NU7441 DNA-PK14Potent and selective inhibitor of DNA-PK.[10]
Table 2: Preclinical Radiosensitization Data
CompoundCell Line / ModelRadiation DoseKey FindingsReference
This compound Various cancer cell lines3 GySynergistic effect observed in all 79 tested cell lines.[2]
This compound Human tumor xenograftsFractionated radiotherapyStrong enhancement of radiotherapy efficacy and complete tumor regression.[2]
Peposertib (M3814) Melanoma brain metastasis xenografts2.5 Gy x 5 fractionsSignificant prolongation in median survival.[5]
Peposertib (M3814) Colorectal and glioblastoma cell lines2.5 and 5 GyPotent radiosensitizing effects with a sensitizer enhancement ratio at 10% survival (SER10) of 1.9 ± 0.1.[5]
AZD7648 Various xenograft modelsNot specifiedPotent radiosensitizer in combination with ionizing radiation.[9]
AZD6738 (Ceralasertib) Various cancer cell linesPhoton and proton radiotherapyEffective radiosensitization through persistent DNA damage and abrogated G2 cell cycle arrest.[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of radiosensitizers.

Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.

  • Cell Seeding: Single-cell suspensions are plated at low densities in multi-well plates.

  • Treatment: Cells are treated with the radiosensitizer at various concentrations for a specified duration before and/or after irradiation.

  • Irradiation: Cells are irradiated with a range of doses using a calibrated radiation source.

  • Incubation: Plates are incubated for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies in each well is counted.

  • Data Analysis: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Western Blotting for DNA Damage Response Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the DDR pathway.

  • Sample Preparation: Cells are treated with the radiosensitizer and/or radiation, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ATM, phospho-CHK2, γH2AX). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

Xenograft models are used to evaluate the in vivo efficacy of radiosensitizers in a tumor microenvironment.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and treated with the radiosensitizer (e.g., via oral gavage), radiation, or a combination of both. Radiation is often delivered in a fractionated schedule to mimic clinical practice.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors reach a predetermined size, and tumor growth delay or regression is calculated. In survival studies, the endpoint is the death of the animal.

Visualizing the Landscape of DNA Damage Response Inhibition

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating radiosensitizers.

DNA_Damage_Response_Pathway cluster_outcomes Cellular Outcomes IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB ATM ATM DSB->ATM activates DNA_PK DNA-PK DSB->DNA_PK activates ATR ATR DSB->ATR indirectly activates Repair DNA Repair ATM->Repair CellCycle Cell Cycle Arrest ATM->CellCycle Apoptosis Apoptosis ATM->Apoptosis DNA_PK->Repair (NHEJ) ATR->Repair ATR->CellCycle This compound This compound (ATM Inhibitor) This compound->ATM inhibits Peposertib Peposertib (DNA-PK Inhibitor) Peposertib->DNA_PK inhibits ATR_inhibitor ATR Inhibitor ATR_inhibitor->ATR inhibits CellSurvival Cell Survival Experimental_Workflow InVitro In Vitro Studies (e.g., Clonogenic Assay) Mechanism Mechanism of Action (e.g., Western Blot) InVitro->Mechanism informs InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo guides Mechanism->InVitro validates Mechanism->InVivo guides DataAnalysis Data Analysis and Comparison InVivo->DataAnalysis LeadSelection Lead Candidate Selection DataAnalysis->LeadSelection

References

Confirming M3541 On-Target Effects: A Comparative Guide Using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the on-target effects of M3541, a potent and selective inhibitor of Ataxia telangiectasia mutated (ATM) kinase. The primary focus is on the use of small interfering RNA (siRNA) to validate that the cellular effects of this compound are a direct result of ATM inhibition. This guide also presents alternative methods for on-target validation and includes supporting experimental data and detailed protocols.

Introduction to this compound and its Target: ATM Kinase

This compound is an ATP-competitive inhibitor of ATM kinase with a reported IC50 of less than 1 nM.[1] ATM is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), particularly in signaling the presence of DNA double-strand breaks (DSBs).[1][2] By inhibiting ATM, this compound is designed to sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2] The on-target effects of this compound manifest as the suppression of DSB repair and the abrogation of downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]

Using siRNA to Validate this compound's On-Target Effects

The principle behind using siRNA for on-target validation is that the phenotypic and molecular consequences of silencing the target gene (in this case, ATM) should mimic the effects observed with the small molecule inhibitor (this compound). This "phenocopying" provides strong evidence that the inhibitor's activity is mediated through its intended target.

Comparative Analysis: this compound vs. ATM siRNA
ParameterThis compound TreatmentATM siRNA TreatmentKey Considerations
Target Expression No change in total ATM protein levelsSignificant reduction in ATM mRNA and protein levelsThis compound inhibits ATM kinase activity, not its expression.
Downstream Signaling Inhibition of IR-induced pCHK2 (Thr68), pKAP1 (Ser824), and p53 (Ser15)Inhibition of oxidative stress-induced pAkt (Ser473) and p53 (Ser15)[3]Both methods should lead to a reduction in the phosphorylation of ATM substrates.
Cell Viability/Proliferation Radiosensitization leading to decreased cell viability and clonogenic survival[4]Decreased cell proliferation and colony formation, especially in combination with radiation.[5]The magnitude of the effect can be cell-line dependent.
Apoptosis Potentiates apoptosis in combination with DNA damaging agentsInduces apoptosis, particularly in the context of radiation.[5]The extent of apoptosis can vary based on the cellular context and p53 status.
Cell Cycle Progression Abrogation of DNA damage-induced cell cycle checkpointsCan lead to G2/M arrest in response to DNA damage.[5]Both interventions are expected to disrupt normal cell cycle progression following DNA damage.

Experimental Protocols

ATM siRNA Knockdown and Western Blot Analysis

This protocol outlines the steps for transfecting cells with ATM siRNA and subsequently analyzing the knockdown efficiency and its effect on downstream signaling via Western blot.

Materials:

  • Human cancer cell line (e.g., A549, U251)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • siRNA targeting human ATM (pre-designed and validated sequences recommended)

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-ATM, anti-pCHK2 (Thr68), anti-CHK2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute a final concentration of 20-50 nM of ATM siRNA or non-targeting control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Induction of DNA Damage (Optional): To assess the impact on downstream signaling, treat the cells with a DNA damaging agent (e.g., ionizing radiation or etoposide) at a predetermined time point before harvesting.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound or transfection with ATM siRNA, often in combination with a DNA damaging agent.

Procedure:

  • Cell Treatment/Transfection: Treat cells with varying concentrations of this compound or transfect with ATM siRNA as described above.

  • Cell Seeding: After the treatment/transfection period, trypsinize the cells and count them. Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and treatment) into 60 mm dishes.

  • Irradiation (Optional): For radiosensitization studies, irradiate the cells with varying doses of ionizing radiation after seeding.

  • Colony Formation: Incubate the dishes for 10-14 days, allowing colonies to form.

  • Staining:

    • Wash the dishes with PBS.

    • Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the dishes with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Mandatory Visualizations

ATM_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Downstream Effectors cluster_2 Cellular Outcomes DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 BRCA1 BRCA1 ATM_active->BRCA1 This compound This compound This compound->ATM_active inhibits siRNA ATM siRNA siRNA->ATM_inactive degrades mRNA pCHK2 p-CHK2 (active) CHK2->pCHK2 pp53 p-p53 (active) p53->pp53 pBRCA1 p-BRCA1 (active) BRCA1->pBRCA1 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis DNARepair DNA Repair pBRCA1->DNARepair

Caption: ATM Signaling Pathway and Points of Intervention.

siRNA_Workflow cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Data Interpretation Start Seed Cells Transfection Transfect with ATM siRNA or Control siRNA Start->Transfection Incubation Incubate 48-72 hours Transfection->Incubation Lysis Cell Lysis Incubation->Lysis PhenotypicAssay Phenotypic Assays (Viability, Apoptosis, etc.) Incubation->PhenotypicAssay WesternBlot Western Blot (ATM, p-CHK2, etc.) Lysis->WesternBlot Comparison Compare Effects of ATM siRNA vs. This compound WesternBlot->Comparison PhenotypicAssay->Comparison Conclusion Confirm On-Target Effect Comparison->Conclusion

Caption: Experimental Workflow for siRNA-Mediated Target Validation.

Logical_Relationship This compound This compound Treatment Phenotype Observed Cellular Phenotype (e.g., Radiosensitization) This compound->Phenotype causes ATMSiRNA ATM siRNA Treatment ATMSiRNA->Phenotype causes OnTarget Conclusion: This compound acts on-target by inhibiting ATM Phenotype->OnTarget supports

Caption: Logical Framework for On-Target Effect Confirmation.

Alternative Methods for On-Target Validation

While siRNA is a powerful tool, it is advisable to use orthogonal methods to strengthen the evidence for on-target activity.

  • CRISPR/Cas9-mediated Gene Knockout: This genetic approach provides a complete and permanent loss of the target protein, offering a robust comparison to the effects of the inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method directly measures the engagement of the inhibitor with its target protein in a cellular context by assessing changes in the protein's thermal stability upon ligand binding.

  • Chemical Proteomics: Techniques like affinity chromatography using a modified this compound molecule can be employed to pull down interacting proteins and confirm direct binding to ATM.

Conclusion

Confirming the on-target effects of a small molecule inhibitor like this compound is a critical step in its preclinical development. The use of siRNA to phenocopy the inhibitor's effects provides strong evidence of target engagement. By employing the detailed protocols and comparative data presented in this guide, researchers can rigorously validate the mechanism of action of this compound and other targeted therapies. Furthermore, the inclusion of alternative validation methods will provide a more complete and robust confirmation of on-target activity.

References

A Comparative Analysis of M3541 and Next-Generation ATM Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the first-generation ATM inhibitor, M3541, against two next-generation inhibitors, M4076 and AZD1390. This document synthesizes available experimental data to highlight the evolution of ATM inhibition in oncology.

Ataxia telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs). Its role in cell cycle checkpoint control and DNA repair makes it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy and chemotherapy. This guide focuses on this compound, an early clinical candidate, and compares its preclinical profile with that of M4076, a structurally related but pharmacologically superior successor, and AZD1390, a brain-penetrant next-generation inhibitor.

Performance Snapshot: this compound vs. Next-Generation ATM Inhibitors

The following tables summarize the key preclinical data for this compound, M4076, and AZD1390, offering a clear comparison of their potency, selectivity, and efficacy in sensitizing cancer cells to radiation.

InhibitorChemical ClassIC50 (nM)SelectivityKey Differentiator
This compound Imidazolonylquinoline0.25[1]High selectivity against other PIKK family members (ATR, DNA-PK, mTOR)[2]First-generation clinical candidate; development discontinued due to poor pharmacokinetics[3]
M4076 Imidazolonylquinoline< 1[4][5]High selectivity against other PIKK family members[6]Structurally related to this compound with improved pharmacological properties[6]
AZD1390 Not specified0.78 (cellular IC50)[7][8][9][10][11]>10,000-fold over other PIKK family members (ATR, DNA-PK, mTOR)[7][8][9][10]Brain-penetrant, optimized for CNS malignancies[7][8][9][10][11]

Table 1: Overview of this compound, M4076, and AZD1390.

InhibitorCell LineRadiation Dose (Gy)Sensitization Enhancement Ratio (SER) / EffectReference
This compound A549 (Lung Carcinoma)5Significant impairment of DSB repair, leading to accumulation of unrepaired DSBs[12][12]
This compound FaDu (Head and Neck)2 (fractionated)Dose-dependent tumor growth inhibition in combination with radiotherapy[12][12]
M4076 Various Cancer Cell LinesNot specifiedPotentiates antitumor activity of ionizing radiation[6][13][6][13]
AZD1390 U251 (Glioblastoma)50.24% survival with AZD1390/RT vs. 2.3% with IR alone[14][14]
AZD1390 Glioma and Lung Cancer Cell LinesNot specifiedRadiosensitizes glioma and lung cancer cell lines, with p53 mutant cells being more sensitive[7][8][9][10][7][8][9][10]

Table 2: In Vitro Radiosensitization Potential.

InhibitorXenograft ModelTreatment RegimenOutcomeReference
This compound FaDu (Head and Neck)100 mg/kg this compound + fractionated radiotherapy (2 Gy/day for 5 days)Exposure-dependent inhibition of IR-induced CHK2 phosphorylation and dose-dependent tumor growth inhibition[12][12]
M4076 Human Tumor XenograftsClinically relevant radiotherapy regimenStrong enhancement of antitumor activity, leading to complete tumor regressions[6][13][6][13]
AZD1390 Orthotopic Syngeneic GL261 GBM Model20 mg/kg AZD1390 + 2 fractions of stereotactic radiotherapySignificant tumor regression and increased survival[15][15]
AZD1390 Orthotopic H2228 Xenograft Model (Brain Metastasis)Not specifiedTumor regression and increased survival[15][15]

Table 3: In Vivo Efficacy in Xenograft Models.

ATM Signaling Pathway and Inhibition

The ATM signaling pathway is a cornerstone of the cellular response to DNA double-strand breaks. The following diagram illustrates the key components of this pathway and the point of intervention for ATM inhibitors.

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention DSB DNA Double-Strand Break MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (e.g., HR, NHEJ) BRCA1->DNA_Repair ATM_Inhibitor ATM Inhibitor (this compound, M4076, AZD1390) ATM_Inhibitor->ATM_active inhibits Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat cells with ATM inhibitor and/or Ionizing Radiation (IR) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE Gel Electrophoresis quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-pATM, anti-pCHK2) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis end End: Quantify Protein Phosphorylation analysis->end Clonogenic_Survival_Assay_Workflow start Start: Single Cell Suspension seeding Seed known number of cells in culture plates start->seeding treatment Treat with ATM inhibitor seeding->treatment irradiation Expose to varying doses of Ionizing Radiation (IR) treatment->irradiation incubation Incubate for 7-14 days to allow colony formation irradiation->incubation fix_stain Fix and Stain Colonies (e.g., Crystal Violet) incubation->fix_stain counting Count colonies (>50 cells) fix_stain->counting calculation Calculate Plating Efficiency (PE) and Surviving Fraction (SF) counting->calculation end End: Determine Radiosensitization calculation->end Xenograft_Study_Workflow start Start: Immunocompromised Mice implantation Subcutaneous or orthotopic implantation of human tumor cells start->implantation tumor_growth Allow tumors to reach a palpable size implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer ATM inhibitor (e.g., oral gavage) and Radiotherapy (fractionated) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor growth delay, regression, or survival monitoring->endpoint analysis Statistical analysis of data endpoint->analysis end End: Determine In Vivo Efficacy analysis->end

References

Safety Operating Guide

Navigating the Disposal of M3541: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective ATM inhibitor M3541, adherence to rigorous disposal procedures is paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on established best practices for handling potent kinase inhibitors and hazardous chemical waste. All procedures must be conducted in strict accordance with institutional and local environmental health and safety (EHS) regulations.

This compound is a highly potent, ATP-competitive, and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.[1][2][3][4] Its mechanism of action involves suppressing the repair of DNA double-strand breaks, thereby enhancing the anti-tumor activity of radiation and other DNA-damaging agents.[1][2][3] Given its biological potency, meticulous handling and disposal are essential to minimize occupational exposure and environmental contamination.

This compound Quantitative Data Summary

PropertyValue
Molecular Weight 428.42 g/mol
CAS Number 1360628-91-6
Potency (IC₅₀) 0.25 nM
Solubility Soluble in DMSO

Experimental Protocols for Proper Disposal

The following step-by-step procedures provide a general protocol for the safe disposal of this compound. It is critical to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with specific regulations.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive suite of personal protective equipment is required to prevent accidental exposure.

  • Gloves: Double gloving with nitrile gloves is recommended. Change the outer gloves immediately if contamination is suspected.

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Respiratory Protection: For handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is advised. Operations with a high risk of generating aerosols may necessitate a Powered Air-Purifying Respirator (PAPR).[5]

Disposal of Unused Solid this compound
  • Consult EHS: Before initiating disposal, contact your institution's EHS office for specific guidance on disposing of potent chemical inhibitors.

  • Packaging: Ensure the original container is securely sealed. If repackaging is necessary, use a clearly labeled, compatible container. The label must include the chemical name ("this compound"), CAS number, and appropriate hazard warnings.

  • Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.

Disposal of this compound Solutions (e.g., in DMSO)
  • Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.

  • Avoid Drains: Under no circumstances should solutions containing this compound be disposed of down the drain.

  • Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.

Decontamination of Glassware and Surfaces

Proper decontamination of all equipment and surfaces that have come into contact with this compound is crucial to prevent cross-contamination and exposure.

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., ethanol or DMSO). Collect this rinsate as hazardous waste.

  • Secondary Wash: Wash the rinsed items with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with water.

  • Verification: If a method for trace analysis is available, consider verifying the effectiveness of the decontamination procedure.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area.

  • PPE: Don the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Cleanup: Carefully clean the spill area, working from the outside in. Use a decontamination solution as recommended by your EHS office.[7]

  • Waste Disposal: All materials used for spill cleanup must be collected and disposed of as hazardous chemical waste.

ATM Signaling Pathway

The diagram below illustrates the central role of ATM in the DNA damage response pathway, which is the target of this compound.

ATM_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATM Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM activates p-ATM (active) p-ATM (active) ATM->p-ATM (active) autophosphorylation CHK2 CHK2 p-ATM (active)->CHK2 phosphorylates p53 p53 p-ATM (active)->p53 phosphorylates BRCA1 BRCA1 p-ATM (active)->BRCA1 phosphorylates H2AX H2AX p-ATM (active)->H2AX phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK2->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair BRCA1->DNA Repair H2AX->DNA Repair This compound This compound This compound->ATM inhibits

Caption: ATM Signaling Pathway and Inhibition by this compound.

References

Personal protective equipment for handling M3541

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the Potent ATM Inhibitor, M3541.

This guide provides crucial safety and logistical information for the handling of this compound, a potent and selective ATP-competitive ATM inhibitor.[1][2][3] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain the integrity of research. This compound is intended for research use only.[2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Double gloving is recommended. Inspect for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume hood or other ventilated enclosureAll handling of this compound powder or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for the safe and effective use of this compound. The following diagram and detailed steps outline the recommended procedure from receiving to storage.

Figure 1. Operational Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 1. Suit Up Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound 2. Set Up Prepare Solution Prepare Solution Weigh this compound->Prepare Solution 3. Aliquot Perform Experiment Perform Experiment Prepare Solution->Perform Experiment 4. Execute Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces 5. Clean Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste 6. Clear Doff PPE Doff PPE Dispose of Waste->Doff PPE 7. Remove Gear Wash Hands Wash Hands Doff PPE->Wash Hands 8. Final Wash

Caption: Figure 1. This compound Handling Workflow

Experimental Protocols:

  • Preparation:

    • Before handling this compound, ensure all required PPE is donned correctly.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly. All necessary equipment and reagents should be placed in the hood before starting.

  • Handling:

    • Weighing: Carefully weigh the required amount of this compound powder in the fume hood. Use appropriate weighing paper or a container.

    • Solution Preparation: this compound is soluble in DMSO.[1] Prepare solutions within the fume hood. For a stock solution, dissolve this compound in fresh DMSO. For working solutions, further dilutions can be made with appropriate solvents as per experimental requirements.

    • Experimentation: Conduct all experimental procedures involving this compound within the fume hood.

  • Post-Experiment:

    • Decontamination: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent, such as 70% ethanol.

    • Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.

    • Doffing PPE: Remove PPE in the correct order to avoid contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Figure 2. This compound Disposal Pathway cluster_waste Waste Generation cluster_collection Collection cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Segregate Liquid Waste Liquid Waste Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Liquid Waste->Labeled Hazardous Waste Container (Liquid) Segregate Sharps Waste Sharps Waste Puncture-Proof Sharps Container Puncture-Proof Sharps Container Sharps Waste->Puncture-Proof Sharps Container Segregate Institutional Hazardous Waste Program Institutional Hazardous Waste Program Labeled Hazardous Waste Container (Solid)->Institutional Hazardous Waste Program Dispose Labeled Hazardous Waste Container (Liquid)->Institutional Hazardous Waste Program Dispose Puncture-Proof Sharps Container->Institutional Hazardous Waste Program Dispose

Caption: Figure 2. This compound Waste Disposal Flow

Disposal Procedures:

  • Solid Waste: This includes contaminated gloves, weighing paper, and other disposable materials. Place these in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-proof sharps container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

References

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